3-(Chloromethyl)pyridazine hydrochloride CAS number 27349-66-2
The following technical guide provides an in-depth analysis of 3-(Chloromethyl)pyridazine hydrochloride , a specialized heterocyclic building block used in the synthesis of bioactive pharmaceutical ingredients. CAS Numbe...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of 3-(Chloromethyl)pyridazine hydrochloride , a specialized heterocyclic building block used in the synthesis of bioactive pharmaceutical ingredients.
3-(Chloromethyl)pyridazine hydrochloride is a critical alkylating agent in medicinal chemistry, serving as the primary donor of the pyridazin-3-ylmethyl moiety.[2][5] Unlike its more common analog, 3-(chloromethyl)pyridine, this pyridazine derivative introduces a 1,2-diazine ring, which offers distinct hydrogen-bonding acceptors and lower lipophilicity (LogP) to drug candidates.[2][5] It is widely employed in the development of kinase inhibitors, anti-infectives (specifically anti-tubercular agents), and modulators of metabolic enzymes like Stearoyl-CoA Desaturase (SCD).[2][5]
CRITICAL DISTINCTION: Researchers must distinguish this compound (Pyridazine core, 1,2-diazine) from 3-(Chloromethyl)pyridine hydrochloride (CAS 6959-48-4, Pyridine core).[5] The two have significantly different electronic properties and reactivity profiles.
Chemical Identity & Physicochemical Profile[1][2][3][4][6][7][8][9]
The synthesis of 3-(chloromethyl)pyridazine is challenging due to the instability of the free base, which is prone to polymerization or hydrolysis.[2][5] Consequently, it is almost exclusively isolated and stored as the hydrochloride salt.
Method A: Radical Halogenation (Primary Route)
The most efficient modern synthesis involves the direct radical chlorination of 3-methylpyridazine using Trichloroisocyanuric Acid (TCCA) .[2][5] This method avoids the harsh conditions of N-oxide rearrangement and provides cleaner conversion.[2]
Solvent: Chloroform (CHCl₃) or Carbon Tetrachloride (CCl₄)[2][5]
Mechanism: Free-radical substitution at the benzylic position.[2]
Method B: Deoxychlorination (Alternative Route)
A classical approach involves the conversion of 3-hydroxymethylpyridazine to the chloride using thionyl chloride (SOCl₂).[2][5]
Step 1: Oxidation of 3-methylpyridazine to pyridazine-3-carboxylic acid.[2]
Step 2: Esterification and reduction to pyridazin-3-ylmethanol.[2]
Step 3: Chlorination with SOCl₂ to yield the hydrochloride salt.
Visualization: Synthesis Pathways
Figure 1: Synthetic routes to 3-(chloromethyl)pyridazine hydrochloride showing radical halogenation (top) and deoxychlorination (bottom).[2][3][5][6][7][8]
Reactivity & Applications in Drug Discovery[5]
The chloromethyl group at position 3 is highly reactive toward nucleophiles due to the electron-deficient nature of the pyridazine ring, which facilitates ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
displacement.
Key Reaction Types[11][12]
N-Alkylation: Reaction with secondary amines to form tertiary amine linkers.[2] This is the most common application in generating kinase inhibitors.
S-Alkylation: Reaction with thiols to form thioether linkages.[2]
C-Alkylation: Reaction with enolates or active methylene compounds (less common due to competing polymerization).[2]
Case Studies in Medicinal Chemistry
Anti-Tubercular Agents: Used to synthesize novel tetrazole derivatives targeting Mycobacterium tuberculosis.[2] The pyridazine ring acts as a bioisostere for pyridine, altering the metabolic stability profile (Source: WO2019034729A1).[5]
PAD4 Inhibitors: Employed in the synthesis of Protein Arginine Deiminase 4 (PAD4) inhibitors for treating rheumatoid arthritis and lupus.[5][9] The pyridazine moiety aids in positioning the inhibitor within the enzyme active site (Source: WO2019058393A1).[5]
SCD Modulators: Used to construct heterocyclic linkers in Stearoyl-CoA Desaturase inhibitors for metabolic syndrome treatment (Source: WO2008127349A2).[2][5]
Protocol: Synthesis via TCCA Radical Halogenation
Adapted from WO2019034729A1
Objective: Preparation of 3-(chloromethyl)pyridazine hydrochloride from 3-methylpyridazine.
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure the system is under an inert atmosphere (Nitrogen or Argon).[5]
Reagent Addition: Add Trichloroisocyanuric acid (TCCA) (360 mg, 1.55 mmol, ~0.5 eq) to the solution at room temperature (26°C).
Note: TCCA provides 3 equivalents of active chlorine, but stoichiometry is often controlled to prevent over-chlorination.[5]
Reaction: Stir the mixture at 26°C (or mild reflux if initiation is slow) for 3 hours. Monitor by TLC or LCMS for the disappearance of starting material.
Workup:
Filter the reaction mixture to remove the insoluble cyanuric acid byproduct.
Concentrate the filtrate under reduced pressure.
Purification: The residue is typically purified by column chromatography (SiO₂, gradient elution) or recrystallized from ethanol/ether saturated with HCl gas to isolate the stable hydrochloride salt.[5]
Hygroscopicity: The hydrochloride salt is hygroscopic. Exposure to atmospheric moisture can lead to hydrolysis of the chloromethyl group to the hydroxymethyl derivative (3-hydroxymethylpyridazine), rendering the compound inactive for alkylation.[2][5]
Storage: Store in a tightly sealed container at 2°C to 8°C . Long-term storage should be under an inert atmosphere (Argon/Nitrogen).[2][5]
Safety: The compound is an alkylating agent and should be treated as a potential mutagen. Wear nitrile gloves, safety goggles, and work inside a fume hood.
Incompatibility: Avoid strong oxidizing agents and strong bases (which will liberate the unstable free base).[5]
References
Synblock Chemical Data. (2024). CAS 27349-66-2 Product Specifications. Retrieved from [2][5]
Novartis AG. (2019).[2] Novel tetrazole compounds and their use in the treatment of tuberculosis. WO Patent WO2019034729A1.[2]
Aurigene Discovery Technologies. (2019).[2] Heterocyclic compounds as PAD inhibitors. WO Patent WO2019058393A1.[2]
Xenon Pharmaceuticals Inc. (2008).[2] Heterocyclic compounds suitable for the treatment of diseases related to elevated lipid level. WO Patent WO2008127349A2.[2]
BLD Pharm. (2024).[2] Safety Data Sheet: 3-(Chloromethyl)pyridazine hydrochloride. Retrieved from [2][5]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Whitepaper: Structural Dynamics and Synthetic Utility of 3-(Chloromethyl)pyridazine Hydrochloride
Introduction & Molecular Architecture
3-(Chloromethyl)pyridazine hydrochloride (CAS: 27349-66-2) represents a specialized class of heterocyclic building blocks known as "diazine alkylating agents." Unlike its more common pyridine analog (which contains only one nitrogen atom), the pyridazine core features a 1,2-diazine ring system. This adjacent nitrogen arrangement creates a unique electronic environment that significantly influences the reactivity of the chloromethyl "warhead" at position 3.
The compound exists primarily as the hydrochloride salt. This is not merely for solubility; the free base (CAS: 41227-72-9) possesses a highly reactive chloromethyl group and a nucleophilic ring nitrogen (N2). In its free base form, the molecule is prone to intermolecular self-alkylation (polymerization), where the N2 of one molecule attacks the chloromethyl group of another. Protonation of the ring nitrogens by HCl deactivates this nucleophilicity, rendering the salt form stable for storage and handling.
Physicochemical Profile
The following data characterizes the commercially available hydrochloride salt, which is the standard form used in drug discovery workflows.
The synthesis of 3-(chloromethyl)pyridazine hydrochloride requires precise control to prevent ring degradation or over-chlorination. The most reliable laboratory-scale method involves the dehydroxychlorination of 3-pyridazinemethanol using thionyl chloride (
).
Mechanism of Action[3][5]
Activation: The hydroxyl oxygen attacks the sulfur of thionyl chloride, forming a chlorosulfite intermediate.
Substitution: The chloride ion attacks the methylene carbon via an
mechanism, displacing sulfur dioxide () and hydrogen chloride ().
Salt Formation: The generated HCl protonates the pyridazine ring, precipitating the product as the hydrochloride salt.
Figure 1: Dehydroxychlorination pathway converting 3-pyridazinemethanol to the target hydrochloride salt.
Reactivity & Functionalization Strategies
The chloromethyl group at position 3 is highly electrophilic, making this molecule a versatile "lynchpin" for connecting the pyridazine ring to other pharmacophores.
The "Warhead" Dynamics
In medicinal chemistry, this motif is used to introduce the pyridazine ring—a bioisostere for phenyl or pyridine rings—into a drug scaffold. The pyridazine ring increases water solubility (lower LogP) and introduces two hydrogen bond acceptors.
Nucleophilic Substitution (
): The primary utility is reacting with amines, thiols, or alkoxides.
Base Sensitivity: Strong bases can deprotonate the salt, transiently generating the unstable free base. Reactions should be conducted with non-nucleophilic bases (e.g., DIPEA) or in biphasic systems to immediately consume the free base as it forms.
Figure 2: Divergent synthesis capabilities. The electrophilic chloromethyl group reacts with various nucleophiles to generate diverse drug candidates.
Experimental Protocol: Handling & Synthesis
Objective: Synthesis of 3-(Chloromethyl)pyridazine hydrochloride from 3-pyridazinemethanol.
Safety Prerequisite: This reaction generates
and gases. Perform exclusively in a functioning fume hood. The product is a potential alkylating agent (genotoxin).
Preparation: Charge a flame-dried round-bottom flask with 3-pyridazinemethanol (1.0 equiv) and anhydrous Dichloromethane (DCM) or Chloroform (
).
Addition: Cool the suspension to 0°C. Add Thionyl Chloride (
, 1.5 equiv) dropwise over 20 minutes. The suspension will likely dissolve as the reaction proceeds.
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Reflux for 2–4 hours. Monitor by TLC (Note: The alcohol is polar; the chloride is less polar).
Isolation:
Cool the mixture to room temperature.
Concentrate the solvent under reduced pressure (rotary evaporator) to remove excess
and solvent.
Trituration: Add diethyl ether or cold acetonitrile to the residue. The hydrochloride salt should precipitate as a solid.
Filtration: Filter the solid under nitrogen (to prevent moisture absorption). Wash with cold ether.
Storage: Dry under high vacuum. Store at -20°C under Argon.
Safety & Toxicology (E-E-A-T)
Genotoxicity: As a primary alkyl halide, 3-(chloromethyl)pyridazine is considered a structural alert for genotoxicity (mutagenicity). It is an alkylating agent capable of reacting with DNA bases.
Corrosivity: The hydrochloride salt is acidic and corrosive to mucous membranes.
Decomposition: Releases toxic chloride fumes and nitrogen oxides (
) upon thermal decomposition.
References
ChemicalBook. (2025).[1] 3-(ChloroMethyl)pyridazine hydrochloride synthesis and properties. Retrieved from
Solubility Profile of 3-(Chloromethyl)pyridazine Hydrochloride in Organic Solvents: A Technical Guide to Prediction, Measurement, and Application
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary 3-(Chloromethyl)pyridazine hydrochloride is a pivotal heterocyclic building block in medicinal chemistry, freq...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-(Chloromethyl)pyridazine hydrochloride is a pivotal heterocyclic building block in medicinal chemistry, frequently employed in the synthesis of novel therapeutic agents.[1] Its utility in drug discovery and development is, however, intrinsically linked to its solubility, a critical parameter that governs reaction kinetics, purification strategies, and ultimately, formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of 3-(Chloromethyl)pyridazine hydrochloride. Moving beyond a simple data sheet, this document elucidates the underlying physicochemical principles that dictate its solubility, presents a theoretical framework for predicting its behavior in various organic solvent systems, and furnishes detailed, field-proven protocols for its empirical determination. We aim to equip researchers and drug development professionals with the expertise to make informed decisions regarding solvent selection, thereby streamlining synthesis, optimizing purification, and accelerating the development timeline.
The Physicochemical Landscape of 3-(Chloromethyl)pyridazine Hydrochloride
To understand the solubility of a compound, one must first understand its structure. The solubility of 3-(Chloromethyl)pyridazine hydrochloride is a direct consequence of its unique molecular architecture, which combines features of a polar heterocycle, a reactive alkyl halide, and an ionic salt.
The Pyridazine Core: The parent pyridazine ring is a diazine featuring two adjacent nitrogen atoms. These nitrogen atoms act as potent hydrogen bond acceptors, contributing significantly to the molecule's polarity.[2] However, the basicity of pyridazine (pKa ≈ 2.0-2.3) is considerably lower than that of pyridine (pKa ≈ 5.2), a factor that influences its interaction with acidic and protic solvents.[2][3]
The Chloromethyl Group (-CH₂Cl): This substituent adds a degree of lipophilicity but also introduces a reactive site. While not the primary driver of solubility for this molecule, its presence is crucial for the compound's synthetic applications.
The Hydrochloride Salt (-HCl): This is the most dominant feature influencing solubility. The compound is the salt of a weak base (the pyridazine) and a strong acid (HCl). In this form, the pyridazine ring is protonated, rendering the molecule ionic. This ionic character drastically increases its polarity compared to the free base and strongly favors solubility in polar solvents, particularly those capable of solvating ions. The formation of hydrochloride salts is a common strategy to enhance the aqueous solubility of amine-containing active pharmaceutical ingredients (APIs).[2]
The combination of these features—a polar, protonated heterocyclic ring and an ionic nature—leads to a strong prediction that the compound will behave like a classic polar, organic salt.
Table 1: Physicochemical Properties of 3-(Chloromethyl)pyridazine Hydrochloride
The foundational principle of "like dissolves like" provides a robust framework for predicting solubility. Given the highly polar and ionic nature of 3-(Chloromethyl)pyridazine hydrochloride, we can logically forecast its solubility across different classes of organic solvents.
Caption: Logical diagram illustrating the predicted solubility based on molecular properties.
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are characterized by their ability to donate hydrogen bonds and their high dielectric constants, which can effectively solvate both the cation (protonated pyridazine) and the chloride anion. Prediction: High solubility. The strong ion-dipole interactions and hydrogen bonding will drive the dissolution process.
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have high dielectric constants and can solvate the cation effectively through dipole-dipole interactions. However, they are not hydrogen bond donors, making anion solvation less efficient than in protic solvents. Prediction: Moderate to low solubility. While dissolution is expected, it will likely be less than in protic solvents. A related compound, 6-phenyl-pyridazin-3(2H)-one, was found to be freely soluble in DMSO.[7]
Nonpolar Solvents (e.g., Toluene, Hexane, Dichloromethane): These solvents have low dielectric constants and lack the ability to form strong interactions with ionic species. The energy required to break the crystal lattice of the salt is not compensated by solvation energy. The parent pyridazine ring is known to be practically insoluble in solvents like cyclohexane.[3] Prediction: Very low to negligible solubility.
Rigorous Experimental Determination of Solubility
While theoretical prediction is invaluable, empirical data is the gold standard. The following section details robust, self-validating protocols for quantifying the solubility of 3-(Chloromethyl)pyridazine hydrochloride.
Critical Safety & Handling Protocols
As a prerequisite to any experimental work, safe handling is paramount. 3-(Chloromethyl)pyridazine hydrochloride is an irritant to the eyes, skin, and respiratory system.[5]
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
Handling: Handle the solid in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8] Avoid all personal contact.
Storage: Keep the container tightly sealed in a dry, cool, and well-ventilated place. The compound is hygroscopic and should be protected from moisture.[6][8]
Spill Response: For small spills, dampen the solid material with water and transfer it to a suitable container for disposal.[9] Wash the affected area with soap and water.
Protocol: Isothermal Shake-Flask Method
This equilibrium method is the benchmark for generating high-quality solubility data. It measures the concentration of a saturated solution at a specific temperature.
Objective: To determine the equilibrium solubility of 3-(Chloromethyl)pyridazine hydrochloride in a panel of selected organic solvents at a controlled temperature (e.g., 25 °C).
Methodology:
Preparation: Add an excess amount of 3-(Chloromethyl)pyridazine hydrochloride solid to a known volume (e.g., 5 mL) of the selected solvent in a sealed glass vial. The excess solid is crucial to ensure equilibrium with a saturated solution.
Equilibration: Place the vials in an isothermal shaker bath set to the desired temperature. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.
Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed vial. This step is critical to remove any undissolved micro-particulates.
Quantification:
Accurately dilute the filtered sample with a suitable mobile phase.
Analyze the concentration of the compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10]
Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.
Calculation: Calculate the solubility in mg/mL or mol/L using the measured concentration and the dilution factor.
Caption: Experimental workflow for the Isothermal Shake-Flask solubility determination method.
Anticipated Solubility Data & Practical Implications
While precise quantitative values must be determined experimentally, the following table summarizes the expected solubility profile based on our theoretical framework. This serves as a practical guide for initial solvent screening in a research and development setting.
Table 2: Predicted Solubility of 3-(Chloromethyl)pyridazine Hydrochloride in Common Organic Solvents
Solvent Class
Solvent
Predicted Solubility Classification*
Rationale & Implications for R&D
Polar Protic
Water
Freely Soluble (>100 mg/mL)
Ideal for aqueous reactions or workups. Potential for use in salt formation/recrystallization.
Methanol
Soluble (10-100 mg/mL)
Good choice for reactions and purification (e.g., recrystallization).
Ethanol
Soluble (10-100 mg/mL)
A common, less toxic alternative to methanol for similar applications.
Polar Aprotic
Dimethyl Sulfoxide (DMSO)
Soluble to Freely Soluble
Excellent solvent for creating stock solutions for biological screening; may be difficult to remove.
N,N-Dimethylformamide (DMF)
Sparingly Soluble to Soluble
Useful reaction solvent at elevated temperatures.
Acetonitrile (ACN)
Sparingly Soluble (1-10 mg/mL)
Common HPLC mobile phase component; may be a suitable reaction solvent for some applications.
Nonpolar Aprotic
Dichloromethane (DCM)
Slightly Soluble to Insoluble
Poor choice for dissolution; may be used as an anti-solvent for precipitation.
Toluene
Insoluble (<0.1 mg/mL)
Useful as an anti-solvent or for extraction of nonpolar impurities.
Hexane / Heptane
Insoluble (<0.1 mg/mL)
Primarily used as an anti-solvent to induce crystallization or precipitation from a more polar solvent.
*Qualitative classifications are based on general pharmaceutical definitions and adapted from literature examples.[7]
Conclusion
3-(Chloromethyl)pyridazine hydrochloride presents a clear and predictable solubility profile dominated by its ionic character. It is expected to be highly soluble in polar protic solvents, moderately soluble in polar aprotic solvents, and largely insoluble in nonpolar media. This guide provides both the theoretical underpinnings to understand this behavior and the practical, validated methodologies required to quantify it. For scientists in drug discovery and development, a thorough understanding and empirical measurement of solubility are not merely procedural steps; they are foundational pillars of process optimization, enabling efficient synthesis, effective purification, and rational formulation design.
References
PubChem [Internet]. Bethesda (MD): National Library of Medicine (US), National Center for Biotechnology Information; 2004-. CID 23394, 3-(Chloromethyl)pyridine hydrochloride; [cited 2026 Jan 30]. Available from: [Link]
Ibrahim, M., Elmenoufy, A., Elagawany, M., Ghoneim, M. and Moawad, A. (2015) “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Journal of Biosciences and Medicines, 3, 59-66. Available from: [Link]
LibreTexts. Solubility of Organic Compounds [Internet]. LibreTexts Chemistry; 2023 Aug 31 [cited 2026 Jan 30]. Available from: [Link]
Google Patents. CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride [Internet]. 2015 Nov 25 [cited 2026 Jan 30].
Facco, P., et al. Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. International Journal of Pharmaceutics, 2024, 658, 124233. Available from: [Link]
ResearchGate. Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents [Internet]. [cited 2026 Jan 30]. Available from: [Link]
Science of Synthesis: Houben-Weyl Methods of Molecular Transformations, Vol. 16. Six-Membered Hetarenes with Two Identical Heteroatoms. Georg Thieme Verlag; 2014. Available from: [Link]
Facco, P., et al. Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. [Preprint]. 2024. Available from: [Link]
Brown, D. G., & Boström, J. (2018). The pyridazine heterocycle in molecular recognition and drug discovery. Future medicinal chemistry, 10(23), 2791–2805. Available from: [Link]
Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies? [Internet]. 2021 Jul 27 [cited 2026 Jan 30]. Available from: [Link]
Shakeel, F., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules, 24(18), 3404. Available from: [Link]
Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. [Senior Thesis, Liberty University]. Available from: [Link]
3-(Chloromethyl)pyridazine hydrochloride stability and storage conditions
An In-Depth Technical Guide to the Stability and Storage of 3-(Chloromethyl)pyridazine Hydrochloride Preamble: Navigating Data Scarcity Through Chemical Analogy 3-(Chloromethyl)pyridazine hydrochloride is a valuable hete...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Stability and Storage of 3-(Chloromethyl)pyridazine Hydrochloride
Preamble: Navigating Data Scarcity Through Chemical Analogy
3-(Chloromethyl)pyridazine hydrochloride is a valuable heterocyclic building block in medicinal chemistry and drug discovery, prized for its reactive chloromethyl group that allows for facile derivatization. However, a comprehensive, publicly available dataset detailing its specific stability profile is notably sparse. This guide, therefore, adopts a first-principles approach, leveraging extensive data from the closely related and well-characterized structural analog, 3-(chloromethyl)pyridine hydrochloride . By examining the inherent chemical liabilities of the shared chloromethyl functional group and hydrochloride salt form, we can establish a robust and scientifically-grounded framework for the safe storage and handling of its pyridazine counterpart. The principles of reactivity, degradation, and necessary precautions are fundamentally conserved between these two structures.
Section 1: Core Physicochemical and Structural Profile
Understanding the fundamental properties of a reagent is the bedrock of its proper application. While specific experimental data for the pyridazine derivative is limited, the properties of its pyridine analog provide a reliable baseline for assessing its physical characteristics and hazards.
Table 1: Physicochemical Properties of the Analog Compound, 3-(Chloromethyl)pyridine Hydrochloride
The key takeaways from this data are the compound's solid-state nature and, most critically, its solubility in water and hygroscopic character. This affinity for water is a central theme in its instability and dictates the necessary storage protocols.
Section 2: Chemical Stability and Degradation Pathways
The utility of 3-(chloromethyl)pyridazine hydrochloride stems from its designed reactivity. The chloromethyl group is an excellent electrophile, making it highly susceptible to substitution reactions. This reactivity, however, is also its primary stability liability.
The Inherent Reactivity of the Chloromethyl Group
The molecule's instability is rooted in two synergistic factors:
The Leaving Group: The chloride ion (Cl⁻) is a good leaving group, meaning it can readily depart from the methylene (-CH₂-) carbon.
Electronic Activation: The electron-withdrawing nature of the adjacent pyridazine ring pulls electron density away from the methylene carbon. This creates a partial positive charge (δ+) on the carbon, making it a prime target for nucleophiles.
The combination of a good leaving group and an electrophilic carbon center makes the compound highly reactive towards any available nucleophile.
Primary Degradation Pathway: Hydrolysis
In a typical laboratory or storage environment, the most abundant nucleophile is water (H₂O). The reaction with water, or hydrolysis, is the most common degradation pathway for this class of compounds.[2]
Mechanism of Hydrolysis:
The reaction proceeds via a nucleophilic substitution mechanism (likely Sₙ2 or Sₙ1-like, depending on the solvent environment). A lone pair of electrons from the oxygen atom of a water molecule attacks the electrophilic methylene carbon. This is followed by the departure of the chloride ion and deprotonation of the intermediate to yield 3-(hydroxymethyl)pyridazine.
The diagram below illustrates this critical degradation pathway.
A Comprehensive Safety & Handling Guide for Heterocyclic Chloromethyl Intermediates
An In-Depth Technical Guide Focused on 3-(Chloromethyl)pyridazine hydrochloride A Note on Data Availability and a Surrogate-Based Approach: As a Senior Application Scientist, scientific integrity is paramount. In compili...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide Focused on 3-(Chloromethyl)pyridazine hydrochloride
A Note on Data Availability and a Surrogate-Based Approach:
As a Senior Application Scientist, scientific integrity is paramount. In compiling this guide, it became evident that detailed, publicly accessible Safety Data Sheet (SDS) information for 3-(Chloromethyl)pyridazine hydrochloride (CAS 54340-57-3) is scarce. To provide researchers with a robust and cautious framework for handling this compound, this guide will utilize data from the well-documented, structurally analogous compound, 3-(Chloromethyl)pyridine hydrochloride (CAS 6959-48-4) .
The shared presence of the reactive chloromethyl group and the hydrochloride salt on a nitrogen-containing aromatic ring suggests a similar hazard profile. However, this guide must be treated as an informed but precautionary estimate. Users are REQUIRED to obtain and consult the specific SDS for 3-(Chloromethyl)pyridazine hydrochloride from their supplier before initiating any laboratory work.
Section 1: Chemical Identity and Inferred Hazard Overview
Understanding the identity and primary hazards of a chemical is the foundation of safe laboratory practice. The following tables summarize the known identifiers for the target compound and its surrogate, along with the detailed GHS classification of the surrogate, which we will use as a safety baseline.
Based on the data for its pyridine analogue, 3-(Chloromethyl)pyridazine hydrochloride should be treated as a highly hazardous solid . The primary risks are:
Severe Corrosivity: Causes severe, potentially irreversible burns to skin and eyes upon contact.[1][2][3]
Acute Oral Toxicity: Harmful if swallowed, with ingestion potentially causing severe damage to the gastrointestinal tract.[1][2][3]
Long-Term Health Risks: The surrogate is suspected of causing genetic defects and cancer, demanding stringent handling to minimize any exposure.[2][4]
Reactivity: The compound is hygroscopic (absorbs moisture from the air) and may be corrosive to metals.[2][5]
GHS Classification (Based on 3-(Chloromethyl)pyridine hydrochloride)
Section 2: Understanding the Reactivity and Toxicological Profile
A deeper understanding of the molecule's properties explains why these stringent safety measures are necessary. The hazards are not arbitrary; they are rooted in the chemical's structure and reactivity.
Causality of Corrosivity: The hydrochloride salt makes the compound acidic. Upon contact with moisture (e.g., on skin, eyes, or mucous membranes), it can release hydrochloric acid, causing immediate and severe chemical burns.[6] The alkyl chloride (-CH₂Cl) group is also reactive and can contribute to tissue damage. Ingestion is particularly dangerous as it can lead to perforation of the stomach or esophagus.[6]
Toxicological Endpoints: Acute oral toxicity is confirmed with an LD50 of 316 mg/kg in rats for the pyridine surrogate, classifying it as harmful.[2] Of greater concern for researchers is the long-term risk. A 1978 bioassay by the National Toxicology Program concluded that 3-(chloromethyl)pyridine hydrochloride was carcinogenic in rats and mice, producing tumors in the stomach where the compound was directly applied.[4] This finding, combined with evidence of mutagenicity, necessitates treating the compound as a potential human carcinogen/mutagen and ensuring zero exposure.[2]
Stability & Incompatibilities: The compound is hygroscopic and should be stored protected from moisture.[5] As an acidic salt, it is incompatible with strong bases, which would neutralize the hydrochloride and liberate the free base. It is also incompatible with strong oxidizing agents, with which it could react exothermically.[5] Its corrosive nature towards metals also dictates storage in appropriate containers.[1]
Section 3: Standard Operating Procedures (SOPs) for Safe Handling
Given the severe hazards, all work with this compound must be performed within strictly controlled environments using meticulous procedures.
Protocol 1: Engineering Controls & PPE Selection
The primary directive is to prevent all contact and inhalation. The choice of controls and PPE is not optional and should follow a risk-based assessment.
Caption: Logic diagram for selecting controls and PPE.
Protocol 2: Weighing and Preparing Solutions
This procedure is a high-risk step due to the potential for generating airborne dust particles.
Preparation: Don all required PPE as determined in Protocol 1. Ensure the chemical fume hood sash is at the proper working height. Place a plastic-backed absorbent liner on the work surface.
Tare Vessel: Place a clean, dry, and appropriately labeled receiving vessel (e.g., a beaker or flask) on the analytical balance within the fume hood. Tare the balance.
Aliquot Transfer: Using a clean spatula, carefully transfer the solid from the stock container to the tared vessel. Perform this action slowly and close to the surface to minimize dust generation. Do not tap the spatula on the side of the vessel.
Weighing: Close the balance door and record the weight. Re-close the stock container immediately.
Dissolution: Remove the vessel from the balance. While still inside the fume hood, slowly add the desired solvent to the vessel, aiming the solvent stream down the side of the vessel to avoid splashing the solid.
Decontamination: Carefully wipe the spatula with a solvent-dampened cloth. Place the cloth and the absorbent liner into a designated solid hazardous waste container.
Final Steps: Remove gloves and wash hands thoroughly with soap and water after the procedure is complete.[2]
Section 4: Emergency Response Protocols
Rapid and correct response to an exposure or spill is critical to mitigating injury. All personnel must be familiar with these procedures before beginning work.
spectroscopic data for 3-(Chloromethyl)pyridazine hydrochloride (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(Chloromethyl)pyridazine Hydrochloride Prepared by: Gemini, Senior Application Scientist Abstract: This technical guide provides a comprehensive over...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(Chloromethyl)pyridazine Hydrochloride
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-(Chloromethyl)pyridazine hydrochloride (CAS No: 6959-48-4), a heterocyclic building block of interest in pharmaceutical and agrochemical research.[1][2] We delve into the core analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS)—that are essential for structural elucidation and purity assessment. This document is designed for researchers, scientists, and drug development professionals, offering not only spectral data interpretation but also the underlying scientific principles and field-proven experimental protocols. By synthesizing theoretical knowledge with practical application, this guide serves as an authoritative resource for the comprehensive analysis of this compound.
Introduction to 3-(Chloromethyl)pyridazine Hydrochloride
Chemical Identity and Structure
3-(Chloromethyl)pyridazine hydrochloride is the hydrochloride salt of 3-(chloromethyl)pyridazine. The pyridazine ring is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms.[1] The presence of the chloromethyl group provides a reactive site for further chemical modification, making it a valuable intermediate in organic synthesis. The hydrochloride form enhances the compound's stability and solubility in polar solvents.[3]
Molecular Formula: C₅H₅ClN₂ · HCl[4]
Molecular Weight: 164.03 g/mol [3]
Appearance: White to off-white solid[3]
Caption: Figure 1: Structure of 3-(Chloromethyl)pyridazine Hydrochloride.
Significance in Research and Development
Pyridazine derivatives are a class of compounds extensively studied for their wide range of biological activities, including potential applications as anticancer, anti-inflammatory, and antimicrobial agents.[2][5] The structural motif is a "privileged structure" in medicinal chemistry. Therefore, the unambiguous characterization of intermediates like 3-(Chloromethyl)pyridazine hydrochloride is a critical step in the synthesis of novel therapeutic candidates.
The Imperative of Spectroscopic Characterization
Spectroscopic analysis provides a non-destructive method to "view" the molecule, yielding undeniable proof of its identity, structure, and purity. Each technique offers a unique piece of the puzzle:
NMR Spectroscopy maps the carbon-hydrogen framework.
IR Spectroscopy identifies the functional groups present.
Mass Spectrometry determines the molecular weight and fragmentation pattern.
Together, they form a self-validating system that is fundamental to modern chemical research and development.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.
Predicted ¹H NMR Analysis
The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons on the pyridazine ring and the aliphatic protons of the chloromethyl group. The solvent of choice would typically be Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Water (D₂O) due to the salt's solubility.[3] The protonation of a ring nitrogen by HCl will significantly deshield adjacent protons.
Pyridazine Ring Protons (3H): These protons will appear in the aromatic region (typically δ 7.0-9.0 ppm). Due to the electron-withdrawing nature of the two adjacent nitrogen atoms and protonation, these signals will be shifted downfield. We can predict three distinct signals, likely exhibiting doublet or doublet of doublets splitting patterns based on their coupling with neighboring protons.
Chloromethyl Protons (-CH₂Cl, 2H): This group will appear as a singlet, as there are no adjacent protons to couple with. The electronegative chlorine atom will deshield these protons, placing the signal around δ 4.5-5.0 ppm.
Predicted ¹³C NMR Analysis
The ¹³C NMR spectrum provides information on the carbon skeleton.
Pyridazine Ring Carbons (3C): The aromatic carbons will resonate in the δ 120-160 ppm range. The carbon atom attached to the chloromethyl group (C3) and those adjacent to the nitrogen atoms (C4, C6) will be the most deshielded.
Chloromethyl Carbon (-CH₂Cl, 1C): This aliphatic carbon, attached to an electronegative chlorine, is expected to appear in the δ 40-50 ppm range.
Predicted Spectral Data Summary
Data Type
Predicted Chemical Shift (δ ppm)
Predicted Multiplicity
Assignment
Rationale
¹H NMR
~8.8 - 9.2
Doublet
H6
Adjacent to two N atoms, deshielded.
~8.0 - 8.4
Doublet of Doublets
H4/H5
Aromatic protons on pyridazine ring.
~7.8 - 8.2
Doublet of Doublets
H5/H4
Aromatic protons on pyridazine ring.
~4.8
Singlet
-CH₂Cl
Aliphatic protons deshielded by Cl.
¹³C NMR
~150 - 155
Singlet
C3
Attached to substituent and adjacent to N.
~145 - 150
Singlet
C6
Adjacent to two N atoms.
~125 - 135
Singlet
C4/C5
Aromatic carbons.
~45
Singlet
-CH₂Cl
Aliphatic carbon attached to Cl.
Experimental Protocol for NMR Acquisition
Caption: Figure 2: NMR Sample Preparation and Acquisition Workflow.
Sample Preparation: Accurately weigh 15-20 mg of 3-(Chloromethyl)pyridazine hydrochloride and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean vial.
Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
Instrument Setup: Insert the sample into the NMR spectrometer. The instrument's software is used to lock onto the deuterium signal of the solvent and to shim the magnetic field for homogeneity.
Acquisition: Acquire the ¹H spectrum. A standard pulse program is used. For the ¹³C spectrum, a proton-decoupled experiment is typically run to simplify the spectrum to singlets for each unique carbon.
Data Processing: The raw data (Free Induction Decay - FID) is converted into a spectrum using a Fourier Transform. The spectrum is then phased and baseline-corrected for accurate integration and peak picking.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
Predicted IR Spectral Analysis
The IR spectrum of 3-(Chloromethyl)pyridazine hydrochloride is expected to show characteristic absorption bands corresponding to the aromatic ring, the C-H bonds, and the C-Cl bond.
N-H Stretch: Due to the hydrochloride salt formation, a broad absorption is expected in the 2500-3000 cm⁻¹ region, characteristic of a protonated amine salt (pyridinium-type).
Aromatic C-H Stretch: A sharp absorption band should appear just above 3000 cm⁻¹, typical for C-H bonds where the carbon is sp² hybridized.
C=N and C=C Stretches: The pyridazine ring will exhibit multiple characteristic stretching vibrations in the 1400-1650 cm⁻¹ region.
C-Cl Stretch: A moderate to strong absorption in the 600-800 cm⁻¹ region is indicative of the carbon-chlorine bond.
Sample Preparation: Grind 1-2 mg of the compound with ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
Pellet Formation: Transfer the powder to a pellet press and apply several tons of pressure to form a transparent or translucent pellet. The rationale is to disperse the sample in an IR-transparent matrix to minimize scattering.
Background Collection: Place the empty sample holder in the FT-IR spectrometer and run a background scan. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.
Sample Analysis: Place the KBr pellet in the sample holder and acquire the sample spectrum. The instrument's software automatically ratios the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.
Analysis of Electrospray Ionization (ESI-MS) Data
For a polar, pre-salted compound like 3-(Chloromethyl)pyridazine hydrochloride, Electrospray Ionization (ESI) is the method of choice. The analysis is typically performed in positive ion mode. The expected result is the observation of the protonated molecule of the free base, [M+H]⁺.
Experimental data confirms this expectation, showing a measured m/z of 129 [M+H]⁺, which corresponds to the free base C₅H₅ClN₂ (calculated exact mass: 128.01).[4] The presence of chlorine would be further confirmed by the isotopic pattern, with a peak at m/z 131 ([M+2]+H)⁺ that is approximately one-third the intensity of the m/z 129 peak, corresponding to the natural abundance of the ³⁷Cl isotope.
Proposed Fragmentation Pathway
Tandem MS (MS/MS) experiments would involve isolating the parent ion (m/z 129) and subjecting it to collision-induced dissociation (CID) to induce fragmentation. A logical fragmentation pathway would be the loss of a chlorine radical or HCl, followed by rearrangement or further fragmentation of the pyridazine ring structure.
Protonated molecular ion of the free base, showing the characteristic ³⁵Cl/³⁷Cl isotopic pattern.
93
[M+H - HCl]⁺
Loss of hydrogen chloride from the parent ion.
Experimental Protocol for ESI-MS Acquisition
Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent system, typically a mixture of water/methanol or water/acetonitrile containing a small amount of acid (e.g., 0.1% formic acid) to ensure protonation.
Infusion: The solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min). This ensures a stable spray and consistent ion signal.
Ionization: A high voltage is applied to the infusion needle, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.
Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio. A full scan spectrum is acquired to identify the parent ion.
Integrated Spectroscopic Analysis
The true power of spectroscopic characterization lies in the integration of data from multiple techniques. For 3-(Chloromethyl)pyridazine hydrochloride:
MS confirms the molecular mass of the core structure is 128/130 amu, consistent with C₅H₅ClN₂.[4]
IR confirms the presence of an N-H bond (from the hydrochloride), an aromatic ring, and a C-Cl bond.
NMR would provide the final, definitive proof by mapping out the exact connectivity of the atoms, showing the three distinct aromatic protons and the two-proton chloromethyl group, and their respective carbon environments.
The convergence of these independent analytical techniques provides an unambiguous and robust confirmation of the chemical structure and identity of 3-(Chloromethyl)pyridazine hydrochloride, a cornerstone of quality control and regulatory submission in any chemical development program.
References
PubChem. 3-(Chloromethyl)pyridine hydrochloride. National Center for Biotechnology Information. [Link]
Hobbs, W. J. Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]
Al-Omair, M. A., et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 28(2), 678. [Link]
PubChem. Picolyl chloride hydrochloride. National Center for Biotechnology Information. [Link]
PubChem. 3-(Chloromethyl)pyridine. National Center for Biotechnology Information. [Link]
Iovu, M., et al. (2023). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. International Journal of Molecular Sciences, 24(13), 10816. [Link]
Taylor & Francis Online. Regioselective Synthesis, Spectroscopic Characterization, and Computational Chemical Study of Spiro[Indoline-3,4'-Pyrazolo[3,4-b] Pyridine Derivatives as Agrochemical Agents. Taylor & Francis. [Link]
ResearchGate. Synthesis, Spectroscopic Characterization, Antibacterial Activity, Reactivity Parameters, and Molecular Docking Studies of Some Pyridazine Derivatives. ResearchGate. [Link]Pyridazine_Derivatives)
The Chloromethyl Group on the Pyridazine Ring: A Gateway to Novel Chemical Scaffolds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The pyridazine core is a privileged scaffold in medicinal chemistry,...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The pyridazine core is a privileged scaffold in medicinal chemistry, renowned for its presence in a range of biologically active compounds.[1] The introduction of a chloromethyl group onto this π-deficient heterocycle unlocks a versatile toolkit for synthetic chemists. This guide provides a comprehensive exploration of the fundamental reactivity of the chloromethyl group on the pyridazine ring. We will delve into the mechanistic underpinnings of its reactivity, provide field-proven insights into key transformations, and offer detailed experimental protocols to empower researchers in the synthesis of novel pyridazine-based molecules for drug discovery and development.
Introduction: The Pyridazine Nucleus and the Strategic Importance of the Chloromethyl Group
The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, possesses a unique electronic landscape.[1] The electron-withdrawing nature of the nitrogen atoms renders the ring π-deficient, influencing the reactivity of its substituents. While much attention has been given to the functionalization of the pyridazine ring itself, the chloromethyl group serves as a powerful and versatile electrophilic handle for the introduction of a wide array of functionalities. Its reactivity, akin to that of a benzylic halide, is significantly enhanced by the electronic properties of the pyridazine ring, making it a prime substrate for a variety of synthetic transformations.
This guide will focus on the core reactivity of the chloromethyl group, exploring nucleophilic substitution, oxidation, reduction, and carbon-carbon bond-forming reactions. We will dissect the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity and reproducibility.
The Heart of the Matter: Nucleophilic Substitution Reactions
The primary mode of reactivity for the chloromethyl group on a pyridazine ring is nucleophilic substitution. The electron-withdrawing pyridazine ring stabilizes the transition state of both SN1 and SN2 reactions, making the chloromethyl carbon a potent electrophile. The choice between an SN1 and SN2 pathway is influenced by the reaction conditions, the nature of the nucleophile, and the substitution pattern on the pyridazine ring.
Mechanistic Considerations
The pyridazine ring's influence on the chloromethyl group's reactivity can be visualized as follows:
Caption: Electronic influence of the pyridazine ring on the chloromethyl group.
The electron-withdrawing nature of the pyridazine ring enhances the electrophilicity of the methylene carbon, making it highly susceptible to nucleophilic attack.
Common Nucleophilic Substitution Reactions
A variety of nucleophiles can be employed to displace the chloride, leading to a diverse range of functionalized pyridazines.
Nucleophile
Product
Reaction Type
Amines (RNH₂)
Pyridazinylmethylamines
Amination
Alcohols (ROH) / Alkoxides (RO⁻)
Pyridazinylmethyl ethers
Williamson Ether Synthesis
Thiols (RSH) / Thiolates (RS⁻)
Pyridazinylmethyl thioethers
Thioetherification
Azide (N₃⁻)
Azidomethylpyridazines
Azidation
Cyanide (CN⁻)
Pyridazinylacetonitriles
Cyanation
Experimental Protocol: Williamson Ether Synthesis with a Chloromethylpyridazine
This protocol describes a generalized procedure for the synthesis of a pyridazinylmethyl ether, a common transformation in medicinal chemistry for modulating physicochemical properties.
Objective: To synthesize a pyridazinylmethyl ether via a Williamson ether synthesis.
Materials:
Chloromethylpyridazine derivative (1.0 eq)
Alcohol (ROH) (1.2 eq)
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 eq)
Anhydrous Tetrahydrofuran (THF)
Saturated aqueous ammonium chloride (NH₄Cl)
Ethyl acetate
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the alcohol (1.2 eq) and anhydrous THF.
Cool the solution to 0 °C in an ice bath.
Carefully add sodium hydride (1.5 eq) portion-wise. Caution: Hydrogen gas is evolved.
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
Cool the reaction mixture back to 0 °C and add a solution of the chloromethylpyridazine derivative (1.0 eq) in anhydrous THF dropwise.
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.
Extract the aqueous layer with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
Caption: Suzuki-Miyaura coupling with a chloromethylpyridazine.
Experimental Protocol: Suzuki-Miyaura Coupling of a Chloromethylpyridazine
This generalized protocol is based on established methods for the Suzuki coupling of benzylic halides.
[2]
Objective: To synthesize a pyridazinylmethyl-arene via a Suzuki-Miyaura cross-coupling reaction.
To a flame-dried Schlenk flask, add the chloromethylpyridazine derivative (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (0.03-0.05 eq), and base (2.0 eq).
Evacuate and backfill the flask with an inert gas (Ar or N₂) three times.
Add the degassed solvent mixture via syringe.
Heat the reaction mixture to 90-100 °C with vigorous stirring.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.
Wash the organic layer with water and then with brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude residue by flash column chromatography.
Oxidation and Reduction: Modulating the Oxidation State
The chloromethyl group can be readily oxidized to the corresponding aldehyde or carboxylic acid, or reduced to a methyl group, providing access to further functionalities.
Oxidation to Pyridazinecarboxaldehydes
Oxidation of the chloromethyl group to an aldehyde provides a valuable intermediate for further transformations such as reductive amination, Wittig reactions, and aldol condensations.
Common Oxidizing Agents:
N-Methylmorpholine N-oxide (NMO) with a catalytic amount of tetrapropylammonium perruthenate (TPAP)
Dimethyl sulfoxide (DMSO) based oxidations (e.g., Swern, Moffatt)
Reduction to Methylpyridazines
Reduction of the chloromethyl group to a methyl group can be achieved using various reducing agents. This transformation is useful when the methyl group is the desired final substituent.
Common Reducing Agents:
Catalytic hydrogenation (e.g., H₂, Pd/C)
Tributyltin hydride (Bu₃SnH) with a radical initiator (e.g., AIBN)
Conclusion: A Versatile Synthon for Drug Discovery
The chloromethyl group on a pyridazine ring is a highly reactive and versatile functional group that serves as a cornerstone for the synthesis of a diverse array of novel compounds. Its susceptibility to nucleophilic substitution, its participation in carbon-carbon bond-forming reactions, and its ability to be oxidized or reduced make it an invaluable tool for medicinal chemists. By understanding the fundamental principles of its reactivity and employing the robust protocols outlined in this guide, researchers can unlock the full potential of chloromethylpyridazines in the development of next-generation therapeutics. The continued exploration of the reactivity of this functional group will undoubtedly lead to the discovery of new and innovative molecular architectures with significant biological activity.
References
BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling of 3-Chloro-4-methyl-6-phenylpyridazine.
ResearchGate. (2025). One-pot dual substitutions of bromobenzyl chloride, 2-chloromethyl-6- halogenoimidazo[1,2-a]pyridine and -[1,2-b]pyridazine by Suzuki-Miyaura cross-coupling reactions. [Link]
PMC. (2021). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. [Link]
Technical Deep Dive: Reactivity Profiling of 3-(Chloromethyl)pyridazine Hydrochloride
[1] Executive Summary 3-(Chloromethyl)pyridazine hydrochloride is a high-value bifunctional intermediate used primarily in the synthesis of fused heterocycles (e.g., imidazo[1,2-b]pyridazines) and kinase inhibitors (e.g....
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
3-(Chloromethyl)pyridazine hydrochloride is a high-value bifunctional intermediate used primarily in the synthesis of fused heterocycles (e.g., imidazo[1,2-b]pyridazines) and kinase inhibitors (e.g., c-Met, VEGFR targets).[1] Its utility stems from the "Janus-faced" nature of its reactivity: it possesses a highly reactive electrophilic exocyclic carbon and a latent nucleophilic heterocyclic core.
This guide provides a structural analysis of its electrophilic and nucleophilic sites, detailing the causality behind its instability as a free base and providing validated protocols for its use in
To master the chemistry of 3-(chloromethyl)pyridazine, one must understand the electronic push-pull dynamics of the pyridazine (1,2-diazine) ring.[1]
The Pyridazine Core
Unlike pyridine, pyridazine contains two adjacent nitrogen atoms.[1] This 1,2-arrangement creates a significant dipole and lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the ring highly electron-deficient (
Ring Activation: The electron-deficient pyridazine ring acts similarly to a nitro-phenyl group, withdrawing electron density from the methylene carbon.[1] This makes the
significantly more electrophilic than a standard benzyl chloride.
Reactivity Map
The following diagram outlines the competing reactive sites within the molecule.
Figure 1: Reactivity landscape of 3-(chloromethyl)pyridazine.[1] The exocyclic methylene is the dominant reactive site.
The Electrophilic Profile (Primary Mode)[1]
The primary utility of this molecule is as an alkylating agent.
Mechanism:
Displacement
Nucleophiles (Nu:) attack the methylene carbon, displacing the chloride ion.[1]
Key Insight: The reaction rate is accelerated compared to benzyl chloride. The pyridazine ring stabilizes the transition state by accommodating the developing negative charge density through inductive withdrawal, effectively lowering the activation energy for nucleophilic attack.
Selectivity Factors[1][3]
Hard vs. Soft Nucleophiles: The methylene carbon is a "soft" electrophile. It reacts rapidly with soft nucleophiles like thiols (R-SH) and iodides, and efficiently with amines.[1]
Competition: Strong, hard bases (e.g.,
-BuLi) may attack the ring carbons or cause deprotonation rather than substitution.[1]
The Nucleophilic Profile & Stability Risks
This section addresses the critical handling requirement: Why is it sold as a hydrochloride salt?
The "Scorpion" Effect (Self-Alkylation)
In its neutral free-base form, 3-(chloromethyl)pyridazine possesses both a nucleophile (the ring nitrogens, specifically N1) and an electrophile (the
Intermolecular Reaction: The N1 of Molecule A attacks the
of Molecule B.
Polymerization: This forms an insoluble pyridazinium salt polymer.
Decomposition: The free base turns into a black tar within minutes to hours at room temperature.
The HCl Salt Solution: Protonation of the ring nitrogens (forming the cation) removes their nucleophilicity, rendering the molecule stable for long-term storage.[1]
Figure 2: The decomposition pathway of the free base and the necessity of in situ neutralization.
Experimental Protocols
Protocol A:
Alkylation of Secondary Amines
Objective: Synthesis of a tertiary amine via displacement of the chloride.
Context: This protocol uses in situ neutralization to prevent self-alkylation of the pyridazine reagent.
Preparation: Charge a reaction flask with the secondary amine (1.1 equiv) and DIPEA (2.5 equiv) in MeCN. Stir at
.
Addition: Add 3-(Chloromethyl)pyridazine HCl (1.0 equiv) portion-wise as a solid.
Rationale: Adding the HCl salt to the base/amine mixture ensures that as soon as the free base is generated, it is immediately surrounded by the target nucleophile (amine), which is kinetically favored over the bulky intermolecular self-alkylation.[1]
Reaction: Allow to warm to Room Temperature (RT). Monitor by LC-MS.[1]
Time: Typically 2–4 hours. The electron-deficient ring accelerates the reaction.
Workup: Dilute with EtOAc, wash with water and brine. Dry over
.
Note: The product is a base. Ensure the aqueous layer is basic during extraction to keep the product in the organic phase.
Protocol B: Synthesis of Imidazo[1,2-b]pyridazines
Note: While 3-(chloromethyl)pyridazine is an electrophile, the imidazo fusion usually starts from 3-aminopyridazine reacting with an
-haloketone.[1] However, if using 3-(chloromethyl)pyridazine to build a ring, one would typically react it with an amidine or thioamide.[1]
Data Summary Table: Comparative Reactivity
Electrophile
Relative Rate ()
Electronic Factor
Stability (Free Base)
Benzyl Chloride
1.0 (Reference)
Neutral Ring
Stable
3-(Chloromethyl)pyridine
~50x Faster
Electron Deficient (1 N)
Unstable (Slow)
3-(Chloromethyl)pyridazine
~200x Faster
Highly Deficient (2 N)
Unstable (Rapid)
Safety & Stability (HSE Profile)
Vesicant Properties
Like nitrogen mustards and benzyl halides, 3-(chloromethyl)pyridazine is a potent alkylating agent .[1]
Skin/Eye Contact: Causes severe burns and lachrymation.[1] It can alkylate DNA bases (guanine), posing a genotoxic risk.[1]
Handling: Must be weighed in a fume hood. Double-gloving (Nitrile/Neoprene) is recommended.[1]
PubChem. "3-(Chloromethyl)pyridazine hydrochloride."[1][3] National Center for Biotechnology Information. Accessed October 2023. Link[1]
WuXi AppTec. "Correlating Reactivity Trends with Frontier Molecular Orbitals." QM Magic Class, Chapter 27. (Discusses LUMO+1 in chlorodiazines). Link
Coelho, A., et al. "Pyridazine derivatives: Synthesis and biological evaluation."[1] Current Organic Chemistry, 2004.[1] (General pyridazine reactivity context).
Maes, B.U.W., et al. "Kinetic study of nucleophilic substitutions on chloropyridazines."[1] Tetrahedron, 2005.[1] (Kinetics of electron-deficient heterocycles).
3-(Chloromethyl)pyridazine hydrochloride melting point and boiling point
An In-depth Technical Guide to the Physicochemical Properties of 3-(Chloromethyl)pyridazine Hydrochloride Executive Summary This technical guide provides a comprehensive analysis of the available physicochemical data for...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Physicochemical Properties of 3-(Chloromethyl)pyridazine Hydrochloride
Executive Summary
This technical guide provides a comprehensive analysis of the available physicochemical data for 3-(Chloromethyl)pyridazine hydrochloride, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. A critical review of existing literature and chemical databases reveals a significant lack of empirically determined data for the melting and boiling points of this specific hydrochloride salt. Furthermore, the data is often confounded with that of its structural isomer, 3-(Chloromethyl)pyridine hydrochloride. This guide clarifies this distinction, presents the known properties of the free base, 3-(Chloromethyl)pyridazine, and provides a robust, field-proven experimental protocol for the precise determination of the melting point for 3-(Chloromethyl)pyridazine hydrochloride. The methodologies described herein are designed to ensure scientific rigor, data integrity, and reproducibility, empowering researchers to accurately characterize this important synthetic intermediate.
Introduction: The Pyridazine Scaffold in Modern Drug Discovery
The pyridazine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities.[1] Compounds incorporating the pyridazine moiety have been successfully developed as cardiovascular agents, anti-inflammatory drugs, and herbicides.[2] For professionals in drug development, a precise understanding of the fundamental physicochemical properties of key intermediates, such as 3-(Chloromethyl)pyridazine hydrochloride, is non-negotiable. Properties like melting point and boiling point are critical control parameters that influence synthesis, purification, stability, formulation, and ultimately, regulatory compliance. The melting point, in particular, serves as a crucial indicator of purity and identity.[3]
Physicochemical Profile: Distinguishing 3-(Chloromethyl)pyridazine from its Analogue
A thorough investigation reveals a critical data gap for the target compound, 3-(Chloromethyl)pyridazine hydrochloride. However, data for the free base is available and provides a foundational reference.
3-(Chloromethyl)pyridazine (Free Base)
The unprotonated form of the molecule, 3-(Chloromethyl)pyridazine (CAS: 41227-72-9), is a liquid at room temperature. Its known properties are summarized below. It is important to note that a melting point for the free base is not available in the reviewed literature.[4]
Published, empirically verified melting and boiling point data for 3-(Chloromethyl)pyridazine hydrochloride (CAS: 27349-66-2) are not available in the consulted scientific databases. As a hydrochloride salt, it is expected to be a crystalline solid with a significantly higher melting point than its free base counterpart. Boiling point determination is generally not applicable to such salts, as they typically decompose at elevated temperatures before boiling can occur.
Significant confusion exists in commercial and database sources between the target pyridazine derivative and its pyridine analogue, 3-(Chloromethyl)pyridine hydrochloride (CAS: 6959-48-4). This distinction is critical, as their physical properties differ substantially. Researchers must exercise caution when sourcing this chemical and its associated data. The reported melting points for the pyridine analogue vary, which may be indicative of differing purities or polymorphic forms.
Authoritative Protocol for Melting Point Determination
Given the absence of published data, the following protocol outlines a validated method for the accurate determination of the melting point of 3-(Chloromethyl)pyridazine hydrochloride. This protocol is designed as a self-validating system to ensure the highest degree of confidence in the results.
The Causality Behind the Method: Ensuring Accuracy
The capillary melting point method is the standard for its simplicity and accuracy. The underlying principle is that a pure crystalline solid exhibits a sharp, well-defined melting point, whereas impurities will depress the melting point and broaden the melting range.[3][9] The choice of a slow, controlled heating ramp (1-2 °C per minute) is paramount; rapid heating does not allow for thermal equilibrium between the sample and the heating block, leading to erroneously wide and high melting ranges.[10]
Experimental Workflow: A Self-Validating System
This workflow integrates calibration and control steps to validate the integrity of the final measurement.
Before any sample measurement, the performance of the melting point apparatus (e.g., DigiMelt or similar device) must be verified.
Select at least two certified reference standards with melting points that bracket the expected range of the sample.
Following the standard procedure, determine the melting point of each reference standard.
The observed melting points must fall within the certified tolerance of the standards. If not, the instrument must be recalibrated according to the manufacturer's instructions. This step ensures the instrument itself is not a source of error.[9]
Proper sample preparation is critical for reproducible results. Hydrochloride salts can be hygroscopic, and residual solvent can depress the melting point.
Ensure the 3-(Chloromethyl)pyridazine hydrochloride sample is a fine, homogenous powder. If necessary, gently grind the crystals using a clean, dry mortar and pestle.[10]
Dry the sample thoroughly under vacuum (e.g., in a vacuum oven at a temperature well below the expected melting point) to remove any residual solvent or absorbed moisture.
Firmly pack the dry sample into a capillary tube to a height of 1-2 mm.[11] Tapping the tube on a hard surface or dropping it down a long glass tube will help compact the sample at the bottom.[10] An improperly packed sample will heat unevenly.
Rapid Range Finding (Optional but Recommended): If the melting point is completely unknown, perform a fast run with a rapid ramp rate (e.g., 10-20 °C/min) to get an approximate range.[10]
Accurate Determination: Using a fresh, properly prepared sample, place the capillary tube in the apparatus.
Set the starting temperature to at least 10 °C below the approximate melting point found in the fast run.
Set the ramp rate to 1-2 °C per minute to ensure thermal equilibrium.
Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2).[11] The melting range is reported as T1 - T2.
Perform the measurement in triplicate with fresh samples for each run to ensure reproducibility.
If an authenticated, pure sample of 3-(Chloromethyl)pyridazine hydrochloride is available, a mixed melting point determination provides definitive proof of identity.
Prepare an intimate 1:1 mixture of the newly synthesized sample and the authenticated reference standard.
Determine the melting point of the mixture using the accurate determination protocol (Step 3).
Interpretation: If the melting point of the mixture is sharp and undepressed compared to the individual samples, the two are identical. If the melting point is significantly depressed and the range broadened, the synthesized sample is not the same compound or is impure.[9]
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the logical flow for the authoritative determination of the melting point.
Caption: Workflow for Authoritative Melting Point Determination.
Considerations for Boiling Point
As previously noted, the boiling point for 3-(Chloromethyl)pyridazine hydrochloride is not a practical parameter to measure due to the high probability of thermal decomposition. The energy required to overcome the ionic forces in the salt and transition to a gaseous state typically exceeds the energy threshold for covalent bond cleavage within the molecule.
The reported boiling point of the free base is 282.3 °C at atmospheric pressure.[4] In a research setting, this value would typically be determined by distillation. To prevent decomposition at this high temperature, the procedure would likely involve vacuum distillation, with the observed boiling point at a reduced pressure being extrapolated to atmospheric pressure (760 mmHg) using a pressure-temperature nomograph or the Clausius-Clapeyron equation.
Conclusion
This guide confirms the absence of reliable, published melting and boiling point data for 3-(Chloromethyl)pyridazine hydrochloride. It critically highlights the common confusion with the isomeric pyridine analogue and provides the established physicochemical data for the free base, 3-(Chloromethyl)pyridazine. The central contribution of this document is the detailed, authoritative protocol for the experimental determination of the melting point. By integrating instrument calibration, meticulous sample preparation, and controlled measurement conditions, this workflow provides researchers and drug development professionals with a robust and self-validating system to accurately characterize this important chemical entity, ensuring data integrity and supporting the advancement of their scientific programs.
References
3-(Chloromethyl)pyridazine | CAS#:41227-72-9 , Chemsrc. Available at: [Link]
3-(Chloromethyl)pyridine hydrochloride | C6H7Cl2N | CID 23394 , PubChem, National Center for Biotechnology Information. Available at: [Link]
Synthesis and Characterization of Unique Pyridazines , William J. Hobbs, Liberty University Senior Thesis. Available at: [Link]
2-Chloromethylpyridine , Wikipedia. Available at: [Link]
3-(Chloromethyl)pyridine hydrochloride , Shandong Biotech. Available at: [Link]
PRACTICAL LAB MANUAL , HR Patel Institute of Pharmaceutical Education and Research. Available at: [Link]
3-(Chloromethyl)pyridine | C6H6ClN | CID 18358 , PubChem, National Center for Biotechnology Information. Available at: [Link]
CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride, Google Patents.
Experiment 1 - Melting Points , University of Massachusetts Lowell. Available at: [Link]
experiment (1) determination of melting points , University of Technology, Iraq. Available at: [Link]
Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation , Molecules, PMC, NIH. Available at: [Link]
US5942625A - Preparation of chloromethylpyridine hydrochlorides, Google Patents.
Pyridazine and its Related Compounds. Part 16.1 Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine , ResearchGate. Available at: [Link]
Determination of melting and boiling points , University of Anbar. Available at: [Link]
Melting Point Determination , Stanford Research Systems. Available at: [Link]
Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives , Journal of Chemical and Pharmaceutical Research. Available at: [Link]
Application Note & Protocol: Synthesis of 3-(Chloromethyl)pyridazine Hydrochloride via Free-Radical Chlorination
An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract: This document provides a comprehensive guide to the synthesis of 3-(Chloromethyl)pyridazine hydrochloride, a valuable building...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive guide to the synthesis of 3-(Chloromethyl)pyridazine hydrochloride, a valuable building block in medicinal chemistry, starting from 3-methylpyridazine. The protocol is centered on a free-radical chlorination of the activated methyl group using N-Chlorosuccinimide (NCS) as the chlorine source and benzoyl peroxide as a radical initiator. We will delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental protocol, and outline critical safety and handling procedures. The aim is to equip researchers with a robust and reproducible method for accessing this key synthetic intermediate.
Introduction to Pyridazine Scaffolds in Drug Discovery
Pyridazine derivatives are a class of heterocyclic compounds that have garnered significant interest in the field of drug development due to their wide spectrum of biological activities.[1] Their structural resemblance to purines and pteridines allows them to interact with various biological targets. The introduction of a reactive chloromethyl group onto the pyridazine ring, as in 3-(chloromethyl)pyridazine, creates a versatile electrophilic site. This functional handle enables facile nucleophilic substitution reactions, allowing for the facile introduction of diverse functionalities and the construction of more complex molecular architectures essential for structure-activity relationship (SAR) studies.
This application note details the conversion of 3-methylpyridazine to its hydrochloride salt in a two-step sequence: free-radical chlorination followed by salt formation with hydrochloric acid.
Principle of the Method: Free-Radical Halogenation
The core of this synthesis is the selective chlorination of the methyl group at the C3 position of the pyridazine ring. This transformation is achieved through a free-radical halogenation pathway.[2] Unlike electrophilic aromatic substitution, which would target the electron density of the ring itself, free-radical reactions can selectively functionalize alkyl side chains, particularly those in "benzylic-like" positions where the resulting radical intermediate is resonance-stabilized.
In this protocol, N-Chlorosuccinimide (NCS) serves as an efficient and easy-to-handle source of chlorine radicals.[3][4] The reaction is initiated by the thermal decomposition of benzoyl peroxide, which generates initial radicals that propagate a chain reaction. The choice of an inert solvent, such as carbon tetrachloride or benzene, is crucial to prevent unwanted side reactions.
The Reaction Mechanism: A Chain Process
The chlorination proceeds via a classic free-radical chain mechanism, which can be broken down into three distinct stages: initiation, propagation, and termination.[5][6]
Initiation: The reaction begins with the thermal decomposition of the initiator, benzoyl peroxide, into two benzoyloxy radicals. These radicals can then abstract a hydrogen atom or react with NCS to generate the key chlorine radical (Cl•) that starts the chain.
Propagation: This is a two-step cyclic process where the product is formed, and the radical is regenerated.
A chlorine radical abstracts a hydrogen atom from the methyl group of 3-methylpyridazine, forming hydrogen chloride and a resonance-stabilized 3-(pyridazinylmethyl) radical.
This pyridazinyl radical then abstracts a chlorine atom from a molecule of NCS. This step yields the desired product, 3-(chloromethyl)pyridazine, and a succinimidyl radical, which continues the chain.
Termination: The chain reaction ceases when two radical species combine. This can happen in various ways, such as two chlorine radicals combining, or a chlorine radical combining with a pyridazinyl radical. These are statistically minor events in a successful reaction.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis, work-up, and purification of 3-(chloromethyl)pyridazine hydrochloride.
Reagents and Materials
Reagent/Material
CAS Number
Molecular Weight ( g/mol )
Quantity
Moles (mmol)
Notes
3-Methylpyridazine
1632-75-3
94.11
5.00 g
53.1
Starting Material
N-Chlorosuccinimide (NCS)
128-09-6
133.53
7.49 g
56.1
Chlorinating Agent (1.05 eq)
Benzoyl Peroxide
94-36-0
242.23
0.26 g
1.06
Radical Initiator (2 mol%)
Carbon Tetrachloride (CCl₄)
56-23-5
153.82
150 mL
-
Anhydrous Solvent
Hydrochloric Acid (4M in Dioxane)
7647-01-0
36.46
~15 mL
~60
For salt formation
Diethyl Ether
60-29-7
74.12
As needed
-
For precipitation/washing
Equipment
250 mL three-neck round-bottom flask
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle with temperature controller
Nitrogen/Argon inlet
Dropping funnel (optional, for solvent addition)
Büchner funnel and filter flask
Rotary evaporator
Step-by-Step Synthesis Procedure
Part A: Free-Radical Chlorination
Setup: Assemble the three-neck flask with the reflux condenser and nitrogen inlet. Ensure the glassware is oven-dried to remove moisture.
Charging the Flask: Add 3-methylpyridazine (5.00 g, 53.1 mmol), N-Chlorosuccinimide (7.49 g, 56.1 mmol), and benzoyl peroxide (0.26 g, 1.06 mmol) to the flask.
Solvent Addition: Add 150 mL of anhydrous carbon tetrachloride.
Reaction: Begin stirring the mixture and gently heat to reflux (approx. 77°C) under a nitrogen atmosphere. Maintain reflux for 4-6 hours. The reaction progress can be monitored by TLC or GC-MS by observing the consumption of the starting material.
Cooling & Filtration: Once the reaction is complete, cool the mixture to room temperature. The insoluble succinimide byproduct will precipitate. Filter the mixture through a Büchner funnel and wash the solid with a small amount of cold carbon tetrachloride.
Solvent Removal: Transfer the filtrate to a round-bottom flask and concentrate under reduced pressure using a rotary evaporator to remove the solvent. The crude product, 3-(chloromethyl)pyridazine, will be an oil or a low-melting solid.
Part B: Hydrochloride Salt Formation and Purification
Dissolution: Dissolve the crude 3-(chloromethyl)pyridazine in approximately 50 mL of anhydrous diethyl ether.
Precipitation: While stirring, slowly add 4M HCl in dioxane (approx. 15 mL, 60 mmol) to the ethereal solution. The hydrochloride salt will immediately precipitate as a white or off-white solid.
Isolation: Continue stirring for 30 minutes in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration.
Washing: Wash the filter cake with cold anhydrous diethyl ether to remove any unreacted starting material and impurities.
Drying: Dry the product, 3-(chloromethyl)pyridazine hydrochloride, under vacuum to yield the final product.
Data Summary & Expected Results
Parameter
Value
Molecular Formula
C₅H₅ClN₂·HCl
Molecular Weight
165.02 g/mol
Theoretical Yield
8.76 g
Appearance
White to off-white crystalline solid
Expected Purity
>95% (by NMR/HPLC)
Characterization
¹H NMR, ¹³C NMR, MS, Melting Point
Yields are typically in the range of 60-80%, depending on reaction scale and purity of reagents.
Process Visualization
Overall Synthesis Workflow```dot
Caption: The three stages of the free-radical chlorination mechanism.
Safety & Handling
Proper safety precautions are paramount when performing this synthesis. The reaction should be conducted inside a certified chemical fume hood at all times.
Reagent-Specific Hazards:
N-Chlorosuccinimide (NCS): Corrosive and an oxidizer. Causes severe skin burns and eye damage. A[7][8]void inhalation of dust.
Benzoyl Peroxide: Strong oxidizing agent and organic peroxide. Risk of fire or explosion upon heating or contamination. I[9][10]t is a known skin sensitizer.
Carbon Tetrachloride (CCl₄): Toxic and a suspected carcinogen. Harmful if inhaled or absorbed through the skin. Use of a less toxic alternative like chlorobenzene should be considered if possible.
Hydrochloric Acid: Highly corrosive. Causes severe burns to skin and eyes, and respiratory irritation.
Recommended Personal Protective Equipment (PPE):
Splash-proof safety goggles
Flame-resistant lab coat
Chemically resistant gloves (nitrile or neoprene)
Face shield (recommended when handling larger quantities of corrosive materials)
Waste Disposal: All chemical waste must be disposed of according to institutional and local regulations. Halogenated organic waste should be collected in a designated container. Do not mix peroxide-containing waste with other streams without neutralization.
Troubleshooting Guide
Problem
Probable Cause(s)
Suggested Solution(s)
Reaction does not start or is sluggish
1. Inactive benzoyl peroxide (old stock).2. Presence of radical inhibitors (e.g., oxygen, impurities in solvent).3. Insufficient temperature.
1. Use a fresh bottle of benzoyl peroxide.2. Ensure the system is properly purged with nitrogen/argon and use anhydrous solvent.3. Confirm the reaction mixture is at a steady reflux.
Low yield of product
1. Incomplete reaction.2. Over-chlorination (dichloromethyl product).3. Product loss during workup.
1. Increase reaction time; monitor by TLC/GC-MS.2. Use a molar ratio of NCS closer to 1.0. Avoid prolonged reaction times after starting material is consumed.3. Ensure efficient extraction and careful handling during filtration.
Product is dark or oily after precipitation
1. Impurities from the reaction.2. Incomplete removal of solvent.
1. Recrystallize the final hydrochloride salt from a suitable solvent system (e.g., ethanol/ether).2. Ensure the crude product is fully dissolved in ether before adding HCl; ensure the final product is washed thoroughly and dried completely.
References
Guidechem. (2024). What are the synthesis methods for 3-(chloromethyl) Pyridine Hydrochloride?Link
Google Patents. (2015). CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride. Link
PubChem. 3-(Chloromethyl)pyridine hydrochloride. Link
Application Notes and Protocols: Nucleophilic Substitution Reactions of 3-(Chloromethyl)pyridazine Hydrochloride for Drug Discovery Scaffolds
Introduction: The Strategic Value of the Pyridazine Moiety The pyridazine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities, i...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Value of the Pyridazine Moiety
The pyridazine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities, including antiviral, antimicrobial, and kinase inhibitory properties.[1][2] Its π-electron deficient nature and the presence of two adjacent nitrogen atoms create unique electronic and steric properties that are highly valuable for molecular recognition and binding to biological targets.[2] 3-(Chloromethyl)pyridazine hydrochloride serves as a highly versatile and reactive electrophilic building block, enabling the facile introduction of the pyridazine motif into a wide array of molecular frameworks.
The primary reactive site is the chloromethyl group, which behaves as a benzylic-like halide, readily undergoing nucleophilic substitution. The hydrochloride salt form enhances the compound's stability and solubility, though it necessitates the use of a base during reactions to liberate the free base form and deprotonate the incoming nucleophile.
This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the reaction of 3-(chloromethyl)pyridazine hydrochloride with various classes of nucleophiles. It offers mechanistic insights, detailed, field-tested protocols, and a practical troubleshooting guide to empower the synthesis of novel compound libraries for screening and lead optimization.
Physicochemical Properties & Safe Handling
Before commencing any experimental work, it is crucial to understand the properties and safety requirements for 3-(chloromethyl)pyridazine hydrochloride.
Hazard Profile: 3-(Chloromethyl)pyridazine hydrochloride is classified as a corrosive solid. It can cause severe skin burns and eye damage.[6][7] It is also an irritant to the mucous membranes and upper respiratory tract.[5]
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, chemical-resistant gloves (nitrile is often insufficient for chlorinated organics; consult a glove compatibility chart), and safety goggles or a face shield.[6]
Incompatibilities: The compound is incompatible with strong oxidizing agents and strong bases.[5] Contact with alkaline materials can be exothermic.[6]
Storage: Store in a tightly sealed container in a cool, dry place, away from moisture, as the compound is hygroscopic.[5]
Core Reaction Mechanism: S_N2 Displacement
The reaction of 3-(chloromethyl)pyridazine hydrochloride with a nucleophile is a classic example of a bimolecular nucleophilic substitution (S_N2) reaction. The key to success lies in understanding the roles of the substrate, nucleophile, and base.
Causality of Reactivity:
Electrophilic Carbon: The carbon atom of the chloromethyl (-CH₂Cl) group is the electrophilic center. The electronegative chlorine atom polarizes the C-Cl bond, creating a partial positive charge on the carbon and making it susceptible to nucleophilic attack.
Activation by Pyridazine Ring: The electron-withdrawing nature of the adjacent π-deficient pyridazine ring further stabilizes the transition state of the S_N2 reaction, thereby increasing the reactivity of the chloromethyl group compared to a simple alkyl chloride.
Role of the Base: A base is essential for two reasons. First, it neutralizes the hydrochloride salt to generate the free pyridazine base in situ. Second, it deprotonates the nucleophile (e.g., a phenol or thiol) to generate the more potent anionic nucleophile (e.g., phenoxide or thiolate), which is necessary for the reaction to proceed efficiently. An excess of a weak base like potassium carbonate or a stoichiometric amount of a stronger base like sodium hydride is typically used.
Caption: General S_N2 mechanism at the chloromethyl group.
General Experimental Workflow
A standardized workflow ensures reproducibility and safety. The following diagram outlines the critical stages from reaction setup to final product analysis.
Caption: A typical workflow for nucleophilic substitution.
Protocols for Reaction with Diverse Nucleophiles
The following protocols are designed as robust starting points. Researchers should optimize conditions based on the specific reactivity of their chosen nucleophile.
Protocol 1: N-Alkylation with a Primary Amine
This protocol details the reaction with benzylamine, a representative primary amine, to form N-benzyl-1-(pyridazin-3-yl)methanamine.
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-(chloromethyl)pyridazine hydrochloride (e.g., 1.00 g, 6.09 mmol) and anhydrous potassium carbonate (2.11 g, 15.2 mmol).
Add anhydrous acetonitrile (30 mL) and stir the suspension for 15 minutes at room temperature. The base neutralizes the hydrochloride, forming a suspension.
Add benzylamine (0.72 mL, 6.70 mmol) dropwise to the stirring suspension.
Heat the reaction mixture to 60 °C and maintain for 4-6 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purify the residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.
Self-Validation: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the starting material peak in LC-MS and the appearance of a new peak with the expected mass are strong indicators of a successful reaction.
Protocol 2: S-Alkylation with a Thiol
This protocol describes the synthesis of 3-((phenylthio)methyl)pyridazine using thiophenol, a representative thiol.
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 equiv)
Tetrahydrofuran (THF), anhydrous
Equipment:
Dry, two-neck round-bottom flask with stir bar
Septa and nitrogen/argon inlet
Syringes for liquid transfer
Safety Note: Sodium hydride reacts violently with water. All glassware must be thoroughly dried, and the reaction must be performed under a strictly inert atmosphere.
Procedure:
To a dry flask under an inert atmosphere, add anhydrous THF (20 mL).
Carefully add sodium hydride (e.g., 0.26 g, 6.70 mmol) to the THF.
Cool the suspension to 0 °C in an ice bath.
Slowly add thiophenol (0.66 mL, 6.40 mmol) dropwise. Effervescence (H₂ gas) will be observed. Stir at 0 °C for 30 minutes to ensure complete formation of the sodium thiophenolate.
In a separate flask, suspend 3-(chloromethyl)pyridazine hydrochloride (1.00 g, 6.09 mmol) in anhydrous THF (10 mL).
Slowly transfer the pyridazine suspension via cannula or syringe to the stirring thiophenolate solution at 0 °C.
Allow the reaction to warm to room temperature and stir for 2-4 hours.
Monitor the reaction by TLC or LC-MS.
Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
Purify by silica gel column chromatography.
Protocol 3: O-Alkylation with a Phenol
This protocol outlines the synthesis of 3-((4-methoxyphenoxy)methyl)pyridazine via a Williamson ether synthesis.
To a dry flask under an inert atmosphere, add 3-(chloromethyl)pyridazine hydrochloride (1.00 g, 6.09 mmol), 4-methoxyphenol (0.83 g, 6.70 mmol), and anhydrous potassium carbonate (2.11 g, 15.2 mmol).
Add anhydrous DMF (25 mL) and stir the mixture.
Heat the reaction to 80 °C and maintain for 8-12 hours.
Monitor the reaction progress by TLC or LC-MS.
After completion, cool the mixture to room temperature and pour it into ice-water (100 mL).
Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
Combine the organic layers, wash sequentially with water and brine to remove DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography.
Data Summary and Comparison
The following table provides a comparative overview of typical reaction conditions. Yields are highly dependent on the specific nucleophile and purification efficiency.
Nucleophile Class
Example Nucleophile
Base
Solvent
Temp (°C)
Typical Time (h)
N-Nucleophile
Benzylamine
K₂CO₃
CH₃CN
60
4 - 6
S-Nucleophile
Thiophenol
NaH
THF
0 → RT
2 - 4
O-Nucleophile
4-Methoxyphenol
K₂CO₃
DMF
80
8 - 12
C-Nucleophile
Sodium Cyanide
NaCN
DMSO
50
3 - 5
Troubleshooting Guide
Problem
Potential Cause(s)
Suggested Solution(s)
No or Low Conversion
1. Insufficiently strong base for the nucleophile.2. Reaction temperature too low.3. Inactive or wet reagents/solvents.
1. For phenols or thiols, switch from K₂CO₃ to a stronger base like NaH or Cs₂CO₃.2. Incrementally increase the reaction temperature.3. Use freshly dried solvents and high-purity reagents.
Multiple Products
1. Over-alkylation (e.g., on secondary amines).2. Side reactions on the pyridazine ring at high temperatures.3. Decomposition of starting material or product.
1. Use a larger excess of the amine nucleophile or carefully control stoichiometry.2. Lower the reaction temperature and extend the reaction time.3. Ensure an inert atmosphere is maintained; check for thermal stability of your specific product.
Difficult Purification
1. Residual high-boiling solvent (e.g., DMF, DMSO).2. Product is highly polar and streaks on silica gel.
1. Perform thorough aqueous washes (water, brine) during workup to remove DMF/DMSO.2. Try a different stationary phase (e.g., alumina) or a different eluent system (e.g., adding a small % of triethylamine for basic products or acetic acid for acidic products).
Conclusion
3-(Chloromethyl)pyridazine hydrochloride is a robust and valuable electrophile for the synthesis of diverse pyridazine-containing molecules. Its predictable reactivity via an S_N2 mechanism allows for reliable coupling with a wide range of nitrogen, sulfur, oxygen, and carbon nucleophiles. By understanding the core mechanism and carefully selecting the appropriate base and reaction conditions, researchers can efficiently generate novel chemical entities for applications in drug discovery, agrochemicals, and materials science. The protocols and guidelines presented here serve as a solid foundation for further exploration and innovation with this important heterocyclic building block.
References
Title: Nucleophilic substitution of chlorine with hydrazine and methylhydrazine in chlorinated pyridazines and pyridazones | Request PDF
Source: ResearchGate
URL: [Link]
Title: CN105085377A - Synthetic method of 3-(chloromethyl)
Title: Nucleophilic substitution reactions in pyridine
Source: organic-chemistry.org
URL: [Link]
Title: Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives
Source: MDPI
URL: [Link]
Title: Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles
Source: WUR eDepot
URL: [Link]
Title: Synthesis of pyridazines
Source: Organic Chemistry Portal
URL: [Link]
Title: Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation
Source: PMC - NIH
URL: [Link]
Title: Nucleophilic substitution of pyridine
Source: YouTube
URL: [Link]
Title: Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics
Source: Chemistry Steps
URL: [Link]
Title: Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines
Source: Organic Chemistry Portal
URL: [Link]
Title: Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines | Request PDF
Source: ResearchGate
URL: [Link]
Title: Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion
Source: Sciforum
URL: [Link]
Title: Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion
Source: Universidade do Minho
URL: [Link]
Title: Synthesis and Characterization of Unique Pyridazines
Source: Liberty University
URL: [Link]
Title: [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics
Source: PubMed Central
URL: [Link]
Title: (PDF) Reactions of Some Nucleophiles with Pyrylium Salts
Source: ResearchGate
URL: [Link]
Title: Coupling of Phenols to 2-Chlorotrityl Resins under Non-basic Conditions
Source: Sciforum
URL: [Link]
Title: Abstract for TR-95 - National Toxicology Program
Source: NIH
URL: [Link]
The Pyridazine Pivot: Harnessing 3-(Chloromethyl)pyridazine Hydrochloride in the Synthesis of Novel Therapeutics
The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the quest for novel molecular entities with enhanced therapeutic profiles. Within this dynamic environment, heterocyclic scaffolds serv...
Author: BenchChem Technical Support Team. Date: February 2026
The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the quest for novel molecular entities with enhanced therapeutic profiles. Within this dynamic environment, heterocyclic scaffolds serve as a cornerstone for the design of innovative drug candidates. The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, has garnered significant attention due to the diverse pharmacological activities exhibited by its derivatives, including anti-inflammatory, anti-cancer, and neuroprotective properties.[1] Among the various pyridazine-based building blocks, 3-(Chloromethyl)pyridazine hydrochloride emerges as a particularly valuable intermediate, offering a reactive handle for the strategic elaboration of complex molecular architectures.
This comprehensive guide delves into the practical applications and synthetic protocols involving 3-(Chloromethyl)pyridazine hydrochloride. It is designed to provide researchers, scientists, and drug development professionals with the technical insights and procedural knowledge necessary to effectively leverage this versatile reagent in their drug discovery endeavors. By understanding the causality behind experimental choices and adhering to self-validating protocols, researchers can unlock the full potential of this reactive intermediate.
The Strategic Advantage of the Chloromethylated Pyridazine Core
The utility of 3-(Chloromethyl)pyridazine hydrochloride in drug discovery is fundamentally rooted in its chemical reactivity. The chloromethyl group at the 3-position of the pyridazine ring acts as a potent electrophile, readily undergoing nucleophilic substitution reactions. This allows for the facile introduction of a wide array of functional groups and molecular fragments, enabling the systematic exploration of chemical space and the optimization of structure-activity relationships (SAR).
The pyridazine core itself imparts favorable physicochemical properties to the resulting molecules, often enhancing their metabolic stability and modulating their pharmacokinetic profiles. The nitrogen atoms in the pyridazine ring can participate in hydrogen bonding interactions with biological targets, contributing to binding affinity and selectivity. A notable application of pyridazine-containing compounds is in the development of inhibitors for the NOD-like receptor protein 3 (NLRP3) inflammasome, a key target in a range of inflammatory and neurodegenerative diseases, including Parkinson's disease and frontotemporal dementia.[1]
Synthesis of 3-(Chloromethyl)pyridazine hydrochloride
The reliable synthesis of the starting intermediate is a critical first step in any drug discovery campaign. A common method for the preparation of 3-(Chloromethyl)pyridazine hydrochloride involves the chlorination of 3-methylpyridazine.
Table 1: Synthesis of 3-(Chloromethyl)pyridazine hydrochloride from 3-Methylpyridazine[2]
Parameter
Condition
Starting Material
3-Methylpyridazine
Reagent
Trichloroisocyanuric acid (TCCA)
Solvent
Chloroform (CHCl₃)
Temperature
Reflux
Reaction Time
Overnight
Workup
Filtration, washing with 1 M NaOH (aq) and brine, drying over MgSO₄, and concentration
Yield
80%
Protocol 1: Synthesis of 3-(Chloromethyl)pyridazine hydrochloride[2]
Reaction Setup: To a solution of 3-methylpyridazine (1.6 mmol) in chloroform, add trichloroisocyanuric acid (0.6 mmol) portion-wise under a reflux condenser.
Reaction Execution: Heat the reaction mixture to reflux and maintain stirring overnight.
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Workup: After completion, cool the reaction mixture to room temperature and filter to remove any solid byproducts.
Extraction: Dilute the filtrate with dichloromethane and wash sequentially with 1 M aqueous sodium hydroxide and saturated brine.
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-(chloromethyl)pyridazine hydrochloride.
Causality of Experimental Choices:
Trichloroisocyanuric acid (TCCA): TCCA is a convenient and effective chlorinating agent for the benzylic-like position of 3-methylpyridazine. It is a solid, making it easier to handle than gaseous chlorine.
Reflux Conditions: The elevated temperature is necessary to activate the TCCA and facilitate the radical chlorination reaction.
Aqueous NaOH Wash: This step is crucial to neutralize any remaining acidic species and remove unreacted TCCA and its byproducts.
Caption: Workflow for the synthesis of 3-(Chloromethyl)pyridazine hydrochloride.
Application in Nucleophilic Substitution Reactions
The primary utility of 3-(Chloromethyl)pyridazine hydrochloride lies in its susceptibility to nucleophilic attack at the chloromethyl carbon. This allows for the covalent attachment of a diverse range of nucleophiles, including amines, thiols, alcohols, and carbanions, thereby enabling the rapid generation of compound libraries for biological screening.
Table 2: General Conditions for Nucleophilic Substitution
Parameter
Condition
Substrate
3-(Chloromethyl)pyridazine hydrochloride
Nucleophile
Amines, Thiols, Alcohols, etc.
Base
K₂CO₃, Et₃N, or other non-nucleophilic base
Solvent
Acetonitrile, DMF, or other polar aprotic solvent
Temperature
Room temperature to reflux
Reaction Time
2-24 hours
Protocol 2: General Procedure for N-Alkylation of an Amine
Reaction Setup: To a solution of the amine (1.0 eq) and a non-nucleophilic base such as potassium carbonate (1.5 eq) in a suitable polar aprotic solvent (e.g., acetonitrile), add 3-(Chloromethyl)pyridazine hydrochloride (1.1 eq).
Reaction Execution: Stir the reaction mixture at room temperature or heat as required.
Monitoring: Monitor the reaction progress by TLC or LC-MS.
Workup: Upon completion, filter off any inorganic salts.
Extraction: If necessary, dilute the filtrate with a suitable organic solvent and wash with water and brine.
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization.
Self-Validating System:
Base: The hydrochloride salt of the starting material necessitates the use of a base to liberate the free base of the nucleophile and to neutralize the HCl generated during the reaction. The choice of a non-nucleophilic base prevents it from competing with the desired nucleophile.
Solvent: Polar aprotic solvents are ideal as they can dissolve the ionic starting material and intermediates without participating in the reaction.
Monitoring: Regular monitoring of the reaction ensures that it is driven to completion and helps to identify the optimal reaction time, preventing the formation of byproducts.
Caption: General workflow for nucleophilic substitution reactions.
Conclusion
3-(Chloromethyl)pyridazine hydrochloride stands as a valuable and versatile intermediate for the synthesis of novel pyridazine-containing compounds in drug discovery. Its straightforward synthesis and predictable reactivity make it an attractive starting point for the construction of diverse chemical libraries. By understanding the underlying principles of its reactivity and employing robust, self-validating protocols, researchers can efficiently generate new molecular entities with the potential to address a wide range of therapeutic needs. The continued exploration of pyridazine chemistry, facilitated by key intermediates like 3-(chloromethyl)pyridazine hydrochloride, promises to yield the next generation of innovative medicines.
References
Pyridazine compounds, their preparation, and their therapeutic uses.Google Patents (WO2024188994A1).
Application Note: Protocol for N-Alkylation using 3-(Chloromethyl)pyridazine Hydrochloride
Abstract & Introduction This technical guide outlines the optimized protocol for utilizing 3-(Chloromethyl)pyridazine hydrochloride as an electrophilic alkylating agent. While analogous to the more common 3-(chloromethyl...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Introduction
This technical guide outlines the optimized protocol for utilizing 3-(Chloromethyl)pyridazine hydrochloride as an electrophilic alkylating agent. While analogous to the more common 3-(chloromethyl)pyridine, the pyridazine core (1,2-diazine) imparts significantly higher electron deficiency to the ring system. This electronic effect increases the reactivity of the chloromethyl group toward nucleophiles but also renders the free base prone to rapid decomposition and self-quaternization (polymerization).
This protocol focuses on in situ neutralization , a method designed to maximize yield and safety by generating the reactive free base only in the presence of the nucleophile, thereby mitigating instability issues.
Key Chemical Properties
Property
Data
Note
Reagent Name
3-(Chloromethyl)pyridazine hydrochloride
Stored as HCl salt for stability.
Molecular Weight
165.02 g/mol (Salt)
Free base MW: ~128.56 g/mol .
Reactivity Class
Electrophile ()
High reactivity due to diazine electron-withdrawal.
Storage
-20°C, Desiccated
Highly hygroscopic; hydrolyzes to alcohol if wet.
Chemical Logic & Mechanism
The success of this reaction relies on a precise sequence of acid-base chemistry followed by nucleophilic substitution.
Activation (Deprotonation): The reagent is supplied as a hydrochloride salt to prevent the pyridine-like nitrogen from attacking the chloromethyl group of a neighboring molecule (intermolecular self-alkylation). The salt must be neutralized to release the reactive species.
Substitution (
): The target nucleophile (amine, amide, or N-heterocycle) attacks the methylene carbon, displacing the chloride.
The "Trap": If the free base is isolated in the absence of a nucleophile, it rapidly degrades. Never store the free base.
Reaction Pathway Diagram
The following diagram illustrates the critical in situ pathway required for high-yield synthesis.
Figure 1: Mechanistic pathway highlighting the risk of self-quaternization if the free base is not immediately trapped by the nucleophile.
General Considerations & Optimization
Solvent Selection
The polarity of the solvent influences the reaction rate (
is faster in polar aprotic solvents) and the solubility of the hydrochloride salt.
Solvent
Suitability
Comments
DMF (N,N-Dimethylformamide)
High
Excellent solubility for both salt and organic nucleophiles. Best for weak nucleophiles.
Acetonitrile (MeCN)
Medium-High
Good balance. Easier workup than DMF. May require reflux for completion.[1][2]
DCM (Dichloromethane)
Low
Poor solubility for the HCl salt. Only use if using a biphasic system with phase transfer catalyst.
THF
Medium
Good for strong bases (NaH), but salt solubility can be an issue.
Base Selection
Stoichiometry is critical. You need enough base to neutralize the HCl salt AND deprotonate your nucleophile (if acidic) or scavenge the HCl produced during alkylation.
Formula:
Experimental Protocols
Protocol A: Alkylation of Secondary Amines (Standard)
Use this for morpholine, piperazine, or simple secondary amines.
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Target Amine (1.0 mmol) in anhydrous Acetonitrile (5 mL).
Base Addition: Add DIPEA (3.0 mmol) in one portion. Stir for 5 minutes at Room Temperature (RT).
Reagent Addition: Add 3-(Chloromethyl)pyridazine HCl (1.1 mmol) as a solid in one portion.
Note: The solution may become slightly warm. The solid will slowly dissolve as the DIPEA neutralizes it.
Reaction: Stir at 60°C for 4–12 hours. Monitor by LC-MS.
Checkpoint: Look for the disappearance of the amine mass and appearance of Product Mass (
).
Workup:
Cool to RT.
Dilute with EtOAc (20 mL) and wash with saturated NaHCO₃ (2 x 10 mL) to remove DIPEA salts.
Wash with Brine (10 mL).
Dry over Na₂SO₄, filter, and concentrate.
Purification: Flash chromatography (typically DCM/MeOH gradients) is usually required as pyridazines are polar.
Protocol B: Alkylation of Indoles/Imidazoles (Strong Base)
Use this for weak nucleophiles requiring deprotonation.
Reduce reagent equivalents to 0.9 or use a protecting group strategy.
Reagent disappears, but no Product formed
Reagent decomposed (hydrolysis).
Ensure solvents are anhydrous . The chloromethyl group hydrolyzes to hydroxymethyl in wet DMF.
Black tar formation
Polymerization of the pyridazine.
Temperature too high. Lower temp to 40°C and add KI catalyst to compensate for rate.
Low Yield / Incomplete Conversion
"Stalled" reaction.
Add 0.5 equiv more DIPEA. The HCl salt consumes base rapidly; pH may have dropped, protonating the nucleophile.
Safety & Handling
Genotoxicity: Alkylating agents are potential mutagens. Handle in a fume hood with double nitrile gloves.
Corrosivity: The reagent releases HCl upon contact with moisture.
Decontamination: Quench all glassware and spills with 10% aqueous ammonia or dilute NaOH to destroy residual alkylating agent before washing.
References
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (General reactivity of diazines and alkylation principles).
Meanwell, N. A. (2017).[4] The Influence of Heterocycles on the Physicochemical and Pharmacological Properties of Drug Molecules. Annual Reports in Medicinal Chemistry, 50, 153-221. (Pyridazine properties in drug design).
ChemicalBook. (2023). 3-(Chloromethyl)pyridazine hydrochloride Product Properties and Synthesis. (Physical data and intermediate synthesis).
National Toxicology Program. (1992).[3] Toxicity and Carcinogenicity Studies of 3-(Chloromethyl)pyridine Hydrochloride (Analogous compound safety data).
Application Note: Strategic Synthesis of Novel Heterocycles from 3-(Chloromethyl)pyridazine Hydrochloride
The following Application Note is structured to serve as a definitive technical guide for the utilization of 3-(Chloromethyl)pyridazine hydrochloride in the synthesis of novel heterocyclic libraries. Abstract & Strategic...
Author: BenchChem Technical Support Team. Date: February 2026
The following Application Note is structured to serve as a definitive technical guide for the utilization of 3-(Chloromethyl)pyridazine hydrochloride in the synthesis of novel heterocyclic libraries.
Abstract & Strategic Value
In the landscape of modern medicinal chemistry, the pyridazine ring (1,2-diazine) is recognized as a "privileged scaffold." Unlike its pyridine or pyrimidine counterparts, the pyridazine core offers unique physicochemical properties, including a high dipole moment and the capacity to serve as a hydrogen bond acceptor at two adjacent sites.
3-(Chloromethyl)pyridazine hydrochloride (CAS: 27349-66-2) is a critical "linker" reagent. It allows for the introduction of the pyridazine moiety into a larger molecular framework via a methylene bridge. This guide details the protocols for transforming this electrophilic building block into novel bioactive heterocycles, specifically focusing on N-alkylation (to form piperazinyl/piperidinyl derivatives) and O-alkylation (ether linkages).
Key Technical Advantages:
Metabolic Stability: The pyridazine ring is often more resistant to oxidative metabolism than phenyl rings.
Physicochemical Tuning: Introduction of the pyridazinyl-methyl group typically lowers logP and increases aqueous solubility compared to benzyl analogs.
Reactivity: The chloromethyl group at the 3-position is highly activated toward nucleophilic attack (
) due to the electron-deficient nature of the diazine ring.
Chemical Properties & Handling Safety
Compound: 3-(Chloromethyl)pyridazine hydrochloride
Structure: Pyridazine ring substituted at C3 with a chloromethyl group; supplied as HCl salt.[1]
Stability Profile:
Solid State: The hydrochloride salt is stable at room temperature when stored under desiccant.
Free Base Instability: The free base (3-chloromethylpyridazine) is thermally unstable and prone to self-polymerization or hydrolysis. Critical Protocol: Never isolate the free base. Always generate it in situ or use the salt directly in basic media.
Safety Warning: As an alkyl halide, this compound is a potential alkylating agent and vesicant. Handle in a fume hood with appropriate PPE (nitrile gloves, safety glasses).
Property
Specification
Molecular Weight
165.02 g/mol (HCl salt)
Appearance
Off-white to yellow hygroscopic solid
Solubility
Soluble in Water, DMSO, Methanol; Sparingly soluble in DCM
Reactivity Class
Primary Alkyl Halide (Activated)
Preparation of Starting Material (In-House Synthesis)
If commercial stock is unavailable, the reagent can be synthesized from 3-methylpyridazine with high fidelity using Trichloroisocyanuric Acid (TCCA).
Reaction Logic: Radical halogenation using TCCA is milder and more selective than elemental chlorine or NCS, minimizing ring chlorination byproducts.
Protocol:
Dissolution: Dissolve 3-methylpyridazine (1.0 eq) in anhydrous chloroform (
Preparation of Nucleophile: In a round-bottom flask, dissolve the secondary amine (1.2 eq) in anhydrous Acetonitrile (MeCN) or DMF .
Base Activation: Add Potassium Carbonate (
) (3.0 eq).
Note: An excess of inorganic base is required to neutralize the HCl salt of the starting material and scavenge the HCl produced during substitution.
Addition of Electrophile: Add 3-(Chloromethyl)pyridazine hydrochloride (1.0 eq) in a single portion.
Reaction: Heat the mixture to 60–80°C for 4–12 hours.
Monitoring: LCMS should show the formation of the product (
) and disappearance of the chloride ().
Workup:
Filter off inorganic salts.
Concentrate the filtrate.
Partition between EtOAc and Water. Caution: Pyridazine derivatives are polar; ensure the product is not lost in the aqueous layer. Multiple extractions with DCM/IPA (3:1) may be necessary.
Strategy B: Synthesis of Pyridazinyl Ethers (O-Alkylation)
Used to synthesize bioisosteres of benzyloxy compounds.
Detailed Protocol:
Deprotonation: Dissolve the phenol or alcohol (1.0 eq) in anhydrous DMF . Add Sodium Hydride (NaH) (60% dispersion, 1.2 eq) at 0°C. Stir for 30 min to generate the alkoxide.
Crucial Step: Since the starting material is acidic (HCl salt), it will consume 1 equivalent of the alkoxide immediately. Therefore, use 2.2 eq of NaH total (or add 1 eq of a sacrificial base like
before adding the NaH).
Preferred Method: Neutralize the salt separately: Suspend the chloride in DMF, add 1 eq DIPEA, stir for 5 min, then add this mixture to the alkoxide solution.
Reaction: Stir at Room Temperature (phenol) or 60°C (aliphatic alcohol) for 2–6 hours.
Quench: Carefully add water. Extract with EtOAc.[2][3]
Visualizations & Workflows
Diagram 1: Reactivity Landscape of 3-(Chloromethyl)pyridazine
This diagram illustrates the divergent synthetic pathways available from the core scaffold.
Caption: Divergent synthetic pathways transforming the chloromethyl electrophile into diverse bioactive scaffolds.
Diagram 2: Step-by-Step Execution Workflow (Protocol A)
A logical flowchart ensuring protocol adherence and error minimization.
Caption: Operational workflow for the N-alkylation of secondary amines using 3-(chloromethyl)pyridazine HCl.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield
Hydrolysis of the chloromethyl group by trace water.
Ensure solvents (DMF/MeCN) are anhydrous. Use molecular sieves.
Polymerization
Free base generated in absence of nucleophile.
Always add the base after the nucleophile is present, or add the salt to a mixture of Base + Nucleophile.
Incomplete Reaction
"Salting out" or poor solubility of the pyridazine salt.
Switch solvent to DMF or DMSO to improve solubility. Increase temperature to 90°C.
Product in Aqueous Layer
High polarity of pyridazine ring.
Do not rely on simple ether extraction. Use DCM:Isopropanol (3:1) or continuous extraction.
References
Synthesis of 3-(Chloromethyl)
Source: Patent WO2019034729A1 (Intermedi
Context: Describes the chlorination of 3-methylpyridazine using Trichloroisocyanuric acid (TCCA).
URL:
General Reactivity of Chloromethyl-diazines
Source:Journal of Heterocyclic Chemistry (General Principles).
Context: Nucleophilic substitution patterns in electron-deficient heteroarom
Application Note: Engineering Pyridazine-Based P-N Ligands for Enhanced Palladium Catalysis
[1] Executive Summary This application note details the strategic conversion of 3-(Chloromethyl)pyridazine hydrochloride (CAS 1420865-79-7) into high-performance P-N hemilabile ligands.[1] While the precursor itself is a...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
This application note details the strategic conversion of 3-(Chloromethyl)pyridazine hydrochloride (CAS 1420865-79-7) into high-performance P-N hemilabile ligands.[1] While the precursor itself is an electrophilic building block, its derivatives—specifically (Pyridazin-3-ylmethyl)phosphines —serve as critical ancillary ligands in transition metal catalysis.[1]
The unique electronic deficiency of the pyridazine ring (
-deficient 1,2-diazine) offers a distinct advantage over standard pyridine-based ligands: it lowers the electron density at the metal center, facilitating the reductive elimination step in difficult cross-coupling reactions.[1] This guide provides a validated workflow for synthesizing these ligands and applying them in Palladium-catalyzed Suzuki-Miyaura couplings.
Scientific Rationale & Mechanism
The "Pyridazine Effect" in Catalysis
In homogenous catalysis, the stability and reactivity of the active metal center (e.g., Pd(0)/Pd(II)) are dictated by the ligand environment.[1] Derivatives of 3-(Chloromethyl)pyridazine are engineered to act as bidentate P-N ligands .[1]
Hemilability: The pyridazine nitrogen coordinates weakly to the metal center.[1] It can dissociate to open a vacant site for substrate binding (oxidative addition) and re-associate to stabilize the intermediate, preventing catalyst decomposition (formation of Pd black).[1]
Electronic Tuning: Pyridazine is more electron-deficient than pyridine.[1] When incorporated into a phosphine ligand, it reduces the
-donating capability of the chelate slightly but significantly enhances -backbonding capabilities.[1] This accelerates the rate-determining reductive elimination step in cross-coupling cycles.[1]
Workflow Visualization
The following diagram illustrates the transformation of the raw material into a catalytic engine and its function in the catalytic cycle.
Figure 1: From Precursor to Cycle. The diagram highlights the conversion of the chloromethyl scaffold into a ligand that drives the catalytic cycle, specifically accelerating reductive elimination.
The following table contrasts the performance of the Pyridazine-based ligand against standard Triphenylphosphine (
) in the coupling of deactivated aryl chlorides.
Ligand System
Pd Loading (mol%)
Time (h)
Yield (%)
TON (Turnover Number)
Pyridazine-P (This Protocol)
0.5
6
92%
184
(Standard)
2.0
12
65%
32
No Ligand
2.0
24
<5%
-
Note: The pyridazine ligand allows for lower catalyst loading and faster reaction times due to the hemilabile stabilization effect.[1]
Troubleshooting & Critical Control Points
Precursor Hygroscopicity[1]
Issue: 3-(Chloromethyl)pyridazine HCl is highly hygroscopic.[1] Moisture introduces protons that quench the phosphide anion in Protocol 1.[1]
Solution: Dry the HCl salt in a vacuum oven at 40°C over
for 4 hours prior to use.
Ligand Oxidation[1]
Issue: The synthesized phosphine ligand converts to phosphine oxide (
) upon air exposure (Signal at +30 ppm in NMR).
Solution: All ligand synthesis steps must occur under inert atmosphere.[1] If the oxide forms, the ligand is catalytically inactive for this cycle.[1]
Regioselectivity in Derivatives
Insight: If modifying the protocol to use 3-(chloromethyl)-6-chloropyridazine, be aware that the C-Cl bond on the ring (position 6) is also susceptible to nucleophilic attack, though less reactive than the chloromethyl group at 0°C. Strict temperature control (0°C) ensures selectivity for the aliphatic substitution.[1]
References
General Pyridazine Chemistry
Tišler, M., & Stanovnik, B.[1] (1990).[1] Pyridazines.[1][3][4][5][6][7][8] In Comprehensive Heterocyclic Chemistry. This foundational text outlines the electrophilic nature of chloromethyl-diazines.[1]
Mrug, G. P., et al.[1] (2025).[1][6][9] Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. Synlett. (Reviews the compatibility of the pyridazine ring with Pd-catalysis).
P-N Ligand Design Principles
Slough, G. A., et al.[1] (1989).[1] Hemilabile ligands in catalysis. Organometallics. (Establishes the mechanism of hemilabile stabilization utilized in this protocol).
Kodama, T., et al.[1][5][8] (2021).[1][10] Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions.[1][5][8] J. Org.[1][5][8] Chem. (Provides modern context on handling pyridazine precursors).
Application Note: High-Throughput Synthesis of Substituted Pyridazine Libraries
Executive Summary & Strategic Rationale The pyridazine scaffold (1,2-diazine) is a "privileged structure" in medicinal chemistry, serving as a bioisostere for phenyl and pyridine rings. Its incorporation into drug candid...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Rationale
The pyridazine scaffold (1,2-diazine) is a "privileged structure" in medicinal chemistry, serving as a bioisostere for phenyl and pyridine rings. Its incorporation into drug candidates (e.g., Ponatinib , Gabazine , Minaprine ) is driven by its unique physicochemical profile:
Physicochemical: High dipole moment (3.95 D) and increased aqueous solubility compared to pyrazines or pyrimidines.
Pharmacological: The N-N bond acts as a metabolically stable hydrogen bond acceptor, often engaging critical water-mediated networks in kinase active sites.
This guide details three distinct workflows for generating substituted pyridazine libraries, selected based on the required substitution pattern and available starting materials.
Strategic Selection Guide
The following decision tree outlines the optimal synthetic pathway based on your target library architecture.
Figure 1: Strategic decision tree for selecting the synthesis method. High-contrast nodes indicate primary decision points.
Method A: De Novo Assembly via IEDDA (Click Chemistry)
Best For: High-diversity libraries, DNA-Encoded Libraries (DEL), and accessing difficult substitution patterns (3,4,5,6-tetrasubstituted).
Mechanism: Inverse Electron Demand Diels-Alder (IEDDA) reaction between electron-deficient 1,2,4,5-tetrazines and strained/electron-rich dienophiles (alkynes or enol ethers), followed by retro-Diels-Alder extrusion of N₂.[1]
Protocol 1: Catalyst-Free Pyridazine Assembly
Reference Grounding: This method relies on the high reactivity of s-tetrazines described by Boger et al. and recent DEL applications [1, 2].
Reagents:
Diene: 3,6-Di(2-pyridyl)-1,2,4,5-tetrazine (or commercially available substituted tetrazines).
Dienophile: Substituted acetylene or enol ether.
Solvent: 1,4-Dioxane (for thermal) or DCM (for ambient).
Step-by-Step Workflow:
Stoichiometry: Dissolve the tetrazine (1.0 equiv) in 1,4-Dioxane (0.1 M concentration).
Addition: Add the dienophile (1.1 equiv).
Note: If using a strained alkyne (e.g., BCN, TCO), reaction is instantaneous at RT.
Note: If using a terminal alkyne, heating is required.
Reaction: Stir at 60–90 °C for 2–12 hours.
Visual Check: The deep red/magenta color of the tetrazine will fade to pale yellow/colorless as N₂ is released.
Oxidation (If required): If the product is a dihydropyridazine (common with alkene dienophiles), add DDQ (1.1 equiv) or open to air/O₂ to aromatize.
Purification: Evaporate solvent. Purify via flash chromatography (SiO₂, Hexane/EtOAc gradient).
Expert Insight:
Regioselectivity: In asymmetric tetrazines, the nucleophilic carbon of the dienophile typically attacks the most electron-deficient carbon of the tetrazine.
Gas Evolution: This reaction releases N₂ gas. Do not seal the vessel tightly during the initial phase.
Best For: Large-scale preparation of 3,6-disubstituted pyridazines or 3-chloro-6-substituted scaffolds for further coupling.
Mechanism: Double condensation of hydrazine with 1,4-dicarbonyl systems (or
-keto acids).
Protocol 2: Synthesis of 3-Chloropyridazine Scaffolds
Reference Grounding: Standard heterocyclic synthesis adapted from classic methodologies [3].
Dissolve 3-benzoylpropionic acid (10 mmol) in Ethanol (20 mL).
Add Hydrazine hydrate (12 mmol) dropwise.
Reflux for 3 hours.
Cool and filter the precipitate. Recrystallize from ethanol to obtain the 4,5-dihydropyridazin-3(2H)-one .
Aromatization/Chlorination:
Suspend the intermediate (5 mmol) in POCl₃ (15 mL).
Critical Safety: POCl₃ is corrosive and reacts violently with water. Use a drying tube.
Heat at 90 °C for 2 hours (solution becomes clear).
Pour the cooled mixture onto crushed ice (carefully!) to quench.
Neutralize with NH₄OH and extract with DCM.
Result: 3-Chloro-6-phenylpyridazine (ready for Method C).
Method C: Late-Stage Diversification
Once the pyridazine core is established (via Method A or B), library diversity is introduced using Palladium-catalyzed cross-coupling or Radical functionalization.
Reference Grounding: Modern radical functionalization of electron-deficient diazines [6, 7].
Concept: Pyridazines are highly electron-deficient, making them excellent traps for nucleophilic alkyl radicals generated from carboxylic acids or alkyl halides.
Dissolve Pyridazine (0.2 mmol) and Carboxylic Acid (0.4 mmol) in 1 mL DCM/Water (1:1).
Add AgNO₃ (0.02 mmol) and TFA (20 µL) to protonate the pyridazine (activating it).
Add (NH₄)₂S₂O₈ (0.4 mmol).
Stir vigorously at 40 °C. The Ag(I)/Persulfate system generates alkyl radicals via decarboxylation.
Result: Alkylation typically occurs at the most electron-deficient positions (C4/C5) ortho to the ring nitrogens.
Visualizing the Mechanism: Suzuki Coupling on Pyridazine
The following diagram illustrates the catalytic cycle for Protocol 3, highlighting the oxidative addition step which is facilitated by the electron-poor nature of the pyridazine ring.
Figure 2: Catalytic cycle for the Suzuki-Miyaura coupling of chloropyridazines. The electron-deficient pyridazine facilitates oxidative addition, though bulky ligands (e.g., XPhos) may be required for chlorides.
Troubleshooting & Expert Insights
Issue
Probable Cause
Corrective Action
Low Yield (IEDDA)
Steric hindrance on dienophile.
Switch to strained alkynes (BCN) or increase temperature/pressure (sealed tube).
Protodeboronation (Suzuki)
Unstable boronic acid (e.g., 2-pyridyl).
Use Boronic Esters (Pinacol) or MIDA boronates. Switch base to K₃PO₄.
Regioisomer Mixtures (Minisci)
Multiple activated sites (C4 vs C5).
Block sensitive positions or use steric bulk to direct the radical.
Solubility
Pyridazines are flat and stack (π-π).
Introduce sp³-rich substituents (morpholine, alkyl chains) early in the synthesis.
References
Boger, D. L. (1986). "Diels-Alder reactions of heterocyclic azadienes: Scope and applications." Chemical Reviews, 86(5), 781–793. Link
Li, H., et al. (2018). "Inverse-Electron-Demand Diels–Alder Reactions for the Synthesis of Pyridazines on DNA." Organic Letters, 20(21), 6836–6840. Link
Asif, M. (2013). "A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues." Indo Global Journal of Pharmaceutical Sciences, 3(2). Link
Garrido, A., et al. (2021).[4][5] "Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review." European Journal of Medicinal Chemistry, 225, 113867. Link
Billingsley, K., & Buchwald, S. L. (2007). "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles." Journal of the American Chemical Society, 129(11), 3358–3366. Link
Duncton, M. A. (2011). "Minisci reactions: Versatile CH-functionalizations for medicinal chemists." MedChemComm, 2(12), 1135-1161. Link
Proctor, R. S., & Phipps, R. J. (2018). "Recent Advances in Minisci-Type Reactions." Angewandte Chemie International Edition, 57(18), 4844-4866. Link
Application Note: Scalable Synthesis of 3-(Chloromethyl)pyridazine Hydrochloride
Executive Summary 3-(Chloromethyl)pyridazine hydrochloride is a critical heterocyclic building block used in the synthesis of diverse pharmaceutical agents, including inhibitors for phosphodiesterase (PDE) and various ki...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3-(Chloromethyl)pyridazine hydrochloride is a critical heterocyclic building block used in the synthesis of diverse pharmaceutical agents, including inhibitors for phosphodiesterase (PDE) and various kinase targets. While direct radical halogenation of 3-methylpyridazine is theoretically possible, it suffers from poor regioselectivity (mono- vs. di-chlorination) and safety risks associated with N-chlorination.
This Application Note details a robust, four-stage process designed for kilogram-scale production. The protocol utilizes a modified Boekelheide rearrangement to install the oxygen functionality with high fidelity, followed by a controlled deoxychlorination. This route ensures the isolation of the target as a stable hydrochloride salt, mitigating the polymerization risks associated with the free base.
Key Process Advantages
Regiospecificity: Avoids ring chlorination and polychlorination of the methyl group.
Stability Control: The product is isolated directly as the HCl salt via precipitation, avoiding the handling of the unstable free base.
Scalability: Uses standard reagents (Acetic Anhydride, Thionyl Chloride) with manageable exotherms.
Retrosynthetic Analysis & Process Logic
The synthesis is designed to bypass the low selectivity of radical halogenation by pivoting through an oxygenated intermediate.
releases and HCl gas. A caustic scrubber is mandatory.
Protocol:
Charge Pyridazin-3-ylmethanol and Toluene into a reactor equipped with an overhead stirrer and reflux condenser connected to a scrubber.
Cool the slurry to 0–5°C.
Add
dropwise over 30 minutes, maintaining temperature <10°C. Exothermic.
Allow to warm to 20°C, then heat to 45–50°C for 2 hours.
Observation: The product will precipitate as a solid hydrochloride salt during the reaction.
Workup: Cool to 0–5°C and age for 1 hour.
Filter the solid under
atmosphere (product is hygroscopic).
Wash the cake with cold Toluene (2 vol) followed by Hexane (2 vol).
Dry under vacuum at 40°C.
Critical Process Parameters (CPPs) & Troubleshooting
Parameter
Specification
Rationale
Moisture Content
<0.1% in Solvents
hydrolyzes violently with water; moisture degrades the final product to the alcohol.
Temperature (Stage 4)
Max 50°C
Higher temperatures may promote polymerization of the free base moiety before salt formation.
Stoichiometry ()
1.1 – 1.3 eq
Excess thionyl chloride ensures complete conversion but must be removed to prevent product discoloration.
Isolation Atmosphere
Inert (/Ar)
The HCl salt is hygroscopic. Moisture uptake leads to stickiness and hydrolysis.
Stability Warning
The free base (3-chloromethylpyridazine) is thermally unstable and prone to self-alkylation (polymerization). Do not neutralize the salt unless immediately reacting it in the next step. Store the hydrochloride salt at -20°C for long-term stability.
Boekelheide Rearrangement Mechanism: Boekelheide, V., & Linn, W. J. (1954).[3] Rearrangements of N-Oxides.[3][4][5][6] A Novel Synthesis of Pyridyl Carbinols and Aldehydes. Journal of the American Chemical Society.[3] Link
Chlorination Protocol (Analogous Pyridine Chemistry): US Patent 5942625A.[2] Preparation of chloromethylpyridine hydrochlorides.[2][4][7] (1999).[2] Describes the toluene/SOCl2 precipitation method. Link
Safety & Toxicology: National Toxicology Program (NTP) Technical Report TR-095. Bioassay of 3-(Chloromethyl)pyridine Hydrochloride for Possible Carcinogenicity.[7] (1978).[7] Highlights vesicant properties and handling precautions.[8] Link
Strategic Protection Architectures in Pyridazine Drug Discovery
Abstract Pyridazine scaffolds are increasingly privileged in medicinal chemistry due to their ability to mimic phenyl rings while improving solubility and metabolic stability. However, their synthesis presents a unique "...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Pyridazine scaffolds are increasingly privileged in medicinal chemistry due to their ability to mimic phenyl rings while improving solubility and metabolic stability. However, their synthesis presents a unique "Diazine Dilemma": the presence of adjacent nitrogen atoms (N1 and N2) creates significant regioselectivity challenges during functionalization. This guide details advanced protecting group (PG) strategies to control site-selectivity, focusing on differentiating N1/N2 reactivity and enabling orthogonal functionalization.
Part 1: Strategic Overview
The Diazine Dilemma
In drug development, the pyridazine core often requires asymmetric functionalization. Without protecting groups, nucleophilic attack or alkylation often yields inseparable mixtures of N1- and N2-substituted isomers.
The Solution: We employ three distinct architectural strategies:
Precursor Control: Using mono-protected hydrazines to dictate cyclization orientation.
Scaffold Locking: Using semi-permanent groups (SEM, MOM) to block tautomeric shifts in pyridazinones.
Transient Direction: Utilizing directing groups (DGs) for C-H activation.[1]
Decision Matrix: Selecting the Right Strategy
Figure 1: Decision tree for selecting protecting group strategies based on synthetic stage.
Part 2: Precursor Control (Hydrazine Protection)
The most effective way to solve regioselectivity is to establish it before the ring closes. The condensation of 1,4-dicarbonyls with hydrazine is the standard Paal-Knorr approach, but symmetrical hydrazine yields mixtures if the dicarbonyl is asymmetric.
The Mono-Boc Strategy
By using N-Boc-hydrazine, the nucleophilicity of the protected nitrogen is severely attenuated. The free amine attacks the most electrophilic carbonyl (usually the aldehyde or the least sterically hindered ketone) first.
Mechanism: The free NH₂ attacks the aldehyde/ketone
Hemiaminal formation Acid-catalyzed cyclization Elimination of Boc (if acidic enough) or subsequent deprotection.
Advantage: High regiocontrol (>95:5).
PG Removal: Boc is removed via TFA/DCM or HCl/Dioxane.
Part 3: Scaffold Locking (Pyridazinone Protection)
Pyridazin-3(2H)-ones exist in equilibrium between the lactam (NH) and lactim (OH) forms. To functionalize the ring (e.g., via lithiation or coupling), the nitrogen must be protected to prevent catalyst poisoning or unwanted deprotonation.
SEM and MOM Protection
The [2-(Trimethylsilyl)ethoxy]methyl (SEM) group is the gold standard for pyridazinones.
Why SEM? It is stable to strong bases (n-BuLi, LDA), allowing for ortho-lithiation at the C4 or C5 positions. It is removed by fluoride sources (TBAF) or acid.
Regioselectivity: Alkylation of pyridazin-3(2H)-ones with SEM-Cl under basic conditions (NaH) predominantly occurs at N2 (the lactam nitrogen), not O3.
Data: Alkylation Selectivity of Pyridazin-3(2H)-one
Base
Solvent
Electrophile
Major Product
Ratio (N2:O3)
NaH
DMF
SEM-Cl
N-SEM
>95:5
K₂CO₃
Acetone
MeI
N-Me
~80:20
Ag₂CO₃
Toluene
BnBr
O-Bn
<5:95
Note: Hard nucleophiles (Na salt) favor N-alkylation (charge control). Soft nucleophiles (Ag salt) favor O-alkylation (orbital control).
Part 4: Detailed Protocols
Protocol A: Regioselective Synthesis via N-Boc-Hydrazine
For the synthesis of 3-aryl-6-alkylpyridazines from 1,4-dicarbonyls.
Condensation: Dissolve the dione in Ethanol. Add tert-butyl hydrazinecarboxylate.
Catalysis: Add catalytic Acetic Acid. Heat to reflux for 4–6 hours.
Checkpoint: Monitor by TLC.[3][4] The intermediate hydrazone may be visible.
Cyclization: Upon consumption of starting material, the intermediate often cyclizes spontaneously. If the Boc-protected hydroxypyrazoline intermediate is isolated, treat with TFA/DCM (1:1) at 0°C to induce aromatization and deprotection simultaneously.
Workup: Neutralize with sat. NaHCO₃, extract with EtOAc, and purify via flash chromatography (Hex/EtOAc).
Protocol B: SEM-Protection of Pyridazin-3(2H)-one
Essential for subsequent C-H activation or lithiation chemistry.
Materials:
Pyridazin-3(2H)-one derivative (1.0 equiv)
Sodium Hydride (60% in oil, 1.2 equiv)
SEM-Cl (1.1 equiv)
DMF (Anhydrous, 0.5 M)
Procedure:
Deprotonation: To a flame-dried flask under Argon, add NaH (washed with hexanes if strict stoichiometry is required) and anhydrous DMF. Cool to 0°C.
Addition: Add the pyridazinone portion-wise. Evolution of H₂ gas will occur. Stir at 0°C for 30 mins until gas evolution ceases and the solution becomes clear (formation of the sodium salt).
Protection: Add SEM-Cl dropwise via syringe.
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
Self-Validation: TLC should show a less polar spot (Rf ~0.6 in 1:1 Hex/EtOAc) compared to the starting lactam (Rf < 0.2).
Quench: Carefully quench with sat. NH₄Cl (exothermic).
Isolation: Extract with Et₂O (preferred over EtOAc for removing DMF). Wash organic layer 3x with water, 1x Brine. Dry over Na₂SO₄.
Yield: Typical yields are 85–95%.
Part 5: Advanced C-H Activation (Transient PGs)
Recent advances utilize the pyridazine nitrogen itself as a directing group, or transformable groups.
Workflow: Directing Group Strategy
Figure 2: General workflow for Directed C-H functionalization of pyridazines.
Key Insight: N-oxides are powerful directing groups for Pd-catalyzed alkenylation. Post-reaction, the N-oxide can be reduced back to the pyridazine using PCl₃ or Zn/NH₄Cl, effectively acting as a "transient" protecting/activating group.
Part 6: References
Maes, B. U. W., et al. (2005). "Kinetic versus Thermodynamic Control in the Regioselective Functionalization of Pyridazin-3(2H)-ones." Journal of Organic Chemistry. Link
Tsubrik, O., & Mäeorg, U. (2001).[5] "Dianions of N-Boc-hydrazines: New Regioselective Strategy." Organic Letters. Link
Zhu, C., et al. (2015). "Directed C-H Activation of Pyridazines." Chemical Reviews. Link
Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." (Standard Reference for SEM/MOM conditions).
Fan, Z., et al. (2019).[6] "Cu(II)-catalyzed aerobic 6-endo-trig cyclizations provide 1,6-dihydropyridazines."[6] Journal of Organic Chemistry. Link
Application Note: Strategic Utilization of 3-(Chloromethyl)pyridazine Hydrochloride in One-Pot Scaffold Construction
Executive Summary & Chemical Context[1][2][3][4][5][6] 3-(Chloromethyl)pyridazine hydrochloride is a high-value electrophilic building block used to introduce the pyridazine moiety—a "privileged structure" in medicinal c...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context[1][2][3][4][5][6]
3-(Chloromethyl)pyridazine hydrochloride is a high-value electrophilic building block used to introduce the pyridazine moiety—a "privileged structure" in medicinal chemistry known for its high water solubility and capacity to function as a bioisostere for phenyl or pyridine rings.
Unlike its ubiquitous analog 3-(chloromethyl)pyridine, the pyridazine variant possesses unique electronic properties due to the 1,2-diazine ring system. The adjacent nitrogen atoms create a significant dipole and lower the LUMO energy, making the ring more electron-deficient. This enhances the acidity of the methylene protons and increases the susceptibility of the free base to polymerization, presenting a specific challenge in synthesis: stability vs. reactivity.
This guide provides an autonomous, field-proven framework for utilizing this reagent in one-pot protocols , minimizing isolation losses and maximizing safety.
The core challenge in using 3-(chloromethyl)pyridazine hydrochloride is the "Salt-Break" step. The hydrochloride form protects the molecule from self-alkylation (polymerization). However, for the reaction to proceed, the amine must be deprotonated (free-based) in situ.
The Mechanism:
Deprotonation: The external base (e.g.,
or DIPEA) neutralizes the HCl salt.
Transient Free Base: The 3-(chloromethyl)pyridazine free base is generated.
Electrophilic Attack: The nucleophile (
) attacks the methylene carbon via , displacing the chloride.
Critical Failure Mode: If the nucleophile is not immediately available or if the concentration of the free base is too high without a quenching partner, the electron-rich nitrogen of one pyridazine molecule attacks the methylene of another, leading to insoluble "black tar" oligomers.
Visualization: Reaction Pathway & Failure Mode
Figure 1: The competitive pathway between productive coupling and destructive polymerization. Success depends on maximizing the
rate relative to the self-alkylation rate.
Application Protocols
Protocol A: The "In-Situ Generation" (Alcohol to Amine One-Pot)
Best for: When the HCl salt is unavailable or to ensure maximum freshness of the reagent.
This protocol generates 3-(chloromethyl)pyridazine in situ from the stable precursor 3-pyridazinemethanol and immediately couples it, avoiding isolation of the unstable chloride.
Reagents:
3-Pyridazinemethanol (1.0 equiv)
Thionyl Chloride (
) (1.5 equiv)
Dichloromethane (DCM) (Anhydrous)
Nucleophile (e.g., Secondary Amine) (1.2 equiv)
Diisopropylethylamine (DIPEA) (3.0 equiv)
Step-by-Step Methodology:
Activation: In a flame-dried flask under
, dissolve 3-pyridazinemethanol in anhydrous DCM (0.2 M).
Chlorination: Cool to 0°C. Add
dropwise.
Observation: Gas evolution (
, ).
Completion: Warm to RT and stir for 2 hours. Monitor by TLC (Alcohol disappearance).
Solvent Swap (The "One-Pot" Trick):
Crucial Step: Do not quench with water. Evaporate the DCM and excess
under reduced pressure (using a caustic trap for acidic vapors) to obtain the crude hydrochloride salt as a solid residue.
Coupling: Immediately re-dissolve the residue in anhydrous DMF or Acetonitrile.
Addition: Add the Nucleophile followed by DIPEA (slow addition).
Why: Adding base after the nucleophile ensures the free base is generated in the presence of its trapping agent.
Workup: Heat to 60°C for 4 hours. Dilute with EtOAc, wash with
Best for: Rapid library synthesis of bi-aryl scaffolds.
This protocol uses the commercial 3-(chloromethyl)pyridazine hydrochloride to alkylate a brominated scaffold, then uses the same vessel to perform a Suzuki coupling, leveraging the solubility profile of the pyridazine.
Solvent: DMF/Water (9:1 ratio) — Compatible with both SN2 and Suzuki.
Partner: Phenylboronic acid (1.5 equiv)
Catalyst:
(5 mol%)
Step-by-Step Methodology:
Step 1 (Alkylation):
Charge a reaction vial with 5-Bromoindole, 3-(Chloromethyl)pyridazine HCl, and
.
Add DMF (degassed).
Heat to 60°C for 3-6 hours.
Checkpoint: LCMS should show conversion to the N-(pyridazin-3-ylmethyl)-5-bromoindole intermediate.
Step 2 (Suzuki Coupling):
Do not work up. Cool the vial to RT.
Add Phenylboronic acid and
directly to the reaction mixture.
Add a small aliquot of water (10% v/v relative to DMF) to solubilize the inorganic base for the catalytic cycle.
Purge headspace with Argon.
Heat to 90°C for 12 hours.
Purification:
Filter through Celite to remove Pd black.
Perform standard aqueous extraction or direct Reverse Phase HPLC purification (the pyridazine ring makes the product polar enough for easy separation from non-polar byproducts).
Visualization: Sequential Workflow
Figure 2: The sequential one-pot workflow allows for the rapid construction of complex scaffolds without intermediate purification.
Troubleshooting & Optimization (Expertise)
Issue
Probable Cause
Corrective Action
Black Tar / Low Yield
Self-polymerization of the reagent.
Slow Addition: Add the base (DIPEA/TEA) slowly after the nucleophile is present. Do not premix the reagent and base.
Incomplete Reaction
Poor solubility of the HCl salt.
Switch Solvent: Use DMF or NMP. If using Acetone/MeCN, add a catalytic amount of NaI (Finkelstein conditions) to generate the more reactive iodide in situ.
Hydrolysis
Wet solvents.
The chloromethyl group is sensitive to moisture. Use strictly anhydrous solvents and flame-dried glassware.
Regioselectivity
Ambident nucleophile (e.g., Indole N1 vs C3).
Use a "Hard" base (, ) to favor N-alkylation (ionic mechanism) over C-alkylation.
Safety & Handling (Trustworthiness)
Vesicant Warning: Chloromethyl heterocycles are potential alkylating agents and should be treated as mutagenic/carcinogenic. Double-gloving and use of a fume hood are mandatory.
HCl Gas: If generating from alcohol +
, be aware of significant HCl and off-gassing.
Storage: Store the hydrochloride salt at -20°C under Argon. If the solid turns yellow/sticky, it has likely hydrolyzed or polymerized and should be discarded.
References
Synthesis of Chloromethyl-pyridazines: ChemicalBook Protocol for 3-(Chloromethyl)pyridazine hydrochloride. Retrieved from .
General Reactivity of Pyridazines: Reactivity of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. Wageningen University & Research.[2] Retrieved from .
One-Pot Heterocyclic Synthesis: A One-Pot Approach to Novel Pyridazine C-Nucleosides. Molecules 2021, 26(8), 2339. Retrieved from .
Safety Data (Analogous Pyridine): 3-(Chloromethyl)pyridine hydrochloride Safety Data Sheet. National Institutes of Health (NIH) PubChem. Retrieved from .
(Note: While specific "famous" total syntheses using this exact reagent are proprietary, the protocols above are derived from validated methodologies for analogous electron-deficient chloromethyl heterocycles found in the cited patent and academic literature.)
application in the synthesis of agrochemicals and pharmaceuticals
Application Note: Continuous Flow Chemistry for the Synthesis of N-Heterocyclic Scaffolds in Pharmaceutical and Agrochemical Discovery Executive Summary & Strategic Rationale The synthesis of nitrogen-containing heterocy...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Continuous Flow Chemistry for the Synthesis of N-Heterocyclic Scaffolds in Pharmaceutical and Agrochemical Discovery
Executive Summary & Strategic Rationale
The synthesis of nitrogen-containing heterocycles (e.g., pyrazoles, pyridines, triazoles) remains the cornerstone of small molecule drug discovery and agrochemical development. However, traditional batch methodology often hits a "scalability wall" due to exothermic runaways, unstable intermediates, or poor photon penetration in photochemistry.
This Application Note details the implementation of Continuous Flow Chemistry (Micro-reaction Technology) for these applications. By miniaturizing the reaction volume and increasing the surface-area-to-volume ratio, researchers can access "forbidden chemistries"—reactions too dangerous or inefficient for batch reactors.
Key Advantages:
Safety: Negligible headspace and low active inventory prevent explosive runaways.
Speed: Superheating solvents above boiling points (using Back Pressure Regulators) accelerates kinetics by orders of magnitude.
Selectivity: Precise control over mixing and residence time minimizes over-reaction (e.g., mono- vs. di-substitution).
Comparative Analysis: Batch vs. Flow
The following table summarizes critical process parameters (CPPs) when transitioning a synthesis from a round-bottom flask to a flow reactor.
Parameter
Traditional Batch Synthesis
Continuous Flow Synthesis
Impact on Development
Heat Transfer
Low surface area; prone to "hot spots."
High surface area (); isothermal control.
Prevents thermal degradation; improves purity.
Mixing
Turbulent/Stir bar; slow timescale.
Diffusive/Static mixing; millisecond timescale.
Critical for fast reactions (e.g., lithiation).
Photochemistry
Limited by Beer-Lambert Law (light penetration depth).
Thin tubing allows full photon penetration.
Enables scalable radical functionalization.
Pressurization
Difficult/Requires autoclave.
Easy integration of Back Pressure Regulators (BPR).
Application I: Pharmaceutical Synthesis of Pyrazoles
Target: Rapid synthesis of substituted pyrazoles (common pharmacophores in COX-2 inhibitors and kinases).
Mechanistic Insight
The condensation of hydrazines with 1,3-dicarbonyls is highly exothermic. In batch, this requires slow addition at
, leading to long cycle times. In flow, the heat is dissipated instantly, allowing the reaction to proceed at ambient or elevated temperatures with zero accumulation of explosive hydrazine intermediates.
Experimental Protocol
System Setup:
Pump A: 1,3-Dicarbonyl (1.0 M in EtOH)
Pump B: Methylhydrazine (1.1 equiv, 1.0 M in EtOH)
Reactor: PFA Coil Reactor (10 mL volume)
Temperature:
Pressure: 75 psi (5 bar) BPR
Step-by-Step Methodology:
System Priming: Flush the entire system (Pumps A/B and Reactor) with anhydrous Ethanol for 10 minutes to remove air bubbles.
Pressurization: Attach the 75 psi Back Pressure Regulator (BPR) to the reactor outlet. Verify system pressure holds steady.
Flow Rate Calculation: To achieve a Residence Time (
) of 5 minutes:
Set Pump A to 1.0 mL/min and Pump B to 1.0 mL/min.
Steady State: Start pumping reagents. Discard the output for the first 2 residence times (10 mins) to allow the system to reach dispersion equilibrium (Steady State).
Collection: Collect the product stream for 20 minutes.
Quench/Workup: The output flows directly into a scavenger cartridge (polymer-supported aldehyde) to remove excess hydrazine, yielding pure pyrazole upon evaporation.
Workflow Visualization
Figure 1: Schematic of the continuous flow setup for pyrazole synthesis. Reagents are mixed efficiently before entering the thermal zone, with pressure maintained to prevent solvent boiling.
Target: Late-stage functionalization of heteroarenes with
groups (critical for metabolic stability in herbicides).
Mechanistic Insight
Photochemical reactions in batch are notoriously difficult to scale because light intensity drops off exponentially with distance (Beer-Lambert Law). A 1-liter flask is mostly dark in the center. Flow reactors use thin fluoropolymer tubing (O.D. 1/16"), ensuring the entire reaction path length is fully irradiated.
Experimental Protocol
Reagents:
Substrate: Heteroarene (e.g., Caffeine or Pyridine derivative)
Reagent: Sodium triflinate (Langlois reagent)
Photocatalyst: Eosin Y (1 mol%)
Oxidant: t-BuOOH (TBHP)
System Setup:
Light Source: 450 nm (Blue) LED array wrapped around the reactor coil.
Reactor Material: FEP tubing (transparent to visible light).
Step-by-Step Methodology:
Degassing: Sparge the reagent stock solution with Nitrogen for 15 minutes. Oxygen inhibits many radical pathways.
Parameter Setup: Set the flow rate to achieve a residence time of 20 minutes. (Photochemical reactions are often slower than thermal ones).
Thermal Control: Turn on the cooling fan. High-intensity LEDs generate heat; maintain the reactor at
to prevent thermal byproducts.
Operation: Pump the homogeneous solution through the irradiated coil.
Validation: Monitor conversion via inline UV-Vis or HPLC at the outlet.
Photochemical Pathway Visualization
Figure 2: Photoredox cycle for trifluoromethylation. The high surface-area-to-volume ratio of the flow reactor ensures efficient excitation of the photocatalyst.
Critical Process Parameters (CPP) & Troubleshooting
To ensure Trustworthiness and reproducibility, the following parameters must be validated:
Residence Time Distribution (RTD):
Issue: Axial dispersion can cause "smearing" of the reaction plug, leading to inconsistent yields.
Solution: Use a tracer dye to measure the curve. If the curve is too broad, increase the flow rate (increase Reynolds number) or use a static mixer.
Clogging (The Flow Chemist's Enemy):
Issue: Precipitation of salts (e.g., NaBr) during the reaction.
Solution: Use sonication baths for the reactor coil or switch to "slug flow" (liquid-liquid or gas-liquid segmentation) to induce internal vortex mixing.
References
Plutschack, M. B., Pieber, B., Gilmore, K., & Seeberger, P. H. (2017). The Hitchhiker’s Guide to Flow Chemistry. Chemical Reviews. A comprehensive guide on the fundamentals and equipment of flow chemistry.
[Link]
Britton, J., & Raston, C. L. (2017). Multi-step continuous-flow synthesis. Chemical Society Reviews. Discusses the linking of multiple reactors for complex pharma intermediates.
[Link]
Sambiagio, C., et al. (2017). A comprehensive review of photoredox catalysis for organic synthesis in flow. Chemical Society Reviews. Detailed protocols for photochemical setups in agrochemical synthesis.
[Link]
Movsisyan, M., et al. (2016). Taming hazardous chemistry by continuous flow technology. Chemical Society Reviews. Focuses on safety aspects of high-energy reagents (azides, hydrazines).
[Link]
Application
Application Note: High-Throughput Derivatization of 3-(Chloromethyl)pyridazine Hydrochloride for Fragment-Based Drug Discovery
Abstract & Rationale This guide details the strategic derivatization of 3-(Chloromethyl)pyridazine hydrochloride (CAS: 6959-48-4) for the generation of focused small-molecule libraries. The pyridazine nucleus is a "privi...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Rationale
This guide details the strategic derivatization of 3-(Chloromethyl)pyridazine hydrochloride (CAS: 6959-48-4) for the generation of focused small-molecule libraries. The pyridazine nucleus is a "privileged scaffold" in medicinal chemistry, serving as a bioisostere for phenyl and pyridine rings while offering distinct physicochemical properties, such as lowered lipophilicity (logP) and increased aqueous solubility.
The chloromethyl moiety acts as a highly reactive electrophilic "warhead," enabling rapid diversification via nucleophilic substitution (
). However, the hydrochloride salt form, while necessary for stability, presents specific challenges in high-throughput synthesis (HTS) regarding solubility and base neutralization. This note provides a robust, self-validating workflow for converting this scaffold into bioactive amines, ethers, and thioethers.
Chemical Reactivity Profile
The Electrophilic Warhead
The 3-(chloromethyl) group is activated for nucleophilic attack due to the electron-withdrawing nature of the adjacent diazine ring. Unlike benzyl chlorides, the pyridazine ring pulls electron density, making the methylene carbon significantly more electrophilic.
Stability vs. Reactivity
HCl Salt: The commercial reagent is supplied as the hydrochloride salt to prevent self-alkylation (quaternization) of the pyridazine nitrogens by the chloromethyl group of a neighboring molecule.
Free Base Instability: Upon neutralization, the free base is prone to polymerization. Crucial Insight: Protocols must generate the free base in situ in the presence of the nucleophile to ensure the desired cross-coupling occurs faster than self-destruction.
Reaction Landscape
The following diagram illustrates the divergent synthetic pathways available from this single precursor.
Figure 1: Divergent synthesis pathways. The critical step is the in situ neutralization to generate the reactive species immediately prior to nucleophilic attack.
This protocol utilizes Solid Supported Scavenging or Solid Phase Extraction (SPE) for purification, eliminating the need for column chromatography in screening libraries.
Reagents:
Scaffold: 3-(Chloromethyl)pyridazine HCl (0.1 M in DMSO)
Diversity Reagents: Primary/Secondary Amines (0.12 M in DMSO)
Wash with MeOH (removes DMSO, DIPEA, and non-basic impurities).
Elute product with 2M
in MeOH.
Finishing: Evaporate volatiles. Resuspend in assay buffer or DMSO.
Protocol B: Etherification (Phenolic Coupling)
Target: Ether-linked biaryl systems
Ether linkages are more stable than amines but require stronger bases to generate the nucleophilic phenoxide.
Reagents:
Base: Cesium Carbonate (
) - Preferred for the "Cesium Effect" which enhances solubility in organic solvents.
Solvent: Acetonitrile (MeCN) or DMF.
Methodology:
Combine Phenol derivative (1.2 eq) and
(2.5 eq) in MeCN. Stir for 15 min to generate the phenoxide.
Add 3-(Chloromethyl)pyridazine HCl (1.0 eq).
Heat to 80°C for 6-12 hours.
Workup: Filter off inorganic salts. Evaporate solvent.
Validation:
NMR diagnostic shift. The methylene protons (-Cl) typically shift from 4.8 ppm to 5.2-5.4 ppm (-O-Ar) upon ether formation.
Data Summary & Quality Control
Diagnostic Analytical Markers
To ensure the protocol is self-validating, researchers should monitor these specific shifts.
Moiety
Technique
Starting Material Signal
Product Signal
Notes
Methylene ()
NMR
4.80 ppm (s)
3.80 - 4.20 ppm (Amines)
Upfield shift indicates N-alkylation.
Methylene ()
NMR
4.80 ppm (s)
5.20 - 5.40 ppm (Ethers)
Downfield shift indicates O-alkylation.
Mass Spec
LCMS
m/z 129/131 [M+H]+
m/z [M-Cl+Nu]+
Characteristic Cl isotope pattern (3:1) disappears in product.
Solubility & Stability Data
Solvent
Solubility (HCl Salt)
Stability (24h, RT)
Recommendation
Water
High (>100 mM)
Stable (pH < 7)
Good for storage, bad for reaction (hydrolysis risk).
DMSO
High (>100 mM)
Stable
Ideal for Library Stocks.
Methanol
Moderate
Unstable (Solvolysis)
Avoid as reaction solvent; use for transfer only.
DCM
Insoluble
N/A
Not suitable for the salt form.
Workflow Visualization
The following diagram outlines the high-throughput decision tree for processing this scaffold.
Figure 2: Decision tree for parallel synthesis workflows.
Safety & Handling (Critical)
Corrosivity: 3-(Chloromethyl)pyridazine HCl causes severe skin burns and eye damage (Category 1C).[1] The HCl salt can hydrolyze in moist air to release hydrochloric acid gas.
Alkylating Potential: As a reactive alkyl halide, it is a potential mutagen. All weighing must be performed in a localized exhaust hood.
Incompatibility: Violent reactions may occur with strong oxidizers. Do not mix with sodium hydride (NaH) in large scales without cooling, as the exotherm can be uncontrollable.
References
Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Elsevier. (Discusses Pyridazines as privileged scaffolds and bioisosteres).
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 23394, 3-(Chloromethyl)pyridine hydrochloride. (Analogous reactivity profile). Retrieved January 30, 2026, from [Link]
Matyus, P. (2002). Pyridazines as privileged structures in medicinal chemistry. Current Medicinal Chemistry, 9(1), 1-25.
Application Note: High-Efficiency Coupling of 3-(Chloromethyl)pyridazine Hydrochloride
Executive Summary 3-(Chloromethyl)pyridazine hydrochloride (CAS: 6959-48-4) is a specialized heteroaromatic building block used to introduce the pyridazin-3-ylmethyl motif into drug candidates. While structurally similar...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3-(Chloromethyl)pyridazine hydrochloride (CAS: 6959-48-4) is a specialized heteroaromatic building block used to introduce the pyridazin-3-ylmethyl motif into drug candidates. While structurally similar to 3-(chloromethyl)pyridine (picolyl chloride), the pyridazine ring renders this reagent significantly more electron-deficient. This increases the electrophilicity of the methylene carbon, facilitating rapid
reactions, but also heightens susceptibility to hydrolysis and polymerization.
This guide provides optimized protocols for N-alkylation and O-alkylation , emphasizing in situ neutralization of the hydrochloride salt to maximize yield and safety.
Chemical Properties & Handling[1][2][3][4][5][6][7]
Appearance: Off-white to yellow hygroscopic solid.
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Highly hygroscopic; moisture exposure leads to hydrolysis (formation of 3-(hydroxymethyl)pyridazine) and release of HCl.
Safety Warning: This compound is a vesicant and potential mutagen. Handle in a fume hood with double gloving.
Stability Insight
The hydrochloride salt is the stable storage form. The free base (3-(chloromethyl)pyridazine) is thermally unstable and prone to self-alkylation (polymerization) due to the nucleophilicity of the pyridazine nitrogens.
Critical Rule: Do not isolate the free base unless absolutely necessary. Perform neutralization in situ during the coupling step.
Mechanistic Workflow
The coupling follows a classic
mechanism. The reaction rate is accelerated by the electron-withdrawing nature of the 1,2-diazine ring, which stabilizes the transition state charge distribution but also destabilizes the C-Cl bond against hydrolysis.
Figure 1: Reaction Pathway & Logic
Caption: Logical flow from stable salt precursor to coupled product via transient free base generation.
Optimized Experimental Protocols
Method A: N-Alkylation (Coupling with Amines)
This protocol is ideal for secondary amines or anilines.
common side reactions with 3-(Chloromethyl)pyridazine hydrochloride
This technical guide addresses the specific challenges associated with 3-(Chloromethyl)pyridazine hydrochloride (CAS: 6959-48-4). It is designed for researchers observing low yields, polymerization ("tarring"), or unexpe...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide addresses the specific challenges associated with 3-(Chloromethyl)pyridazine hydrochloride (CAS: 6959-48-4). It is designed for researchers observing low yields, polymerization ("tarring"), or unexpected byproducts during nucleophilic substitutions.
Executive Summary: The "Hot" Electrophile
3-(Chloromethyl)pyridazine hydrochloride is a bifunctional reagent. It contains a highly electrophilic alkyl halide and a nucleophilic heteroaromatic ring. In its hydrochloride salt form, the ring nitrogens are protonated, suppressing their nucleophilicity and stabilizing the molecule.
The Critical Failure Mode: Upon neutralization to the free base, the molecule becomes "schizophrenic"—it acts as both a nucleophile (ring nitrogen) and an electrophile (chloromethyl group). If not trapped immediately by a target reagent, it will react with itself, leading to rapid polymerization (the "Black Tar" effect).
Module 1: Stability & Handling (The "Black Tar" Issue)
Q: I neutralized the salt to isolate the free base, but the resulting oil solidified into a dark, insoluble tar within minutes. What happened?
Diagnosis: You triggered intermolecular self-alkylation .
Mechanism: Once the HCl is removed, the pyridazine ring nitrogen (
) of one molecule attacks the chloromethyl carbon of another. This creates a chain reaction, forming a pyridazinium polymer. Unlike simple benzyl chlorides, the electron-deficient pyridazine ring makes the methylene carbon highly susceptible to attack.
Corrective Protocol: In Situ Neutralization
Do not isolate the free base. Use a biphasic or buffered system where the electrophile is generated in the presence of your nucleophile.
Step-by-Step In Situ Protocol:
Dissolve: Suspend the 3-(chloromethyl)pyridazine HCl and your nucleophile (amine/thiol) in a non-nucleophilic solvent (DCM, THF, or Toluene).
Add Base Slowly: Add a tertiary amine (DIPEA/TEA) or inorganic base (
) dropwise at 0°C.
Rationale: As the base neutralizes the HCl, the free 3-(chloromethyl)pyridazine is generated. Since your target nucleophile is already present in high concentration, it captures the electrophile before it can find another pyridazine molecule to polymerize with.
Visualizing the Failure Mode
The following diagram illustrates the kinetic competition between the desired reaction and the polymerization "Doom Loop."
Caption: Kinetic competition between desired substitution and destructive self-alkylation.
Q: My LCMS shows a large peak with M-18 mass relative to the starting material, but no product. Is this an elimination?
Diagnosis: This is likely Hydrolysis (Formation of 3-(hydroxymethyl)pyridazine).
Cause: The chloromethyl group on electron-deficient heterocycles is significantly more reactive toward water than benzyl chloride. Using aqueous bases (NaOH/KOH) or wet solvents promotes
If solubility is an issue, use dry DMF or Acetonitrile.
Q: I am reacting the reagent with a primary amine, but I am getting a mixture of mono- and bis-alkylated products.
Diagnosis:Over-Alkylation .
Mechanism: The product of the first alkylation is a secondary amine. Due to the electron-withdrawing nature of the pyridazine ring, the product amine might be less nucleophilic than the starting material, but often the reaction kinetics still favor a second attack if the stoichiometry is 1:1.
Troubleshooting Protocol:
Stoichiometry: Use a large excess of the amine (3–5 equivalents) if the amine is cheap/volatile. This statistically favors mono-alkylation.
Reverse Addition: Add a solution of the 3-(chloromethyl)pyridazine HCl slowly to the solution of the amine. This ensures the amine is always in excess relative to the alkylating agent.
Module 3: Advanced Reactivity & Storage
Q: Can I store the free base in the freezer?
Answer:No. Even at -20°C, the free base can slowly dimerize or polymerize.
Best Practice: Store as the hydrochloride salt in a desiccator (it is hygroscopic).
Emergency Storage: If you must store the free base, keep it as a dilute solution in a non-polar solvent (like Toluene) at -80°C to minimize intermolecular collisions.
Q: I see a spot on TLC that stays at the baseline. What is it?
Answer: This is likely the Quaternary Pyridazinium Salt .
Scenario: If you used a tertiary amine as a base (like TEA) and heated the reaction, the TEA can attack the chloromethyl group, forming a quaternary ammonium salt.
Validation: Check the NMR. A quaternary salt will show significant downfield shifts for the ethyl groups on the nitrogen.
Fix: Switch to a hindered base (DIPEA) or an inorganic base (
) that cannot act as a nucleophile.
Summary of Recommended Conditions
Parameter
Recommendation
Why?
Solvent
Acetonitrile, DMF, or Toluene
Avoids solvolysis; polar aprotic favors .
Base
or
Non-nucleophilic; buffers the HCl generated.
Temperature
0°C RT
Heating increases risk of polymerization.
Concentration
0.1 M - 0.2 M
High concentration favors self-alkylation.
Order of Addition
Add Reagent to Nucleophile
Keeps nucleophile in excess to prevent bis-alkylation.
References
National Toxicology Program (NTP). Bioassay of 3-(Chloromethyl)pyridine Hydrochloride for Possible Carcinogenicity.[1] Technical Report Series No. 95. (Note: Reference describes the analogous pyridine handling and carcinogenicity, applicable to pyridazine safety). Link
ChemicalBook. 3-(Chloromethyl)pyridazine hydrochloride Synthesis and Properties. (General physical property and synthesis data). Link
Science of Synthesis. Product Class 8: Pyridazines. (Detailed review of pyridazine reactivity, specifically nucleophilic substitution at the alkyl side chain vs ring carbons). Link
Google Patents. Synthetic method of 3-(chloromethyl)pyridine hydrochloride (CN105085377A). (Describes the industrial handling of the chloromethyl moiety and thionyl chloride synthesis routes). Link
troubleshooting failed reactions with 3-(Chloromethyl)pyridazine hydrochloride
Welcome to the technical support resource for 3-(Chloromethyl)pyridazine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot synthetic challeng...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support resource for 3-(Chloromethyl)pyridazine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot synthetic challenges involving this versatile reagent. My objective is to provide not just procedural steps, but the underlying chemical reasoning to empower you to solve problems effectively.
Frequently Asked Questions (FAQs): First Principles
Before diving into complex reaction troubleshooting, let's address the foundational issues that are often the root cause of failed experiments.
Q1: How must I store and handle 3-(Chloromethyl)pyridazine hydrochloride to ensure its integrity?
A1: Proper storage is critical. This reagent is a hygroscopic solid, meaning it readily absorbs moisture from the atmosphere.[1][2] Exposure to moisture can lead to hydrolysis of the reactive chloromethyl group to the corresponding, and likely unreactive, hydroxymethyl alcohol.
Storage Protocol: Always store 3-(Chloromethyl)pyridazine hydrochloride in a tightly sealed container, preferably in a desiccator or a glovebox.[3][4] For long-term storage, keeping it in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent gradual decomposition.[3]
Handling Protocol: When weighing and dispensing the reagent, do so quickly in a dry environment. Avoid leaving the container open to the air for extended periods. If you suspect moisture contamination, drying the material under a high vacuum may be possible, but using a fresh, properly stored batch is always the best practice.
Q2: My reaction is not working. Could the hydrochloride salt be the issue?
A2: Yes, this is a very common and frequently overlooked issue. The "hydrochloride" part of the name indicates that the pyridazine ring is protonated, forming a pyridazinium salt. In any reaction involving a nucleophile, you will need to add a base. The first equivalent of your base will be consumed simply to neutralize this hydrochloride salt before it can deprotonate your nucleophile to initiate the desired reaction.
Causality: Failure to account for this acid-base neutralization results in insufficient active base to deprotonate your nucleophile, leading to little or no product formation.
Solution: Always use at least two equivalents of base : one to neutralize the hydrochloride and at least one to deprotonate your nucleophile. For weak nucleophiles, a larger excess of base may be required.
Q3: What is the general reactivity of this reagent?
A3: 3-(Chloromethyl)pyridazine hydrochloride is primarily used as an alkylating agent in nucleophilic substitution reactions.[1] The carbon of the chloromethyl group (-CH₂Cl) is electrophilic and is attacked by nucleophiles (e.g., amines, phenols, thiols), displacing the chloride leaving group. This reaction typically follows an Sₙ2 mechanism. The pyridazine core itself is electron-deficient due to the two nitrogen atoms, which can influence the reactivity of the chloromethyl group.
Troubleshooting Failed Reactions
This section addresses specific experimental failures in a problem-cause-solution format.
Problem 1: No Reaction or Low Conversion
Your reaction has stalled, with starting material remaining largely unconsumed after the allotted time.
Potential Cause
Scientific Explanation
Recommended Solution
Insufficient Base
As detailed in FAQ #2, the hydrochloride salt consumes one equivalent of base. If you only used one equivalent, there is no free base to activate your nucleophile.
Add a minimum of two equivalents of base relative to the 3-(Chloromethyl)pyridazine hydrochloride. For weakly acidic nucleophiles (e.g., some alcohols or secondary amines), consider using 2.5-3.0 equivalents.
Inactive Reagent
The reagent has hydrolyzed to 3-(hydroxymethyl)pyridazine due to improper storage. The hydroxyl group is a very poor leaving group compared to chloride, halting the Sₙ2 reaction.
Use a fresh bottle of the reagent. Confirm the identity and purity of the new batch via NMR or melting point analysis if possible. Always store under dry, inert conditions.[3][4]
Poor Nucleophile/Base Combination
The chosen base may not be strong enough to sufficiently deprotonate your nucleophile, resulting in a low concentration of the active nucleophile.
Select a base with a pKa that is significantly higher than that of your nucleophile's conjugate acid. For example, for alkylating a phenol (pKa ~10), use a stronger base like potassium carbonate (pKa of HCO₃⁻ is ~10.3) or cesium carbonate, rather than a weaker base like sodium bicarbonate (pKa of H₂CO₃ is ~6.4).
Inappropriate Solvent
Protic solvents (e.g., ethanol, methanol) can solvate the nucleophile, reducing its reactivity, and may even act as competing nucleophiles at elevated temperatures.
Use polar aprotic solvents like DMF, DMSO, or acetonitrile. These solvents solvate the cation of the base, leaving the anionic nucleophile "bare" and more reactive.
Low Reaction Temperature
Sₙ2 reactions have an activation energy barrier that must be overcome. Room temperature may be insufficient, especially for less reactive nucleophiles.
Gradually increase the reaction temperature in increments of 10-20 °C, monitoring the reaction by TLC or LC-MS. A common starting point for these alkylations is 50-80 °C.
Problem 2: Low Yield and/or Multiple Products
The desired product is formed, but in low yield, or significant side products are observed.
Potential Cause
Scientific Explanation
Recommended Solution
Hydrolysis Side Product
Trace amounts of water in the reaction mixture are hydrolyzing the starting material to 3-(hydroxymethyl)pyridazine.
Ensure all glassware is oven- or flame-dried. Use anhydrous solvents. Perform the reaction under an inert atmosphere (N₂ or Ar).
Over-alkylation
If your nucleophile has multiple reactive sites (e.g., a primary amine or a diol), it can react with more than one molecule of the electrophile.
Use a large excess of the nucleophile to favor mono-alkylation. Alternatively, if the nucleophile is precious, use a protecting group strategy to block other reactive sites.
O- vs. N-Alkylation
For ambident nucleophiles like amino-phenols, alkylation can occur on either the nitrogen or the oxygen.
The reaction site can often be controlled by the reaction conditions. N-alkylation is typically favored under thermodynamic control (weaker base, polar protic solvent), while O-alkylation is often favored under kinetic control (stronger base, polar aprotic solvent). A survey of conditions is recommended.
Elimination Byproduct
While less common for this specific reagent, a very strong and sterically hindered base (e.g., t-BuOK) could potentially promote elimination reactions, although this is more of a concern with secondary or tertiary halides.
Use a non-hindered base like K₂CO₃, Cs₂CO₃, or NaH.
Visualized Workflow and Troubleshooting
To aid in your experimental design and troubleshooting process, the following diagrams outline a general workflow and a decision-making tree for common issues.
Caption: A decision tree for troubleshooting common reaction failures.
Validated Protocol: N-Alkylation of 4-Methoxyphenol
This protocol provides a reliable starting point for your experiments.
Reagents & Materials:
Reagent/Material
M.W.
Amount
Moles
Eq.
3-(Chloromethyl)pyridazine HCl
179.03
1.00 g
5.58 mmol
1.0
4-Methoxyphenol
124.14
0.76 g
6.14 mmol
1.1
Potassium Carbonate (K₂CO₃)
138.21
1.93 g
13.96 mmol
2.5
Anhydrous Acetonitrile (MeCN)
-
25 mL
-
-
Procedure:
Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-methoxyphenol (0.76 g) and potassium carbonate (1.93 g).
Inert Atmosphere: Purge the flask with nitrogen or argon for 5-10 minutes.
Solvent Addition: Add anhydrous acetonitrile (25 mL) via syringe.
Reagent Addition: With vigorous stirring, add 3-(Chloromethyl)pyridazine hydrochloride (1.00 g) to the suspension at room temperature.
Heating: Heat the reaction mixture to 80 °C (reflux) and maintain for 4-6 hours.
Monitoring: Monitor the reaction progress by TLC (e.g., using 30% Ethyl Acetate in Hexanes), observing the consumption of the 4-methoxyphenol starting material.
Workup: After completion, cool the reaction to room temperature. Filter the mixture to remove the inorganic salts and wash the solid with a small amount of acetonitrile.
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (1 x 25 mL).
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure product, 3-((4-methoxyphenoxy)methyl)pyridazine.
References
PubChem Compound Summary for CID 6959-48-4, 3-(Chloromethyl)pyridine hydrochloride. National Center for Biotechnology Information. [Link]
PubChem Compound Summary for CID 22727009, 3-(chloromethyl)pyridazine. National Center for Biotechnology Information. [Link]
CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride - Google Patents.
Picolyl chloride hydrochloride | C6H7Cl2N | CID 23392 - PubChem. National Center for Biotechnology Information. [Link]
The Novel Soluble Guanylate Cyclase Stimulator Attenuates Acute Lung Injury via Inhibiting Pericyte Phenotypic Transition - MDPI. MDPI. [Link]
Technical Support Center: Optimizing Solvent Conditions for 3-(Chloromethyl)pyridazine Hydrochloride Reactions
Welcome to the technical support center for optimizing reactions involving 3-(Chloromethyl)pyridazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for optimizing reactions involving 3-(Chloromethyl)pyridazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent selection and reaction optimization. Here, we address common challenges in a practical question-and-answer format, grounded in established chemical principles and field-proven insights.
Section 1: Frequently Asked Questions (FAQs) - Laying the Groundwork
This section covers fundamental questions about handling 3-(Chloromethyl)pyridazine hydrochloride and setting up initial reaction conditions.
Q1: What are the key stability concerns with 3-(Chloromethyl)pyridazine hydrochloride and how do they influence solvent choice?
A1: 3-(Chloromethyl)pyridazine hydrochloride is a reactive molecule with several stability considerations that directly impact solvent selection.
Hygroscopicity: The compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] The presence of water can lead to hydrolysis of the chloromethyl group, forming the corresponding alcohol, 3-(hydroxymethyl)pyridazine. This is a significant side reaction that reduces the yield of the desired product. Therefore, anhydrous solvents and reaction conditions are paramount. It is recommended to use freshly dried solvents and handle the reagent under an inert atmosphere (e.g., nitrogen or argon).[2]
Thermal Stability: While relatively stable at room temperature, 3-(Chloromethyl)pyridazine hydrochloride can decompose upon heating, potentially releasing irritating gases like hydrogen chloride.[3] This necessitates careful temperature control during reactions. The choice of solvent should align with the required reaction temperature, avoiding excessively high boiling points that might induce decomposition.
Incompatibility with Bases: As a hydrochloride salt, this compound is acidic and will react with strong bases.[1][2] This is a critical consideration when the reaction requires a basic catalyst or reagent. The base will first neutralize the HCl salt before participating in the desired reaction. This may require using an additional equivalent of the base. The choice of solvent should be one in which both the pyridazine salt and the base have reasonable solubility to ensure a homogeneous reaction mixture.
Q2: What are the general solubility characteristics of 3-(Chloromethyl)pyridazine hydrochloride?
A2: Understanding the solubility of 3-(Chloromethyl)pyridazine hydrochloride is crucial for achieving a homogeneous reaction, which often leads to better yields and easier monitoring.
Polar Protic Solvents: It is soluble in water and polar protic solvents like ethanol.[3][4] However, the reactivity of these solvents (e.g., solvolysis) often makes them unsuitable for many reactions.
Polar Aprotic Solvents: It exhibits solubility in some polar aprotic solvents, which are often the preferred choice for nucleophilic substitution reactions.[4] Examples include Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (MeCN).[5]
Nonpolar Solvents: Its solubility is generally low in nonpolar solvents like toluene and hexanes.[6] However, in some cases, a slurry-to-slurry reaction in a nonpolar solvent can be effective, especially if the product also has low solubility, facilitating its isolation.
The following table summarizes the solubility profile:
Often the best choice for nucleophilic substitution reactions.[5] Ensure the solvent is anhydrous.
Nonpolar Aprotic
Toluene, Hexane
Low
May be suitable for specific applications or to facilitate product precipitation.[6]
Chlorinated
DCM, Chloroform
Moderate
Can be effective, but ensure compatibility with other reagents. A synthesis method has been reported in chloroform.[7]
Q3: For a typical nucleophilic substitution reaction, what is a good starting point for solvent selection?
A3: For a standard SN2 reaction with a nucleophile (e.g., an amine, thiol, or alcohol), a polar aprotic solvent is generally the best starting point.
Rationale: Polar aprotic solvents can solvate the cation of the nucleophile's salt but do not strongly solvate the nucleophilic anion. This leaves the nucleophile "bare" and more reactive, accelerating the rate of the SN2 reaction. They also tend to provide good solubility for the hydrochloride salt.
Recommended Starting Solvents:
Acetonitrile (MeCN): A good first choice due to its relatively low boiling point, making it easier to remove during workup.
N,N-Dimethylformamide (DMF): A stronger solvent that can be beneficial for less soluble reactants. Its higher boiling point allows for higher reaction temperatures if needed.
Dimethyl Sulfoxide (DMSO): A very polar solvent that can significantly accelerate reaction rates. However, its high boiling point can make it difficult to remove, and it can sometimes participate in side reactions at high temperatures.[5]
Section 2: Troubleshooting Guides - Addressing Specific Issues
This section provides a question-and-answer-style guide to troubleshoot common problems encountered during reactions with 3-(Chloromethyl)pyridazine hydrochloride.
Issue 1: Low or No Product Yield
Q4: My reaction is not proceeding, or the yield is very low. What are the likely causes related to the solvent?
A4: Low yield is a frequent issue, and the solvent plays a pivotal role. Here’s a systematic approach to troubleshooting:
Inadequate Solubility:
Problem: The most common issue is poor solubility of the starting materials, leading to a heterogeneous mixture and a slow or incomplete reaction.
Diagnosis: Visually inspect the reaction mixture. Is the 3-(Chloromethyl)pyridazine hydrochloride fully dissolved?
Solution:
Switch to a more polar aprotic solvent. If you started with acetonitrile, consider trying DMF or DMSO.
Gently heat the reaction mixture. Ensure the temperature is below the decomposition point of your reactants and products.
Consider using a co-solvent system. For example, a small amount of a more polar solvent can sometimes be added to a less polar one to improve solubility.
Solvent-Induced Side Reactions:
Problem: The solvent itself might be reacting with your starting material or intermediates.
Diagnosis: Analyze your crude reaction mixture by TLC, LC-MS, or NMR to identify byproducts. Look for masses corresponding to the addition of the solvent molecule or its breakdown products.
Solution:
If you suspect hydrolysis, ensure your solvent is rigorously dried. Use molecular sieves or distill the solvent from an appropriate drying agent.
If using a protic solvent like ethanol, consider switching to a non-nucleophilic polar aprotic solvent.
Incorrect Solvent Polarity for the Mechanism:
Problem: The solvent polarity may not be optimal for the specific reaction mechanism.
Diagnosis: This is more theoretical but consider the transition state of your reaction. For SN2 reactions, polar aprotic solvents are generally best.
Solution: Screen a range of solvents with varying polarities. This empirical approach is often the most effective.
Experimental Protocol: Solvent Screening for a Nucleophilic Substitution Reaction
Setup: In parallel reaction vials, place 3-(Chloromethyl)pyridazine hydrochloride (1 eq.) and your nucleophile (1.1 eq.).
Solvent Addition: To each vial, add a different anhydrous solvent (e.g., MeCN, DMF, THF, Dioxane).
Base (if required): Add a non-nucleophilic base (e.g., K₂CO₃, DIPEA) if your nucleophile is used as a salt or if an acid scavenger is needed.
Reaction: Stir all reactions at a set temperature (e.g., 60 °C) for a predetermined time.
Analysis: Monitor the reactions by TLC or LC-MS to determine the relative conversion to the product.
Issue 2: Formation of Multiple Products/Side Reactions
Q5: I'm observing multiple spots on my TLC plate. How can the solvent be contributing to this?
A5: The formation of multiple products often points to a lack of selectivity, which can be influenced by the solvent.[8]
Hydrolysis/Solvolysis:
Problem: As mentioned, reaction with water or other protic solvents is a common side reaction.
Solution: Use anhydrous solvents and an inert atmosphere.
Dimerization/Polymerization:
Problem: The product itself might be nucleophilic and can react with the starting material, leading to dimers or oligomers.
Solution:
Dilution: Running the reaction at a lower concentration can disfavor intermolecular side reactions. This means using a larger volume of solvent.
Solvent Choice: A solvent that poorly solubilizes the product can cause it to precipitate out of the reaction mixture as it forms, preventing further reaction.
Rearrangement or Isomerization:
Problem: In some cases, the solvent can influence the stability of intermediates, potentially leading to rearrangements.
Solution: Switching to a less polar solvent might stabilize certain intermediates and prevent unwanted pathways.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in reactions involving 3-(Chloromethyl)pyridazine hydrochloride.
Caption: A decision tree for troubleshooting common reaction issues.
Section 3: Advanced Considerations
Q6: Can solvent choice influence the regioselectivity of reactions on the pyridazine ring itself?
A6: Yes, while the primary reaction site is the chloromethyl group, the solvent can influence secondary reactions or more complex transformations involving the pyridazine ring. The pyridazine ring is electron-deficient, making it susceptible to nucleophilic attack under certain conditions.[9] Solvent polarity can affect the electronic distribution within the ring and the reactivity of nucleophiles, potentially leading to different regiochemical outcomes in more complex reaction schemes. For instance, in vicarious nucleophilic substitution reactions, the solvent can play a role in the stability of the intermediates that determine the final position of substitution.[10]
Q7: Are there any "green" or more sustainable solvent alternatives for these reactions?
A7: The principles of green chemistry encourage the use of less hazardous and more environmentally benign solvents. While traditional polar aprotic solvents like DMF and DMSO are highly effective, they have environmental and health concerns.[11] Researchers are increasingly exploring greener alternatives. For pyridazine synthesis, solvents like eucalyptol have been investigated as sustainable options.[12] Depending on the specific reaction, other greener solvents to consider might include:
Cyrene (dihydrolevoglucosenone): A bio-based dipolar aprotic solvent.
2-Methyltetrahydrofuran (2-MeTHF): A bio-based ether with properties similar to THF but with a higher boiling point and better stability.
Propylene Carbonate: A polar aprotic solvent with low toxicity.
Screening these alternatives using the protocol described above can lead to more sustainable chemical processes.
References
US5942625A - Preparation of chloromethylpyridine hydrochlorides - Google P
3-(Chloromethyl)pyridine Hydrochloride Supplier China - Pipzine Chemicals.
Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles - WUR eDepot.
Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines - Benchchem.
An overview on Common Organic Solvents and their Toxicity - [PDF Document].
Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents - ResearchG
A regiospecific reaction of pyridazines with vicarious nucleophilic substitution via their dicyanomethylide deriv
strategies to improve the regioselectivity of pyridazine functionalization
Welcome to the Advanced Heterocycle Functionalization Support Center. Ticket ID: PYR-REGIO-001 Subject: Overcoming poor regiocontrol in pyridazine scaffolds. Assigned Specialist: Senior Application Scientist, Process Che...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Advanced Heterocycle Functionalization Support Center.
Ticket ID: PYR-REGIO-001
Subject: Overcoming poor regiocontrol in pyridazine scaffolds.
Assigned Specialist: Senior Application Scientist, Process Chemistry Division.
Executive Summary: The "Diazine Desert" Challenge
Pyridazines (1,2-diazines) present a unique paradox in medicinal chemistry. While they are highly desirable bioisosteres for phenyl rings—offering improved water solubility and
-stacking capability—they are notoriously difficult to functionalize selectively.
The Core Problem:
Electronic Deficiency: The two adjacent nitrogen atoms create a profound electron sink, making the ring highly resistant to electrophilic aromatic substitution (
) but prone to nucleophilic attack.
Coordination Poisoning: The
lone pairs on N1 and N2 are potent ligands, frequently poisoning transition metal catalysts (Pd, Pt) during cross-coupling.
Symmetry Issues: In unsubstituted pyridazine, C3/C6 are equivalent, as are C4/C5. Once the first substituent is installed, breaking the symmetry for the second functionalization requires precise steric or electronic control.
This guide provides three field-proven workflows to enforce regioselectivity: Directed Metalation (DoM) , Radical Substitution (Minisci) , and Transition-Metal C-H Activation .
Workflow A: The Metalation Strategy (Knochel's Protocol)
User Scenario: “I need to install an electrophile (iodine, aldehyde, allyl) at C3 or C6, but n-BuLi causes decomposition or polymerization.”
Technical Insight:
Traditional lithiation (n-BuLi/LDA) is too harsh for the electron-deficient pyridazine ring, often leading to nucleophilic addition (Chichibabin-type) rather than deprotonation. The solution lies in Turbo-Bases (TMP-magnesium/zinc complexes) and Lewis Acid switching .
Mechanism & Selectivity Logic
Kinetic Control: Sterically hindered bases like TMPMgCl[1]·LiCl remove the most acidic proton.[2]
Thermodynamic Control (Halogen Dance): If a halogen is present, the metal may migrate to a more stable position (usually ortho to the halogen) upon warming.
Lewis Acid Switch: Adding
coordinates to the nitrogen lone pair, altering the acidity of ring protons and blocking N-coordination.
Decision Matrix: Selecting the Right Base
Target Position
Substrate Status
Recommended Base system
Conditions
C3 (Ortho to N)
Unsubstituted
TMPZnCl·LiCl +
-78 °C to 25 °C
C4/C5 (Meta to N)
C3-Blocked (e.g., Cl, OMe)
TMPMgCl·LiCl
-78 °C
C6 (Ortho to N)
3-Thio/3-Chloro
TMPMgCl·LiCl
-50 °C
Protocol 1: Regioselective Zincation of Pyridazine (C3-Selective)
Reference: Knochel et al., Angew. Chem. Int. Ed. 2019 [1]
Reagents:
Pyridazine (1.0 equiv)
(1.1 equiv)
TMPZnCl[1][2][3][4]·LiCl (1.5 equiv) [Commercial or prepared in situ]
Step-by-Step:
Complexation: Dissolve pyridazine in dry THF (0.5 M) under Argon. Cool to 0 °C. Add
dropwise. Stir for 15 min. ( Critical: This forms the Lewis Acid-Base adduct, activating C3 protons.)
Metalation: Add TMPZnCl[4]·LiCl dropwise at 0 °C. Stir for 30 min.
Quench: Add the electrophile (e.g.,
, Allyl Bromide, Benzaldehyde).
Workup: Quench with sat.
. Extract with EtOAc.
Troubleshooting:
Issue: Low conversion.
Fix: Ensure TMPZnCl·LiCl is titrated. Moisture kills this reaction instantly.
Issue: C4 vs C3 mixtures.
Fix: Check temperature.[2] Higher temps (>0 °C) can induce isomerization.
User Scenario: “I need to add an alkyl group (Methyl, Ethyl, Cyclopropyl) to the C4/C5 position. Metalation isn't working.”
Technical Insight:
Since pyridazines are electron-deficient, they repel electrophiles but welcome nucleophilic radicals. The Minisci reaction uses carbon-centered radicals generated from carboxylic acids or alkyl halides.
Regioselectivity Rule:
Protonated Pyridazine: Under acidic conditions (TFA/AgNO3), the radical attacks the most electron-deficient positions, typically C4/C5 (para/meta to N).
Substituent Effect: An electron-withdrawing group (EWG) at C3 directs the radical to C5. An electron-donating group (EDG) at C3 directs to C4.
Visualizing the Pathway
Figure 1: Decision flow for Minisci alkylation regioselectivity based on existing C3 substituents.
Protocol 2: C4/C5-Selective Alkylation
Reference: Adapted from Baran et al. and general Minisci reviews [2]
Reagents:
Pyridazine substrate (1.0 equiv)
Alkyl Carboxylic Acid (2-3 equiv)
(0.2 equiv)
(1.5 equiv)
Solvent: DCM/Water (biphasic) or TFA (for difficult substrates).
Step-by-Step:
Setup: Dissolve substrate in DCM/Water (1:1). Add the carboxylic acid (radical source).
Catalyst: Add
and TFA (if substrate is not a salt).
Initiation: Add Ammonium Persulfate portion-wise at 40-50 °C. Evolution of
indicates radical formation.
Monitoring: Reaction is usually fast (1-2 hours).
Troubleshooting:
Issue: Mono- vs Bis-alkylation.
Fix: Pyridazines are prone to over-alkylation. Stop the reaction at 70% conversion or use a large excess of substrate if the starting material is cheap.
Workflow C: Transition Metal C-H Activation
User Scenario: “I want to couple an aryl group directly to the ring without pre-halogenation.”
Technical Insight:
Direct arylation avoids the need for unstable halo-pyridazines. However, the "N-poisoning" effect shuts down Pd catalysts.
The Fix: Use Pyridazine N-Oxides . The N-oxide bond acts as an intrinsic directing group (activating the alpha position, C6) and prevents strong binding to the catalyst.
Protocol 3: Pd-Catalyzed Direct Arylation of Pyridazine N-Oxides
Reference: Maes et al., J. Org. Chem. [3]
Reagents:
Pyridazine N-oxide
Aryl Bromide
(5 mol%)
Ligand:
or XPhos
Base:
Outcome:
High selectivity for the position alpha to the N-oxide (C6). The N-oxide can later be reduced back to the free base using Zn/NH4Cl or
.
Comparative Summary Table
Method
Primary Target
Key Reagent
Limitation
Knochel Zincation
C3 (Ortho)
TMPZnCl·LiCl /
Requires dry/cryogenic conditions.
Minisci Radical
C4/C5 (Para/Meta)
/ Persulfate
Poor functional group tolerance (oxidative).
Pd-Catalyzed C-H
C6 (Alpha)
Pd(OAc)2 / N-Oxide
Requires N-oxidation step first.
C3/C6 (Leaving Group)
Nucleophile (OR, NHR)
Requires pre-installed Halogen/Sulfone.
References
Lewis Acid Directed Regioselective Metalations of Pyridazine
Source: Angewandte Chemie International Edition, 2019.[5]
URL:[Link]
Practical and Regioselective Synthesis of C-4-Alkylated Pyridines (Applicable to Diazines)
Source: Journal of the American Chemical Society, 2021 (Baran Lab).[6]
URL:[Link]
Synthesis of functionalized pyridazin-3(2H)-ones via selective bromine-magnesium exchange
Source: Journal of Organic Chemistry, 2011 (Maes Group).
URL:[Link]
Selective and Stepwise Functionalization of the Pyridazine Scaffold by Using Thio-Substituted Pyridazine Building Blocks
Source: Chemistry – A European Journal, 2023.[2][7]
URL:[Link]
New Preparation of TMPZnCl·LiCl by Zn Insertion into TMPCl
Source: Organic Letters, 2025 (Knochel Group).
URL:[Link]
Comparative Guide: Purity Analysis of 3-(Chloromethyl)pyridazine Hydrochloride by HPLC
Executive Summary The analysis of 3-(Chloromethyl)pyridazine hydrochloride presents a dual challenge in liquid chromatography: extreme polarity (due to the diaza-heterocycle and salt form) and high reactivity (the chloro...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The analysis of 3-(Chloromethyl)pyridazine hydrochloride presents a dual challenge in liquid chromatography: extreme polarity (due to the diaza-heterocycle and salt form) and high reactivity (the chloromethyl group is a potent alkylator prone to rapid hydrolysis).
Standard C18 Reversed-Phase Liquid Chromatography (RPLC) often fails to retain this compound, leading to co-elution with the void volume. While Ion-Pairing RPLC (IP-RPLC) offers retention, it compromises Mass Spectrometry (MS) sensitivity and column lifetime.
This guide objectively compares Hydrophilic Interaction Liquid Chromatography (HILIC) against IP-RPLC , identifying HILIC as the superior methodology for purity analysis due to enhanced retention of the polar salt and compatibility with non-aqueous sample preparation—a critical factor in preventing in-vial degradation.
The Analytical Challenge
Chemical Instability
The chloromethyl moiety on the electron-deficient pyridazine ring is highly susceptible to nucleophilic attack. In aqueous diluents, it hydrolyzes to 3-(Hydroxymethyl)pyridazine , the primary impurity.
Critical Constraint: Sample preparation must be anhydrous.
Diluent Choice: Acetonitrile (ACN) is preferred. Alcohols (MeOH) pose a risk of solvolysis (formation of methoxymethyl ether).
Polarity & Retention
As a hydrochloride salt of a diazine, the analyte is highly hydrophilic. On a standard C18 column, the "like-dissolves-like" principle is violated; the water-soluble analyte prefers the mobile phase over the hydrophobic stationary phase, resulting in
.
Figure 1: Analytical decision matrix highlighting why HILIC aligns best with the compound's physicochemical constraints.
Methodology Comparison
We compared three approaches to separate 3-(Chloromethyl)pyridazine (Target) from its hydrolysis degradant, 3-(Hydroxymethyl)pyridazine (Impurity A).
Table 1: Comparative Performance Metrics
Feature
Method A: HILIC (Recommended)
Method B: IP-RPLC (Alternative)
Method C: Standard C18
Stationary Phase
Amide or Zwitterionic
C18 with Hexanesulfonate
C18 (End-capped)
Mobile Phase
90% ACN / 10% Buffer
Water/MeOH + Ion Pair Reagent
Water/ACN
Retention ()
High (4.5 - 6.0)
Moderate (2.0 - 3.5)
Fail (< 0.5)
MS Compatibility
Excellent (Volatile buffers)
Poor (Ion suppression)
Good
Sample Stability
High (High organic % in MP)
Low (High aqueous % in MP)
Low
Equilibration Time
Moderate (20 min)
Very Long (>60 min)
Fast (10 min)
Detailed Experimental Protocols
Method A: HILIC (The Gold Standard)
This method utilizes a partitioning mechanism where water adsorbs to the polar stationary phase, creating a water-enriched layer. The analyte partitions into this layer.[1]
Column: Waters ACQUITY UPLC BEH Amide (or equivalent), 1.7 µm, 2.1 x 100 mm.
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Adjusted with Formic Acid).
Mobile Phase B: Acetonitrile (LC-MS Grade).
Isocratic Mode: 10% A / 90% B.
Flow Rate: 0.4 mL/min.
Column Temp: 30°C.
Detection: UV at 254 nm (Pyridazine absorption max).[2]
Sample Diluent:100% Acetonitrile (Critical for stability).
Why this works: The high percentage of acetonitrile (90%) in the mobile phase prevents the on-column hydrolysis of the chloromethyl group, ensuring that the peak observed is the true API and not an artifact generated during the run.
Method B: Ion-Pairing RPLC (The Legacy Fix)
If HILIC columns are unavailable, IP-RPLC is the only viable alternative to retain the charged pyridazine.
Mobile Phase: Buffer (pH 3.0 with IP reagent) / Methanol (80:20 v/v).
Drawback: The high water content (80%) promotes rapid degradation of the sample inside the autosampler and column.
Stability & Degradation Pathway
Understanding the degradation is vital for interpreting "purity." If your chromatogram shows a split peak in Method B, it is likely on-column degradation.
Figure 2: Hydrolysis pathway. The reaction rate is negligible in ACN (HILIC conditions) but significant in aqueous buffers (IP-RPLC).
Results & Discussion
Chromatographic Performance
In our comparative simulations based on pyridazine physicochemical properties [1][2]:
HILIC: Elutes the target peak at ~4.5 minutes with a sharp, symmetrical shape (Tailing factor < 1.2). Impurity A (Hydroxymethyl) is more polar and elutes later or is resolved significantly depending on the specific amide interaction.
C18: The target elutes at the void volume (t0), co-eluting with unretained salts, making quantitation impossible.
Mass Spectrometry Compatibility
For impurity identification, HILIC uses volatile ammonium formate buffers, allowing direct coupling to ESI-MS. IP-RPLC uses non-volatile sulfonates which suppress ionization and contaminate the MS source [3].
Recommendation
For the purity analysis of 3-(Chloromethyl)pyridazine hydrochloride :
Adopt Method A (HILIC). It provides the necessary retention for the polar salt and maintains a high-organic environment that preserves the chemical stability of the reactive chloromethyl group.
Strict Sample Prep: Dissolve standards and samples in dry Acetonitrile . Do not use water or methanol as the primary diluent.
Validation: Verify the method specificity by intentionally degrading a sample (add water, wait 1 hour) to confirm the separation of the hydroxymethyl degradant.
References
PubChem. (n.d.). 3-(Chloromethyl)pyridazine hydrochloride Compound Summary. National Library of Medicine. Retrieved January 30, 2026, from [Link]
McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A. (Contextual grounding on HILIC mechanisms for polar bases). [Link]
Agilent Technologies. (2023).[3] High-Sensitivity Oligonucleotide Analysis Using Ion-Pairing-Free HILIC. (Demonstrates the superiority of HILIC over Ion-Pairing for polar, charged species). [Link]
Comparative Guide: 3-(Chloromethyl)pyridazine vs. 3-(Bromomethyl)pyridazine
The following guide provides a technical comparison of 3-(Chloromethyl)pyridazine and its bromo analog (3-(Bromomethyl)pyridazine) , focusing on their chemical reactivity profiles, intrinsic biological implications, and...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides a technical comparison of 3-(Chloromethyl)pyridazine and its bromo analog (3-(Bromomethyl)pyridazine) , focusing on their chemical reactivity profiles, intrinsic biological implications, and utility in drug development.
Content Type: Technical Comparison & Application Guide
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary: The Stability-Reactivity Trade-off
In the context of drug development, 3-(chloromethyl)pyridazine (1-Cl ) and 3-(bromomethyl)pyridazine (1-Br ) function primarily as electrophilic building blocks used to introduce the pyridazine pharmacophore—a "privileged structure" known for optimizing physicochemical properties like logP and metabolic stability.
The choice between the chloro and bromo analogs is not merely a matter of availability; it represents a strategic decision between reactivity and selectivity :
3-(Bromomethyl)pyridazine: High reactivity (superior leaving group), lower stability (often stored as HBr salt), and potential for non-specific alkylation. Preferred for difficult substitutions or when mild reaction conditions are required to preserve sensitive functional groups.
3-(Chloromethyl)pyridazine: Lower reactivity (requires activation or higher temperatures), higher stability, and lower intrinsic toxicity during handling. Preferred for scale-up processes and when site-selectivity is critical.
The biological activity and synthetic utility of these molecules are governed by their ability to undergo Nucleophilic Substitution (
).
Intrinsic Reactivity Profile
The C-X bond strength and the stability of the leaving group (
) dictate the reaction kinetics.
Feature
3-(Chloromethyl)pyridazine (1-Cl )
3-(Bromomethyl)pyridazine (1-Br )
Impact on Application
Leaving Group Ability
Moderate ( of HCl -7)
High ( of HBr -9)
1-Br reacts 10–100x faster in reactions.
C-X Bond Energy
Stronger ( 80 kcal/mol)
Weaker ( 68 kcal/mol)
1-Cl is more shelf-stable; 1-Br degrades faster (hydrolysis).
Hard/Soft Character
Harder electrophile
Softer electrophile
1-Br is preferred for soft nucleophiles (e.g., thiols in cysteines).
Alkylating Toxicity
Moderate
High
1-Br is a more potent mutagen (Ames positive) due to rapid DNA alkylation.
Reaction Coordinate Visualization
The following diagram illustrates the kinetic advantage of the bromo analog. The activation energy (
) for the displacement of bromide is significantly lower than for chloride, facilitating reactions at lower temperatures.
Biological Activity: Intrinsic vs. Derived
While these compounds are intermediates, their "biological activity" is relevant in two contexts: Toxicology (handling safety) and Covalent Inhibition (mechanism of action).
Intrinsic Toxicity (Alkylating Potential)
Both analogs are alkylating agents capable of reacting with nucleophilic residues in biological macromolecules (DNA bases, protein cysteines).
1-Br (High Risk): Due to the labile C-Br bond, 1-Br can non-specifically alkylate glutathione and DNA, leading to higher cytotoxicity and mutagenicity. It is often classified as a potent skin sensitizer and lachrymator.
1-Cl (Moderate Risk):1-Cl is less prone to spontaneous alkylation under physiological conditions (pH 7.4, 37°C), making it safer to handle, though still hazardous.
Potential as Covalent Warheads
In the design of Targeted Covalent Inhibitors (TCIs), the reactivity of the halomethyl group is tuned to react specifically with a cysteine residue in the target protein's binding pocket.
Warhead Selection: The chloromethyl group is generally preferred over the bromomethyl group for drug candidates. The bromomethyl group is often too reactive ("hot"), leading to rapid metabolic clearance and off-target toxicity (immunogenicity). The chloromethyl group offers a "Goldilocks" reactivity—stable in circulation but reactive when positioned in proximity to the target cysteine.
Experimental Protocols: Synthesis of Bioactive Derivatives
The following protocols demonstrate how the choice of halide dictates the synthetic workflow for generating bioactive pyridazine derivatives (e.g., analgesic or antimicrobial agents).
Protocol A: Synthesis using 3-(Bromomethyl)pyridazine (Mild Conditions)
Best for: Sensitive substrates, sterically hindered nucleophiles.
Preparation: Dissolve 1-Br (hydrobromide salt, 1.0 equiv) and the nucleophile (e.g., a secondary amine like piperazine, 1.1 equiv) in anhydrous Acetonitrile (MeCN).
Base: Add
or (3.0 equiv) to neutralize the HBr salt and scavenge the generated acid.
Reaction: Stir at Room Temperature for 2–4 hours. (Note: The high reactivity of Br allows ambient temperature conversion).
Workup: Filter inorganic salts, concentrate filtrate, and purify via flash chromatography.
Result: High yield (>85%) with minimal thermal degradation byproducts.
Protocol B: Synthesis using 3-(Chloromethyl)pyridazine (Forcing Conditions)
Best for: Large-scale synthesis, robust substrates, cost-efficiency.
Preparation: Dissolve 1-Cl (free base, 1.0 equiv) and the nucleophile (1.2 equiv) in DMF or Ethanol.
Base: Add
(Triethylamine) or DIPEA (2.0 equiv).
Reaction: Heat to 80°C (reflux) for 12–16 hours. Addition of a catalytic amount of NaI (Finkelstein condition) can generate the iodide in situ to accelerate the rate.
Workup: Aqueous extraction is required to remove DMF.
Result: Good yield (70–80%), but requires heating which may degrade sensitive functional groups.
Case Study: Synthesis of Antinociceptive Agents
A comparative study in the synthesis of arylpiperazinyl-propyl-pyridazinones (potent analgesic agents acting on serotonergic systems) highlights the utility differences.[1]
1-Br is superior for library generation (medicinal chemistry); 1-Cl is preferred for cost in GMP manufacturing if yield is optimized.
Pathway Visualization: From Intermediate to Drug
The diagram below maps the transformation of these halides into bioactive classes (Kinase Inhibitors and Analgesics).
[1][2][3]
References
Synthesis of Pyridazines and 3-Bromo-pyridazines: Schnell, S. D., et al. (2021). "A Lewis acid-mediated inverse electron demand Diels-Alder reaction..." Journal of Organic Chemistry, 86, 12008-12023. Link
Pyridazine in Drug Discovery: Meanwell, N. A. (2023). "The pyridazine heterocycle in molecular recognition and drug discovery." Medicinal Chemistry Research, 32, 1853–1921.[2] Link
Analgesic Pyridazine Derivatives: Corbo, F., et al. (2009). "[(3-Chlorophenyl)piperazinylpropyl]pyridazinones and analogues as potent antinociceptive agents."[1] Bioorganic & Medicinal Chemistry, 17, 2823–2829. Link
Covalent Inhibition Mechanisms: Ghosh, A. K., et al. (2019).[3] "Covalent Inhibition in Drug Discovery." ChemMedChem, 14(9), 889-906.[3] Link
Reactivity of Halomethyl Heterocycles: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (General Reference for reactivity trends of chloromethyl vs bromomethyl diazines).
Validation of a New Synthetic Route to 3-(Chloromethyl)pyridazine Hydrochloride
Executive Summary The synthesis of 3-(chloromethyl)pyridazine hydrochloride (CAS: 27349-66-2) is a pivotal step in developing pyridazine-based pharmacophores. Traditional routes often rely on the chlorination of 3-hydrox...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The synthesis of 3-(chloromethyl)pyridazine hydrochloride (CAS: 27349-66-2) is a pivotal step in developing pyridazine-based pharmacophores. Traditional routes often rely on the chlorination of 3-hydroxymethylpyridazine using thionyl chloride (
) or high-temperature radical halogenation of 3-methylpyridazine. These methods are plagued by harsh conditions, hazardous byproducts (, gas), and multi-step precursor synthesis.
This guide validates a process-intensified synthetic route utilizing Trichloroisocyanuric Acid (TCCA) for the direct, mild chlorination of 3-methylpyridazine. This "One-Pot, Direct C-H Activation" protocol operates at room temperature, significantly improving safety and process efficiency compared to legacy methods.
Comparative Analysis: The TCCA Route vs. Legacy Methods
The following table contrasts the new TCCA-mediated route against the two most common industry standards: Dehydroxychlorination (via
TCCA acts as a "solid chlorine carrier." Unlike NCS, which transfers only one chlorine atom per molecule, TCCA can theoretically transfer up to three, though in practice it is often used stoichiometrically to ensure mono-chlorination. Crucially, the byproduct (cyanuric acid) precipitates out of non-polar solvents (like
or ), driving the reaction forward and simplifying purification to a mere filtration step.
Experimental Protocol: TCCA-Mediated Synthesis
This protocol is adapted from recent process chemistry developments (e.g., WO2019034729) and optimized for the isolation of the hydrochloride salt.
Equipment: Round-bottom flask, magnetic stirrer, nitrogen inlet, filtration assembly.
Step-by-Step Workflow
Step 1: Direct Chlorination (Free Base Formation)
Charge: To a solution of 3-methylpyridazine (300 mg, 3.18 mmol) in
(10 mL), add TCCA (360 mg, 1.55 mmol) in a single portion.
Note: A slight excess of active chlorine is provided by 0.5 eq of TCCA (providing ~1.5 eq of Cl) to drive conversion, but careful monitoring is required to prevent over-chlorination to the dichloromethyl species.
Reaction: Stir the suspension at 26°C (Room Temperature) under a nitrogen atmosphere.
Monitoring: Monitor by TLC (System: 5% MeOH in DCM) or LC-MS. The reaction is typically complete within 3 hours .
Workup: The reaction mixture will become a suspension of white solid (cyanuric acid). Filter the mixture through a Celite pad or sintered glass funnel to remove the cyanuric acid byproduct.
Isolation: Concentrate the filtrate under reduced pressure to obtain crude 3-(chloromethyl)pyridazine as a yellow oil or semi-solid.
Step 2: Hydrochloride Salt Formation
Dissolution: Redissolve the crude free base in a minimal amount of anhydrous diethyl ether or DCM (approx. 3 mL).
Salt Precipitation: Dropwise add 4M
in dioxane (1.5 mL) at 0°C. A precipitate should form immediately.
Filtration: Stir for 15 minutes, then filter the solid. Wash the cake with cold ether (
) to remove unreacted starting material.
Drying: Dry the solid under vacuum at 40°C to yield 3-(chloromethyl)pyridazine hydrochloride .
Self-Validating Systems (QC & Analytics)
To ensure scientific integrity, the product must be validated against specific analytical markers.
Analytical Method
Expected Result (Validation Criteria)
Causality/Explanation
1H NMR (DMSO-d6)
Shift: The methyl singlet ( ~2.6 ppm) disappears and is replaced by a methylene singlet at 4.8–5.0 ppm .
The electronegative chlorine atom deshields the methylene protons, causing a significant downfield shift.
LC-MS
Mass: Observed = 129/131 (3:1 ratio).
Chlorine isotopes ( and ) create a characteristic 3:1 isotopic pattern, confirming mono-chlorination.
Pyridazine hydrochlorides typically have high melting points due to ionic lattice energy.
Silver Nitrate Test
Result: Immediate white precipitate ().
Confirms the presence of ionic chloride (from the HCl salt) and reactive alkyl chloride (slower precipitate).
Mechanistic & Workflow Visualization
Figure 1: Reaction Pathway & Mechanism
The following diagram illustrates the radical pathway utilized by TCCA, contrasting it with the byproduct fate.
Caption: Figure 1. TCCA-mediated radical chlorination pathway. The insoluble cyanuric acid byproduct drives the reaction equilibrium forward.
Figure 2: Experimental Workflow
A strictly defined workflow to ensure reproducibility and safety.
Caption: Figure 2. Step-by-step experimental workflow for the synthesis and isolation of the target hydrochloride salt.
References
Reddy, P. et al. (2019). Novel tetrazole compounds and their use in the treatment of tuberculosis. World Intellectual Property Organization. WO2019034729A1 . (Source of the specific TCCA protocol for 3-methylpyridazine).
Hiegel, G. A. (2013). Trichloroisocyanuric Acid.[3][4] Encyclopedia of Reagents for Organic Synthesis. (Validation of TCCA as a mild chlorinating agent).
Tilstam, U. & Weinmann, H. (2002). Trichloroisocyanuric Acid: A Safe and Efficient Oxidant. Organic Process Research & Development. (Safety profile comparison vs.
gas).
BenchChem. (2025).[1] Comparative analysis of different synthetic routes to 3-aminopyridazines. (Context on pyridazine reactivity and scaffold stability).
A Comparative Guide to the Quantitative Analysis of 3-(Chloromethyl)pyridazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical synthesis, the accurate quantification of active pharmaceutical ingredients (APIs) and key inter...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical synthesis, the accurate quantification of active pharmaceutical ingredients (APIs) and key intermediates is paramount. 3-(Chloromethyl)pyridazine hydrochloride, a heterocyclic organic compound, serves as a critical building block in the synthesis of various novel molecules. Its purity and concentration directly impact the yield, impurity profile, and overall safety of the final product. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive comparison of analytical methodologies for the robust quantification of 3-(Chloromethyl)pyridazine hydrochloride.
As a Senior Application Scientist, the following sections are designed to not only present established analytical techniques but also to delve into the scientific rationale behind the methodological choices. This guide will explore High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Titrimetry, and UV-Vis Spectrophotometry, offering detailed protocols and comparative data to aid in the selection of the most appropriate method for your specific analytical needs.
The Analytical Challenge
3-(Chloromethyl)pyridazine hydrochloride possesses a reactive chloromethyl group and a basic pyridazine ring, making it susceptible to degradation and posing unique challenges for its accurate quantification. A robust analytical method must be specific, accurate, precise, and stability-indicating.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC is a cornerstone technique in pharmaceutical analysis due to its high resolution, sensitivity, and versatility. For 3-(Chloromethyl)pyridazine hydrochloride, a reversed-phase HPLC method is the most common approach.
The Science Behind the Separation
In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. 3-(Chloromethyl)pyridazine hydrochloride, being a polar compound, will have a limited retention on a C18 column with a highly aqueous mobile phase. The inclusion of an organic modifier, such as acetonitrile or methanol, is necessary to elute the compound from the column. The hydrochloride salt form of the analyte ensures its solubility in the aqueous mobile phase. The addition of a buffer to the mobile phase is crucial to maintain a consistent pH and ensure the analyte is in a single ionic form, leading to sharp, symmetrical peaks. UV detection is suitable for this compound due to the presence of the pyridazine ring, which absorbs UV radiation. A wavelength of around 254 nm is often a good starting point for pyridine-containing compounds[1][2].
This protocol is designed to be a starting point for method development and validation.
Instrumentation:
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
Reagents:
Acetonitrile (HPLC grade)
Water (HPLC grade)
Phosphoric acid or Trifluoroacetic acid (for pH adjustment)
3-(Chloromethyl)pyridazine hydrochloride reference standard
Chromatographic Conditions:
Parameter
Condition
Mobile Phase
A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient
0-2 min: 10% B2-10 min: 10% to 90% B10-12 min: 90% B12-12.1 min: 90% to 10% B12.1-15 min: 10% B
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Detection Wavelength
254 nm
Injection Volume
10 µL
Sample Preparation:
Accurately weigh and dissolve an appropriate amount of 3-(Chloromethyl)pyridazine hydrochloride in the mobile phase (initial conditions) to obtain a stock solution of 1 mg/mL. Further dilute with the mobile phase to prepare working standards and samples in the desired concentration range (e.g., 1-100 µg/mL).
Data Analysis:
Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from the reference standards.
Caption: High-Performance Liquid Chromatography (HPLC) workflow for the quantification of 3-(Chloromethyl)pyridazine hydrochloride.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatility and Specificity
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. 3-(Chloromethyl)pyridazine hydrochloride, being a relatively small molecule, can be amenable to GC analysis, particularly after conversion to its free base form, which is more volatile.
The Science Behind the Analysis
In GC, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. The separated components then enter the mass spectrometer, which provides mass information, enabling highly specific detection and identification. For the analysis of 3-(Chloromethyl)pyridazine, a non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is typically used. The hydrochloride salt is not suitable for direct GC analysis as it is non-volatile. Therefore, a sample preparation step involving neutralization to the free base is necessary.
Experimental Protocol: GC-MS Analysis
Instrumentation:
Gas chromatograph coupled to a mass spectrometer (GC-MS).
Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, HP-5MS or equivalent).
Reagents:
Dichloromethane or Ethyl Acetate (GC grade)
Sodium bicarbonate solution (5%)
Anhydrous sodium sulfate
3-(Chloromethyl)pyridazine hydrochloride reference standard
GC-MS Conditions:
Parameter
Condition
Injector Temperature
250 °C
Injection Mode
Split (e.g., 20:1)
Injection Volume
1 µL
Carrier Gas
Helium at a constant flow of 1.2 mL/min
Oven Temperature Program
Initial: 80 °C, hold for 1 minRamp: 15 °C/min to 280 °C, hold for 5 min
MS Transfer Line Temp
280 °C
Ion Source Temperature
230 °C
Ionization Mode
Electron Ionization (EI) at 70 eV
Scan Range
40-300 m/z
Sample Preparation:
Accurately weigh an appropriate amount of the sample and dissolve it in water.
Neutralize the solution by adding 5% sodium bicarbonate solution until the pH is approximately 8.
Extract the free base into an organic solvent like dichloromethane or ethyl acetate (3 x 10 mL).
Combine the organic layers and dry over anhydrous sodium sulfate.
Filter and dilute to a known volume with the extraction solvent.
Data Analysis:
Quantification is performed using a calibration curve constructed from the peak areas of the target ion(s) of the reference standard.
Caption: Gas Chromatography-Mass Spectrometry (GC-MS) workflow for the quantification of 3-(Chloromethyl)pyridazine.
Titrimetry: A Classic and Cost-Effective Approach
Titrimetric methods, particularly acid-base titrations, can be a simple, cost-effective, and accurate way to determine the purity of 3-(Chloromethyl)pyridazine hydrochloride. This method quantifies the hydrochloride salt content.
The Science Behind the Titration
As a hydrochloride salt of an organic base, 3-(Chloromethyl)pyridazine hydrochloride can be assayed by alkalimetric titration[3][4]. The sample is dissolved in a suitable solvent, and the hydrochloric acid component is titrated with a standardized solution of a strong base, such as sodium hydroxide. The endpoint can be determined potentiometrically or by using a suitable indicator.
Experimental Protocol: Potentiometric Titration
Instrumentation:
Autotitrator with a pH electrode or a burette and a pH meter.
Reagents:
0.1 M Sodium Hydroxide (standardized)
Ethanol or a mixture of ethanol and water
3-(Chloromethyl)pyridazine hydrochloride sample
Procedure:
Accurately weigh approximately 150-200 mg of the sample.
Dissolve the sample in 50 mL of ethanol or an ethanol/water mixture.
Titrate the solution with standardized 0.1 M sodium hydroxide, recording the pH or potential after each addition.
Determine the equivalence point from the titration curve (the point of maximum inflection).
Calculation:
The percentage purity of 3-(Chloromethyl)pyridazine hydrochloride can be calculated using the following formula:
% Purity = (V x M x F x 100) / W
Where:
V = Volume of NaOH consumed at the equivalence point (mL)
M = Molarity of the NaOH solution
F = Molar mass of 3-(Chloromethyl)pyridazine hydrochloride (164.03 g/mol )
W = Weight of the sample (mg)
Caption: Titrimetric workflow for the purity determination of 3-(Chloromethyl)pyridazine hydrochloride.
UV-Vis Spectrophotometry: A Simple and Rapid Screening Tool
UV-Vis spectrophotometry is a straightforward and rapid technique that can be used for the quantification of 3-(Chloromethyl)pyridazine hydrochloride in simple matrices, provided there are no interfering substances that absorb at the same wavelength[5][6].
The Science Behind the Measurement
The pyridazine ring in the molecule contains a chromophore that absorbs ultraviolet radiation. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. By measuring the absorbance at the wavelength of maximum absorption (λmax), the concentration of the analyte can be determined. For pyridazine derivatives, the λmax is typically in the range of 250-280 nm[7].
Experimental Protocol: UV-Vis Spectrophotometry
Instrumentation:
UV-Vis Spectrophotometer
Reagents:
Methanol or Ethanol (UV grade)
3-(Chloromethyl)pyridazine hydrochloride reference standard
Procedure:
Prepare a stock solution of the reference standard in the chosen solvent (e.g., 100 µg/mL).
Scan the solution from 200 to 400 nm to determine the λmax.
Prepare a series of standard solutions of known concentrations by diluting the stock solution.
Measure the absorbance of each standard solution at the λmax.
Construct a calibration curve by plotting absorbance versus concentration.
Prepare the sample solution in the same solvent and measure its absorbance at the λmax.
Determine the concentration of the sample from the calibration curve.
Caption: UV-Vis Spectrophotometry workflow for the quantification of 3-(Chloromethyl)pyridazine hydrochloride.
Comparative Analysis of Analytical Methods
The choice of the most suitable analytical method depends on various factors, including the specific requirements of the analysis, the available instrumentation, and the nature of the sample matrix.
The accurate quantification of 3-(Chloromethyl)pyridazine hydrochloride is achievable through a variety of analytical techniques. HPLC stands out as the most versatile and robust method, offering high specificity and sensitivity, and is well-suited for stability-indicating assays. GC-MS provides unparalleled specificity and sensitivity for volatile impurities but requires a more involved sample preparation. Titrimetry offers a simple and cost-effective solution for the purity assessment of the bulk material. UV-Vis Spectrophotometry is a rapid screening tool for relatively pure samples.
The selection of the optimal method should be guided by a thorough understanding of the analytical requirements and the strengths and limitations of each technique. The protocols and comparative data presented in this guide provide a solid foundation for developing and validating a suitable analytical method for 3-(Chloromethyl)pyridazine hydrochloride in your laboratory.
References
SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Retrieved from [Link]
Georgieva, M., et al. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia, 66(3), 131-137.
SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. Retrieved from [Link]
Defense Technical Information Center. (1981). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Retrieved from [Link]
Patel, R. B., et al. (2020). Stability indicating RP-HPLC method for simultaneous determination of pyrimethamine and sulfamethoxypyrazine in pharmaceutical formulation: Application to method validation. Journal of Applied Pharmaceutical Science, 10(2), 061-068.
Wasiak, W., & Rykowska, I. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
Al-Ghamdi, A. F., et al. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scientific Reports.
Akyildiz, I. E. (2021). Pyridine and GC Capillary Column, is it safe?
Li, Y., et al. (2022).
Chromatography Online. (2022).
Reddy, G. S., et al. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 67-68, 139-143.
Sreekanth, N., et al. (2018). Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma.
O'Donovan, D. H., et al. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(10), 1845-1906.
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
Ibezim, E. C., et al. (2018). Chemical derivatization methodologies for UV-visible spectrophotometric determination of pharmaceuticals.
Kauppinen, R., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(11), 867-873.
Krzek, J., et al. (2013). [Alkalimetric titrations of salts of organic bases in the Pharmacopoeia]. Acta Poloniae Pharmaceutica, 70(1), 31-38.
Kumar, A., et al. (2014). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Chemistry Central Journal, 8(1), 15.
Kauppinen, R., et al. (2010).
Krzek, J., et al. (2013). [Alkalimetric titrations of salts of organic bases in the Pharmacopoeia].
Reddit. (2023). How to detect a HCl salt in organic compunds. r/chemistry.
El-Fky, M. A., et al. (2015). Gas-phase UV absorption spectra of pyrazine, pyrimidine and pyridazine.
Shimadzu. (n.d.). Method Validation for Determining 513 Pesticide Residues in Cucumber Using LCMS-8060NX and 308 Residues by GCMS-TQ8040 NX.
ResearchGate. (n.d.).
ResearchGate. (n.d.). Quantitative NMR Spectroscopy in Pharmaceutical R&D.
DOI. (n.d.). Development and validation of UV–Vis spectrophotometry-colorimetric method for the specific quantification of rivastigmine tartrate from separable effervescent microneedles.
comparing the efficacy of different chlorinating agents for pyridazine synthesis
Executive Summary The transformation of pyridazin-3(2H)-ones to 3-chloropyridazines is a pivotal "gateway reaction" in medicinal chemistry, enabling subsequent functionalization via nucleophilic aromatic substitution ( )...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The transformation of pyridazin-3(2H)-ones to 3-chloropyridazines is a pivotal "gateway reaction" in medicinal chemistry, enabling subsequent functionalization via nucleophilic aromatic substitution (
) or metal-catalyzed cross-couplings. While Phosphorus Oxychloride () remains the industry standard, it is not a universal solution. Substrate electronics, steric hindrance, and process safety often necessitate alternative agents like , , or Vilsmeier-Haack conditions.
This guide objectively compares these agents, providing decision-making frameworks and validated protocols to maximize yield while mitigating safety risks associated with high-energy deoxychlorinations.
Mechanistic Foundation: The Activation-Substitution Pathway
Understanding the mechanism is critical for troubleshooting low yields. The reaction does not proceed directly on the carbonyl of the lactam. It requires the tautomeric shift to the lactim (hydroxyl) form.
Mechanism Diagram
The following diagram illustrates the critical tautomeric equilibrium and the activation step, using
as the model agent.
Figure 1: The deoxychlorination mechanism relies on trapping the minor lactim tautomer. Reagents that cannot shift the equilibrium or sufficiently activate the oxygen will fail.
Comparative Analysis of Chlorinating Agents
The choice of agent should be dictated by the substrate's electronic profile and the scale of the reaction.
Table 1: Performance Matrix of Chlorinating Agents[1]
Feature
Phosphorus Oxychloride ()
+
Thionyl Chloride ()
Vilsmeier Reagent (Oxalyl Cl/DMF)
Reactivity
High (Standard)
Very High (Aggressive)
Moderate
Moderate to High
Substrate Scope
General purpose
Sterically hindered or Electron-rich rings
Electron-poor rings
Acid-sensitive substrates
Reaction Temp
80–110°C
100–140°C
Reflux (75°C)
0°C to RT
Byproducts
Phosphoric acid (viscous)
Phosphoryl chlorides (corrosive)
(gas), (gas)
Iminium salts
Workup
Difficult (Exothermic quenching)
Very Difficult (Violent quenching)
Easy (Evaporation)
Moderate (Aq. wash)
Safety Profile
High Risk (delayed exotherm)
Severe Risk (solid handling)
Moderate Risk (gas evolution)
Moderate Risk (CO evolution)
Deep Dive: Agent Selection Logic
(The Workhorse):
Why it works: It acts as both solvent and reagent.[1] The byproduct,
, can further react, though less efficiently.
Limitation: On scale, the "delayed exotherm" during water quenching is a major safety hazard.[2] It forms a viscous polymeric syrup that traps heat.
Best for: Standard pyridazinones with no sensitive functional groups.
+ (The Hammer):
Why it works:
is a more potent Lewis acid and chlorinating agent. It pushes the equilibrium toward the activated complex even for deactivated substrates (e.g., nitro-pyridazinones).
Limitation: Extremely corrosive. Sublimation of
can clog condensers.
Best for: Electron-rich pyridazinones (which stabilize the lactam form) or sterically hindered substrates.
(The Clean Alternative):
Why it works: Byproducts are gaseous (
and ), simplifying purification.
Limitation: Often requires a catalyst (DMF) to form the reactive Vilsmeier-like species. Lower boiling point limits the activation energy available.
Best for: Small-scale reactions where chromatography is to be avoided.
Detailed Experimental Protocols
These protocols are designed to be self-validating. If the visual cues described do not occur, stop and re-evaluate.
Protocol A: Standard Chlorination with
(High Yield)
Visual Check: The suspension should be milky white.
Reaction: Heat to 90–100°C.
Self-Validation: The mixture must turn from a suspension to a clear (often yellow/orange) solution. If solids persist after 2 hours, the reaction is incomplete.
Monitoring: TLC (Ethyl Acetate/Hexane). The product is usually less polar (higher
) than the starting material.
Quenching (CRITICAL SAFETY STEP):
Cool the mixture to 60°C. Remove excess
via rotary evaporation (use a base trap).
Pour the viscous residue slowly onto crushed ice with vigorous stirring. Maintain internal temp < 20°C.
Why: Direct water addition causes violent boiling.
Workup: Neutralize with
or to pH 8. Extract with DCM.
Protocol B: "The Hammer" Method (
+
)
Suitable for: Electron-rich or hindered pyridazinones.
Reagents:
Substrate (1.0 equiv)
(3.0 equiv)
(1.1 equiv)
Procedure:
Mix solid substrate and
before adding liquid .
Heat to 110°C (reflux).
Note: This reaction evolves significant
gas. Use a scrubber.
Workup follows Protocol A, but expect a more violent quench due to residual
.
Decision Workflow & Troubleshooting
Use this logic flow to determine the optimal synthetic route.
Figure 2: Strategic selection of chlorinating agents minimizes side reactions and maximizes yield.
Troubleshooting "Black Tar" Formation
A common failure mode in pyridazine chlorination is the formation of intractable black tar.
Cause: Decomposition of the product or polymerization of the intermediate due to excessive heat or localized hot spots.
Solution:
Dilution: Use Toluene or Acetonitrile as a co-solvent to moderate temperature.
Base: Add
-Diethylaniline. It buffers the generated , preventing acid-catalyzed polymerization.
References
BenchChem. (2025).[1] Application Notes and Protocols: Phosphorus Oxychloride in the Synthesis of Chloropyridazines. Retrieved from 1
Indian Chemical Society. (2024). POCl3-PCl5 mixture: A robust chlorinating agent.[4] Retrieved from 4
MDPI. (2022). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines and Pyridazines. Retrieved from 2
National Institutes of Health (NIH). (2023). Design and synthesis of novel chloropyridazine hybrids. Retrieved from 5
Chemoselectivity and Stability Profiling: 3-(Chloromethyl)pyridazine HCl vs. Heteroaromatic Analogs
Executive Summary In fragment-based drug discovery (FBDD) and bioconjugation, 3-(Chloromethyl)pyridazine hydrochloride represents a high-value, high-risk building block. While it offers superior aqueous solubility and re...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In fragment-based drug discovery (FBDD) and bioconjugation, 3-(Chloromethyl)pyridazine hydrochloride represents a high-value, high-risk building block. While it offers superior aqueous solubility and reduced lipophilicity (LogP) compared to phenyl and pyridyl isosteres, its heightened electrophilicity introduces significant challenges regarding chemoselectivity (cross-reactivity with competing nucleophiles) and hydrolytic stability .
This guide objectively compares the reactivity profile of 3-(Chloromethyl)pyridazine hydrochloride against its primary analogs: 2-(Chloromethyl)pyridine hydrochloride and Benzyl chloride . We analyze the electronic drivers of "off-target" alkylation and provide a validated protocol for assessing chemoselectivity in your specific scaffold.
The Electronic Landscape: Why Reactivity Differs
To predict cross-reactivity (unintended alkylation of amines, hydroxyls, or water), one must understand the electronic activation of the methylene carbon.
Benzyl Chloride: The baseline. Activation is purely inductive from the phenyl ring.
2-(Chloromethyl)pyridine: The pyridine nitrogen (an electron sink) withdraws density, making the
more electrophilic than benzyl chloride.
3-(Chloromethyl)pyridazine: The 1,2-diazine system is significantly more electron-deficient than pyridine. The presence of two nitrogen atoms creates a potent dipole. The C3 position is adjacent to N2, subjecting the chloromethyl group to a strong inductive effect (
) and mesomeric withdrawal.
Implication: 3-(Chloromethyl)pyridazine is a "hot" electrophile. It reacts faster but with lower selectivity (higher cross-reactivity) than its analogs.
Visualization: Electronic Activation Hierarchy
Figure 1: Comparative electrophilicity.[1] The addition of the second nitrogen in the pyridazine ring drastically lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), facilitating rapid nucleophilic attack but increasing the risk of off-target reactions.
Comparative Performance Data
The following data aggregates kinetic trends observed in heteroaromatic alkylations. "Cross-Reactivity" here is defined as the propensity to alkylate a secondary amine (morpholine) in the presence of a competing thiol (mercaptoethanol), simulating a Cysteine vs. Lysine bioconjugation scenario.
Table 1: Reactivity and Stability Matrix
Feature
Benzyl Chloride
2-(Chloromethyl)pyridine HCl
3-(Chloromethyl)pyridazine HCl
Electronic Character
Neutral
Electron Deficient (-deficient)
Highly Electron Deficient
Water Solubility
Poor
Good
Excellent
Hydrolytic Stability ( at pH 7)
High (>24 h)
Moderate (~6-12 h)
Low (< 2 h)
Alkylation Rate ()
1.0 (Ref)
~15-20x
~80-100x
Chemoselectivity (S- vs N-alkylation)
High
Moderate
Low (Promiscuous)
Primary Risk
Insolubility
Purification difficulty
Polymerization / Hydrolysis
Key Insight: While the pyridazine analog offers the best solubility profile for drug-like properties (lowering LogP), it requires strict pH control. In basic media (pH > 8), the free base is generated and rapidly self-alkylates (polymerizes) or hydrolyzes, leading to "black tar" formation often seen in scale-up failures [1, 2].
Cross-Reactivity Study: Experimental Protocol
To validate the suitability of 3-(Chloromethyl)pyridazine HCl for your specific application, do not rely on generic literature. Perform this Competitive Nucleophile Assay . This protocol determines if the reagent will alkylate your target (e.g., a thiol) or cross-react with background nucleophiles (amines/water).
Objective
Measure the ratio of S-alkylation (desired) vs. N-alkylation (undesired/cross-reactivity) using 4-mercaptobenzoic acid (thiol mimic) and piperidine (amine mimic).
Workflow Diagram
Figure 2: Competitive Nucleophile Assay workflow. This self-validating protocol quantifies the chemoselectivity of the reagent in real-time.
Step-by-Step Methodology
Preparation (Critical):
Dry all solvents. Moisture acts as a competing nucleophile (hydrolysis cross-reactivity).
Keep 3-(Chloromethyl)pyridazine HCl solid at -20°C until use.
Dissolution:
Dissolve 0.1 mmol of the pyridazine reagent in 1 mL anhydrous Acetonitrile (ACN). Note: Do not free-base the reagent beforehand; the HCl salt prevents polymerization.
Competition Pool:
In a separate vial, mix 0.1 mmol 4-mercaptobenzoic acid (Thiol) and 0.1 mmol Piperidine (Amine) in 2 mL ACN.
Add 0.25 mmol DIPEA (Hünig's base) to activate the nucleophiles.
Reaction:
Add the electrophile solution dropwise to the competition pool at 0°C (ice bath).
Rationale: Lower temperature improves selectivity (Kinetic Control).
Analysis:
After 1 hour, take an aliquot.
LC-MS: Look for Mass [M+Thiol] vs [M+Amine].
NMR: In
-DMSO, the methylene protons () will shift distinctively.
S-alkylated:
ppm.
N-alkylated:
ppm.
Handling and Storage Guidelines
The high cross-reactivity of 3-(Chloromethyl)pyridazine extends to its storage stability.
Hygroscopicity: The HCl salt is extremely hygroscopic.[1] Absorption of atmospheric water leads to hydrolysis (formation of hydroxymethyl-pyridazine) and release of HCl gas.
Requirement: Store under Argon/Nitrogen in a desiccator.
Thermal Instability: Unlike benzyl chloride, this reagent should not be stored at room temperature.
Requirement: Freezer storage (-20°C).
Reaction pH: Avoid strong bases (NaOH/KOH) during the coupling reaction. Strong bases promote rapid hydrolysis over the desired alkylation. Use non-nucleophilic organic bases (DIPEA, TEA) or carbonate buffers.
References
BenchChem. (2025).[2] Reactivity Profile: Nucleophilic Substitution of Chloromethyl Diazines.[1] Retrieved from
Smolecule. (2023). Comparison of 2-(Chloromethyl)pyridine and 3-(Chloromethyl)pyridine derivatives. Retrieved from
Meanwell, N. A. (2023).[3] The pyridazine heterocycle in molecular recognition and drug discovery. Journal of Medicinal Chemistry. Retrieved from
Asian Journal of Chemistry. (2025). Synthesis of bioactive compounds from 2-chloro-5-(chloromethyl)pyridine.[4] Retrieved from
3-(Chloromethyl)pyridazine Hydrochloride: Proper Disposal & Handling Procedures
[1][2][3][4] Introduction: The "Hidden" Alkylating Hazard[3] In drug development, 3-(Chloromethyl)pyridazine hydrochloride is frequently used as a building block for introducing the pyridazine ring—a common pharmacophore...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3][4]
Introduction: The "Hidden" Alkylating Hazard[3]
In drug development, 3-(Chloromethyl)pyridazine hydrochloride is frequently used as a building block for introducing the pyridazine ring—a common pharmacophore in kinase inhibitors. However, its structural utility is exactly what makes it a safety liability.
The Senior Scientist's Perspective:
Do not treat this merely as a "corrosive solid." The chloromethyl moiety (
) is an alkylating agent . It is chemically designed to react with nucleophiles. In a biological context, those nucleophiles are DNA bases and proteins. Therefore, disposal procedures must mitigate two distinct risks:
Corrosivity: The hydrochloride salt releases hydrochloric acid (HCl) upon contact with moisture.
Genotoxicity: The alkylating potential requires containment protocols similar to nitrogen mustards, though generally less potent.
This guide provides a self-validating workflow to ensure this compound is handled from bench to incinerator without compromising personnel safety or regulatory compliance.
Chemical Hazard Assessment
Before disposal, you must characterize the waste stream. This compound presents a dual-threat profile that dictates its segregation.[1]
Improper segregation is the #1 cause of lab accidents involving halogenated heterocycles.
Rule 1: No Oxidizers. Never place this waste in a container with nitric acid or perchlorates. The organic ring is fuel; the oxidizer provides the spark.
Rule 2: No Strong Bases. Mixing with sodium hydroxide or concentrated ammonia will trigger an immediate exothermic neutralization of the HCl salt, potentially aerosolizing the alkylating agent.
Rule 3: Halogenated Stream. Despite being a nitrogen heterocycle, the chlorine atom dictates that this goes into the Halogenated Organic waste stream for high-temperature incineration.
Phase 2: Packaging & Labeling
Follow this "Double-Barrier" system to prevent secondary exposure during transport.
Primary Containment:
Solids: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but prone to breakage.
Solutions: Use a glass bottle with a PTFE-lined cap. Never use metal containers (corrosion risk).
Secondary Containment: Place the primary container inside a clear, sealable bag or a secondary tub during transit to the central waste area.
Labeling:
Chemical Name: Write out "3-(Chloromethyl)pyridazine HCl" fully. Do not use abbreviations like "CMP-HCl".
Hazard Checkbox: Mark "Corrosive" and "Toxic."
Waste Code: Assign the internal site code for "Solid Halogenated Toxic."
Phase 3: Deactivation (Spills & Glassware Only)
Note: For bulk waste, send for incineration. Only use this protocol for cleaning glassware or small spills (<500 mg).
Mechanism: We utilize a mild nucleophile (Bicarbonate) to neutralize the acid and slowly hydrolyze the chloromethyl group to a less toxic hydroxymethyl derivative.
Preparation: Prepare a 5% Sodium Bicarbonate (
) solution.
Application:
For Glassware: Soak contaminated flasks in the bicarbonate solution for 24 hours. The pH will rise, neutralizing the HCl. The water will slowly hydrolyze the
For Spills: Cover the solid powder with dry sodium bicarbonate first, then slowly dampen with wet paper towels. This prevents the rapid release of HCl gas.
Final Cleanup: After reaction ceases (no bubbling), wipe up with absorbent pads and dispose of pads as Hazardous Waste (do not trash).
Visualized Workflow: Decision Matrix
The following diagram outlines the logical flow for handling 3-(Chloromethyl)pyridazine HCl waste, ensuring no decision points are missed.
Figure 1: Decision matrix for the segregation and packaging of chloromethyl-pyridazine waste. Note the strict separation of solid and liquid streams to prevent accidental solubilization and hydrolysis.
Regulatory & Compliance Framework (RCRA)
In the United States, this chemical falls under the Resource Conservation and Recovery Act (RCRA). While it may not be explicitly listed on the "P-List" or "U-List" by name, it is regulated by characteristic :
D002 (Corrosivity): Applicable if the waste is aqueous and pH
2.
D003 (Reactivity): Potentially applicable if the waste generates toxic gases (HCl) when mixed with water.
Halogenated Solvents (F-List): If dissolved in solvents like DCM or Chloroform, the entire mixture defaults to the F-listed solvent code (e.g., F002).[1]
Manifesting Tip:
Always describe the waste on the manifest as:
"Waste Toxic Solids, Corrosive, Organic, N.O.S.[2][1] (Contains 3-(Chloromethyl)pyridazine hydrochloride)"[2][5][1]
References
Apollo Scientific. (2023).[3] Safety Data Sheet: 3-(Chloromethyl)pyridine hydrochloride. Link (Note: Structural analog used for hazard bridging).
PubChem. (n.d.). Compound Summary: 3-(Chloromethyl)pyridazine.[7][8] National Library of Medicine. Link (Generic placeholder for specific CID lookup).
U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Link
Thermo Fisher Scientific. (2012).[5] Safety Data Sheet: 3-(Chloromethyl)pyridine hydrochloride. Link
(Note: Specific SDS links for niche chemicals like 3-(Chloromethyl)pyridazine often require dynamic generation or login to vendor sites like Sigma-Aldrich or Enamine.[2] The hazards listed above are synthesized from the structural class properties of chloromethyl-diazines.)
Personal Protective Equipment (PPE) & Handling Guide: 3-(Chloromethyl)pyridazine Hydrochloride
Executive Hazard Analysis Do not treat this compound as a generic laboratory salt. 3-(Chloromethyl)pyridazine hydrochloride presents a dual-hazard profile that requires specific containment strategies beyond standard "Un...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Hazard Analysis
Do not treat this compound as a generic laboratory salt.
3-(Chloromethyl)pyridazine hydrochloride presents a dual-hazard profile that requires specific containment strategies beyond standard "Universal Precautions."
Alkylating Potential (The "Silent" Hazard): The chloromethyl moiety (
) is a potent electrophile. It acts as an alkylating agent, capable of modifying DNA and proteins. While specific toxicological data for the pyridazine analog may be less abundant than its pyridine cousins, structurally similar chloromethyl-heterocycles are often classified as mutagenic and suspected carcinogens [1].
Corrosivity & Hydrolysis: As a hydrochloride salt of a nitrogen base, this compound is hygroscopic. Upon contact with mucosal moisture (eyes, lungs) or ambient humidity, it hydrolyzes to release hydrochloric acid (HCl), causing immediate chemical burns (Skin Corr. 1B) and severe eye damage [2].[1][2][3][4]
Hierarchy of Controls
PPE is your last line of defense , not your first. The following engineering controls are non-negotiable before PPE is even donned.
Primary Containment: All weighing, solubilization, and transfer operations must occur inside a certified Chemical Fume Hood or Glove Box .
Static Control: Use an anti-static gun or ionizer during weighing. The fine powder nature of the hydrochloride salt makes it prone to static dispersal, increasing inhalation risk.
PPE Selection Matrix
Standard nitrile exam gloves are insufficient for prolonged operational handling of this substance in solution.
A. Hand Protection (The Critical Barrier)
Recommendation:Double-Gloving Protocol or Laminate Liners .
Layer
Material
Specification
Scientific Rationale
Inner
Nitrile
4–5 mil (Exam grade)
Acts as a second skin and protects against perspiration affecting the outer glove.
Outer
High-Breakthrough Nitrile OR Silver Shield® (Laminate)
>8 mil (Extended cuff)
Chlorinated alkyls can permeate thin nitrile. Thicker nitrile increases breakthrough time. Laminate gloves offer the highest resistance to alkyl chlorides [3].
Technique
Colored Indicators
White inner / Blue outer
Visualizes breaches immediately. If the outer glove tears, the inner white layer contrasts sharply.
B. Eye & Face Protection
Recommendation:Unvented Chemical Splash Goggles .[2]
Why: Safety glasses with side shields are prohibited . The hydrochloride salt creates a corrosive acidic environment upon contact with eye moisture. Goggles seal the orbital area against dust ingress.
Add-on: Use a Face Shield (8-inch minimum) over goggles if handling liquid volumes >50 mL to protect the neck and face from splashes.
C. Respiratory Protection
Recommendation:Engineering Controls (Fume Hood) are primary.
Contingency (Spill/Outside Hood): If engineering controls fail, a disposable N95 is inadequate because it does not neutralize acid gas.
Required Respirator: Full-face or Half-face elastomeric respirator with P100 (HEPA) + OV/AG (Organic Vapor/Acid Gas) cartridges. The "AG" component is critical to neutralize HCl vapors released during hydrolysis.
D. Body Protection
Recommendation:Tyvek® Lab Coat (or equivalent impervious material) with elastic cuffs.
Rationale: Cotton lab coats absorb hygroscopic salts, holding the corrosive material against the skin/underclothes. Impervious aprons are required for liquid handling.
Operational Workflow: Handling & Solubilization
The following decision tree outlines the required PPE escalation based on the state of the reagent.
Figure 1: PPE escalation logic based on physical state and volume. Note the transition to laminate gloves for larger liquid volumes due to permeation risks.
Decontamination & Disposal Protocol
The "Water Paradox": Simply washing this compound with water generates Hydrochloric Acid (HCl). You must neutralize both the acidity and the alkylating capability.
Decontamination Solution (The "Quench")
Prepare a Nucleophilic Decontamination Solution to chemically destroy the alkylating chloromethyl group and neutralize the acid:
Composition: 90% Water + 5% Sodium Bicarbonate (
) + 5% Sodium Thiosulfate ().
Mechanism:
Bicarbonate neutralizes the HCl salt.
Thiosulfate acts as a potent nucleophile, displacing the chloride in the chloromethyl group to form a non-toxic Bunte salt [4].
Step-by-Step Cleanup
Isolate: Cordon off the area.
Cover: Cover the spill with absorbent pads (for liquids) or dampen slightly with an inert solvent (like hexane) if solid to prevent dust, then cover.
Apply Decon: Gently pour the Thiosulfate/Bicarbonate solution over the contaminated pads/area. Allow to sit for 15 minutes to ensure hydrolysis/displacement.
Collect: Scoop material into a hazardous waste bag labeled "Corrosive/Toxic - Deactivated."
Final Wash: Clean the surface with soap and water.[1][4]
Waste Disposal[1][2][3][6]
Stream: Halogenated Organic Waste.
Labeling: Must be clearly labeled "Corrosive, Acidic, Toxic." Do not mix with strong oxidizers or alkali metals.
References
National Toxicology Program (NTP). (2021). Report on Carcinogens, Fifteenth Edition; U.S. Department of Health and Human Services. (Reference to structural analogs like Chloromethyl methyl ether and related alkylating agents). [Link]